molecular formula C12H18N2O2 B1309054 2-(2-Morpholin-4-ylethoxy)aniline CAS No. 64039-56-1

2-(2-Morpholin-4-ylethoxy)aniline

Cat. No.: B1309054
CAS No.: 64039-56-1
M. Wt: 222.28 g/mol
InChI Key: NJDILKXBXBBAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Morpholin-4-ylethoxy)aniline is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDILKXBXBBAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424483
Record name 2-(2-morpholin-4-ylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64039-56-1
Record name 2-(2-morpholin-4-ylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide on 2-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2-(2-Morpholin-4-ylethoxy)aniline. All quantitative data is summarized in structured tables for easy reference and comparison. Detailed experimental protocols and visualizations are included to support laboratory work and further research.

Chemical Identity and Physical Properties

This compound is a morpholine-substituted aniline derivative. Its core structure consists of an aniline ring substituted at the ortho position with a 2-morpholinoethoxy group.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 64039-56-1[1]
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Synonyms 2-(2-Morpholinoethoxy)benzenamine, 2-(2-(4-Morpholinyl)ethoxy)aniline

Table 2: Physical and Chemical Properties

PropertyValueSource
Melting Point 41 °CChemicalBook
Boiling Point 379.6 ± 32.0 °C (Predicted)ChemicalBook
Density 1.129 ± 0.06 g/cm³ (Predicted)ChemicalBook

A hydrochloride salt of this compound is also available with the CAS number 109125-70-4.

Synthesis Protocols

Hypothetical Synthesis Workflow

This proposed workflow involves a two-step process starting from 2-nitrophenol.

Synthesis_Workflow Hypothetical Synthesis of this compound A 2-Nitrophenol C 4-(2-(2-Nitrophenoxy)ethyl)morpholine A->C Williamson Ether Synthesis (e.g., K2CO3, Acetone, reflux) B 4-(2-Chloroethyl)morpholine B->C D This compound C->D Reduction of Nitro Group (e.g., H2/Pd-C, Fe/HCl, or SnCl2)

Caption: Hypothetical two-step synthesis pathway for this compound.

Experimental Details (Hypothetical)

Step 1: Synthesis of 4-(2-(2-Nitrophenoxy)ethyl)morpholine

  • To a solution of 2-nitrophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

  • Add 4-(2-chloroethyl)morpholine to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-(2-(2-nitrophenoxy)ethyl)morpholine.

Step 2: Synthesis of this compound

  • Dissolve 4-(2-(2-nitrophenoxy)ethyl)morpholine in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add a reducing agent. Common methods include:

    • Catalytic hydrogenation using hydrogen gas and a catalyst like palladium on carbon (Pd/C).

    • Metal-acid reduction using iron powder in the presence of hydrochloric acid or ammonium chloride.

    • Reduction with stannous chloride (SnCl₂) in a suitable solvent.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction mixture according to the chosen reduction method. This typically involves filtration of the catalyst (for hydrogenation) or neutralization and extraction.

  • Purify the crude product by column chromatography to yield this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the public domain based on the conducted searches. However, predicted spectral characteristics can be inferred based on the chemical structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic protons (4H) in the range of 6.5-7.5 ppm.- Methylene protons of the ethoxy group (-O-CH₂-CH₂-N-) as two triplets, likely in the range of 3.5-4.5 ppm and 2.7-3.0 ppm.- Methylene protons of the morpholine ring as two multiplets or broad singlets around 3.7 ppm and 2.5 ppm.- A broad singlet for the amine protons (-NH₂), the chemical shift of which will be solvent-dependent.
¹³C NMR - Aromatic carbons in the range of 110-150 ppm.- Methylene carbons of the ethoxy group around 60-70 ppm.- Methylene carbons of the morpholine ring around 45-70 ppm.
FT-IR (cm⁻¹) - N-H stretching of the primary amine as two bands in the region of 3300-3500 cm⁻¹.- C-H stretching of aromatic and aliphatic groups around 2800-3100 cm⁻¹.- C-O-C stretching of the ether linkage around 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹.- N-H bending of the primary amine around 1600 cm⁻¹.- Aromatic C=C stretching around 1450-1600 cm⁻¹.
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z = 222.- Common fragmentation patterns would involve cleavage of the ether bond and fragmentation of the morpholine ring.

Biological Activity and Drug Development Potential

Direct biological activity data for this compound is not currently available in the reviewed literature. However, the presence of the morpholine and aniline moieties suggests potential for biological activity, as these are common pharmacophores in drug discovery.

  • Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.

  • Aniline derivatives are key building blocks in many pharmaceuticals, including kinase inhibitors used in cancer therapy.[2]

The structural similarity of this compound to intermediates used in the synthesis of biologically active quinoline and quinazoline derivatives suggests its potential as a scaffold or intermediate in the development of new therapeutic agents.[2] Further screening and biological evaluation are necessary to determine its pharmacological profile.

Potential Signaling Pathway Interactions

Given that many aniline and morpholine derivatives act as kinase inhibitors, a logical starting point for investigating the biological activity of this compound would be to screen it against a panel of protein kinases.

Signaling_Pathway Potential Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Compound This compound (Hypothetical Inhibitor) Compound->Receptor Inhibits (Hypothetical) Compound->Kinase_Cascade Inhibits (Hypothetical) Ligand Growth Factor Ligand->Receptor Binds

Caption: Hypothetical mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a chemical compound with potential applications in drug discovery and development, although it is currently not well-characterized in publicly available literature. This guide provides the available chemical and physical data, a plausible synthetic route, and predicted spectral characteristics to aid researchers in their work with this compound. Further experimental investigation is required to fully elucidate its properties, biological activity, and potential therapeutic applications.

References

A Comprehensive Technical Guide to 2-(2-Morpholin-4-ylethoxy)aniline (CAS Number: 64039-56-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Morpholin-4-ylethoxy)aniline is a chemical compound containing a morpholine ring linked via an ethoxy bridge to an aniline moiety at the ortho position. Its unique structural combination of a flexible morpholine group, which can improve physicochemical properties such as solubility, and a reactive aniline core makes it a valuable building block in medicinal chemistry and materials science. The morpholine scaffold is a common feature in numerous approved drugs, contributing to favorable pharmacokinetic profiles. This guide provides a detailed overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectral Data

While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted based on its structure and comparison with its isomer, 4-(2-Morpholinoethoxy)aniline.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 64039-56-1ChemicalBook[1]
Molecular Formula C₁₂H₁₈N₂O₂Calculated
Molecular Weight 222.28 g/mol Calculated
Appearance Predicted: Solid-
Boiling Point Predicted: >300 °C-
Melting Point Predicted: Not available-
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and alcohols.-

Table 2: Predicted Spectroscopic Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted) IR Spectroscopy (Predicted) Mass Spectrometry (Predicted)
Aromatic protons (δ 6.5-7.5 ppm)Aromatic carbons (δ 110-150 ppm)N-H stretch (primary amine): ~3300-3500 cm⁻¹ (two bands)[M]+•: m/z 222.14
O-CH₂ protons (δ ~4.0-4.2 ppm)O-CH₂ carbon (δ ~65-70 ppm)C-H stretch (aromatic): ~3000-3100 cm⁻¹[M+H]⁺: m/z 223.15
N-CH₂ (morpholine) protons (δ ~3.6-3.8 ppm)N-CH₂ (morpholine) carbons (δ ~50-55 ppm)C-H stretch (aliphatic): ~2800-3000 cm⁻¹
O-CH₂ (morpholine) protons (δ ~2.7-2.9 ppm)O-CH₂ (morpholine) carbons (δ ~65-70 ppm)C-O-C stretch (ether): ~1050-1150 cm⁻¹
N-CH₂ protons (δ ~2.5-2.7 ppm)N-CH₂ carbon (δ ~45-50 ppm)C-N stretch (aromatic amine): ~1250-1350 cm⁻¹
NH₂ protons (broad singlet, variable shift)

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 2-Nitrophenol C 4-(2-(2-Nitrophenoxy)ethyl)morpholine A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B 4-(2-Chloroethyl)morpholine B->C D 4-(2-(2-Nitrophenoxy)ethyl)morpholine E This compound D->E Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Solvent (e.g., Ethanol)

Caption: A proposed two-step synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(2-(2-Nitrophenoxy)ethyl)morpholine (Williamson Ether Synthesis)

  • To a solution of 2-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(2-(2-nitrophenoxy)ethyl)morpholine.

Step 2: Synthesis of this compound (Nitro Group Reduction)

  • Dissolve 4-(2-(2-nitrophenoxy)ethyl)morpholine (1.0 eq) in a solvent like ethanol or ethyl acetate.

  • Add a reducing agent. Two common methods are:

    • Method A (Tin(II) Chloride): Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) and concentrated hydrochloric acid. Heat the mixture to reflux and monitor by TLC.

    • Method B (Catalytic Hydrogenation): Add a catalytic amount of palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus).

  • After the reaction is complete, if using Method A, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent. If using Method B, filter off the catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to yield this compound.

Potential Biological Significance and Applications

While there is no specific biological data for this compound, the broader class of morpholinoaniline derivatives has shown significant activity in various therapeutic areas, particularly as kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Kinase Inhibition

Many compounds incorporating the morpholinoaniline scaffold have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For instance, derivatives of 4-morpholino-2-phenylquinazoline have been identified as potent inhibitors of PI3 kinase p110α[2]. The aniline moiety often serves as a key hydrogen-bonding pharmacophore within the ATP-binding site of kinases.

PI3K_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Morpholinoaniline Derivative (Potential Inhibitor) Inhibitor->PI3K

Caption: A simplified PI3K/Akt signaling pathway, a common target for morpholinoaniline-based inhibitors.

G Protein-Coupled Receptor (GPCR) Modulation

The morpholine ring is a common feature in ligands for G protein-coupled receptors, which are the largest family of cell surface receptors and major drug targets. The nitrogen atom of the morpholine can act as a proton acceptor, engaging in key interactions with the receptor binding pocket. For example, analogs of the GPR88 agonist 2-PCCA, which contains an aniline moiety, have been synthesized to probe the structure-activity relationships of this orphan GPCR[3].

Conclusion

This compound is a compound of interest for medicinal chemistry due to its structural features that are present in many biologically active molecules. While specific experimental data for this compound is scarce in the public domain, this guide provides a comprehensive overview based on its chemical structure and the known properties and activities of its analogs. The proposed synthetic route offers a viable strategy for its preparation, and the discussion of its potential biological activities highlights its promise as a scaffold for the development of novel kinase inhibitors and GPCR modulators. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

Technical Guide: Structure Elucidation of 2-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 2-(2-Morpholin-4-ylethoxy)aniline. Due to the limited availability of public experimental data for this specific compound, this document outlines the expected physicochemical properties and predicted spectroscopic characteristics based on the analysis of its constituent functional groups and related chemical structures. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical process. This guide is intended to serve as a practical resource for scientists involved in the synthesis, characterization, and quality control of this and structurally related molecules.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in a variety of biologically active molecules. The molecule incorporates a primary aromatic amine, an ether linkage, and a morpholine ring, all of which can contribute to its pharmacological profile. Accurate structural elucidation is a critical step in the drug development pipeline, ensuring compound identity, purity, and stability. This guide details the analytical techniques and expected outcomes for the comprehensive characterization of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₂[Calculated]
Molecular Weight 222.28 g/mol [Calculated]
CAS Number 64039-56-1[1]
Appearance Predicted: Crystalline solid-
Solubility Predicted: Soluble in organic solvents like DMSO, Methanol-
Melting Point Not available-
Boiling Point Not available-

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.8 - 7.2m4HAromatic protons
~ 4.1t2HO-CH₂ -CH₂-N
~ 3.8 (broad s)s2HNH₂
~ 3.7t4HMorpholine: -CH₂-O-CH₂-
~ 2.8t2HO-CH₂-CH₂ -N
~ 2.6t4HMorpholine: -CH₂-N-CH₂-
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~ 145 - 150Aromatic C-O
~ 135 - 140Aromatic C-N
~ 110 - 125Aromatic C-H
~ 67Morpholine: -C H₂-O-C H₂-
~ 66O-C H₂-CH₂-N
~ 58O-CH₂-C H₂-N
~ 54Morpholine: -C H₂-N-C H₂-
Predicted IR Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
3300 - 3500Medium, Sharp (doublet)N-H stretch (primary amine)
2850 - 3000MediumC-H stretch (aliphatic)
~ 1600StrongN-H bend (scissoring)
1450 - 1550Medium to StrongC=C stretch (aromatic)
1200 - 1250StrongC-O stretch (aryl ether)
1115 - 1140StrongC-O-C stretch (morpholine ether)
1000 - 1100MediumC-N stretch (aliphatic)
Predicted Mass Spectrometry Data
m/zInterpretation
222[M]⁺ (Molecular Ion)
120[M - C₄H₈NO - C₂H₄]⁺
100[C₅H₁₀NO]⁺ (Morpholinoethyl fragment)
86[C₄H₈NO]⁺ (Morpholine fragment)

Experimental Protocols

The following are detailed protocols for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (COSY, HSQC, HMBC):

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons and to aid in unambiguous assignments.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine), C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-N bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • EI-MS: Introduce the sample (if sufficiently volatile) into the EI source. This will generate the molecular ion [M]⁺ and characteristic fragment ions.

  • Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Structure Elucidation Workflow

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Confirmation Sample This compound NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Correlations NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Elucidated Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structure elucidation of the target compound.

Key Spectroscopic Correlations

G Structure This compound Aniline Ring Ether Linkage Morpholine Ring NMR ¹H & ¹³C NMR Aromatic Protons (δ 6.8-7.2) O-CH₂ (δ ~4.1) Morpholine Protons (δ 2.6, 3.7) Structure:f0->NMR Correlates to IR IR Spectroscopy N-H Stretch (3300-3500 cm⁻¹) C-O Stretch (1200-1250 cm⁻¹) C-O-C Stretch (1115-1140 cm⁻¹) Structure:f1->IR Correlates to MS Mass Spectrometry Molecular Ion (m/z 222) Morpholine Fragment (m/z 86) Structure:f2->MS Correlates to

Caption: Correlation of structural fragments with spectroscopic data.

Conclusion

References

Spectroscopic and Synthetic Profile of Morpholinylethoxy Aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a detailed analysis of the spectroscopic data and a representative synthetic workflow for 4-(2-Morpholin-4-ylethoxy)aniline . Due to the limited availability of public spectroscopic data for the isomeric compound 2-(2-Morpholin-4-ylethoxy)aniline , the para isomer is presented here as a closely related analogue. Researchers and drug development professionals can use this information as a valuable reference for predicting and interpreting the spectroscopic characteristics of the ortho isomer and for developing synthetic strategies.

Introduction

Aniline derivatives containing a morpholine moiety are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The morpholine ring can improve physicochemical properties such as solubility and metabolic stability, while the aniline core serves as a versatile scaffold for further chemical modifications. Understanding the spectroscopic and synthetic characteristics of these compounds is crucial for their identification, characterization, and the development of new chemical entities. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(2-Morpholin-4-ylethoxy)aniline, along with detailed experimental protocols and a representative synthetic workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 4-(2-Morpholin-4-ylethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for 4-(2-Morpholin-4-ylethoxy)aniline [1]

Chemical Shift (δ) ppmAssignment
Data Not AvailableNo quantitative ¹³C NMR data was found.

Note: Specific quantitative ¹H and ¹³C NMR data for 4-(2-Morpholin-4-ylethoxy)aniline were not publicly available in the searched resources. The interpretation below is based on general principles of NMR spectroscopy for aromatic amines and morpholine-containing compounds.

Expected ¹H NMR Spectral Characteristics:

  • Aromatic Protons: The protons on the aniline ring are expected to appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to the para-substitution, a characteristic AA'BB' splitting pattern is anticipated.

  • Morpholine Protons: The protons on the morpholine ring will likely appear as two distinct multiplets in the upfield region. The protons adjacent to the oxygen atom are expected to be deshielded and appear at a higher chemical shift (around δ 3.7 ppm) compared to the protons adjacent to the nitrogen atom (around δ 2.5 ppm).

  • Ethoxy Protons: The two methylene groups of the ethoxy linker (-O-CH₂-CH₂-N-) will each produce a triplet, with the protons closer to the oxygen being more deshielded.

  • Amine Proton: The -NH₂ protons will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. This peak will disappear upon D₂O exchange.[2]

Expected ¹³C NMR Spectral Characteristics:

  • Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon attached to the oxygen will be significantly downfield, while the carbon attached to the amino group will be upfield relative to benzene.

  • Morpholine Carbons: Two signals are expected for the morpholine carbons, with the carbons adjacent to the oxygen appearing at a higher chemical shift.

  • Ethoxy Carbons: Two signals corresponding to the methylene carbons of the ethoxy linker.

Infrared (IR) Spectroscopy

Table 2: IR Spectroscopic Data for 4-(2-Morpholin-4-ylethoxy)aniline (Vapor Phase) [1]

Wavenumber (cm⁻¹)Assignment
Data Not AvailableNo quantitative IR data was found.

Note: While a reference to a vapor phase IR spectrum exists, the specific peak values were not available. The interpretation below is based on typical IR absorptions for primary aromatic amines and ethers.[2][3]

Expected IR Absorption Bands:

  • N-H Stretch: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

  • C-O Stretch (Ether): A strong absorption band in the region of 1200-1250 cm⁻¹.

  • C-N Stretch (Aromatic Amine): An absorption band in the 1250-1350 cm⁻¹ region.[2]

  • C-N Stretch (Aliphatic Amine): An absorption band in the 1000-1250 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Table 3: GC-MS Data for 4-(2-Morpholin-4-ylethoxy)aniline [1]

m/zAssignment
Data Not AvailableNo quantitative MS data was found.

Note: A reference to a GC-MS spectrum exists, but the specific fragmentation pattern was not detailed. The interpretation below is based on common fragmentation pathways for aromatic amines and ethers.

Expected Mass Spectrometric Fragmentation:

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 222, corresponding to the molecular weight of the compound.

  • Alpha-Cleavage: A prominent fragmentation pathway for the morpholine ring would be cleavage at the C-C bond alpha to the nitrogen atom.

  • Cleavage of the Ether Linkage: Fragmentation of the ethoxy chain can lead to several characteristic ions.

  • Loss of Small Molecules: Loss of neutral molecules such as ethylene or parts of the morpholine ring.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented above. These can be adapted for the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • NMR spectrometer (e.g., Bruker, 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 4-(2-Morpholin-4-ylethoxy)aniline sample

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 4-(2-Morpholin-4-ylethoxy)aniline sample in about 0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • FTIR spectrometer with a suitable detector

  • Sample holder (e.g., KBr plates, ATR crystal)

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle

  • Pellet press

  • 4-(2-Morpholin-4-ylethoxy)aniline sample (solid)

Procedure (KBr Pellet Method): [4][5][6][7][8]

  • Sample Preparation: Thoroughly grind 1-2 mg of the solid 4-(2-Morpholin-4-ylethoxy)aniline sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[4]

  • Background Spectrum: Run a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

GC-MS

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for amine analysis (e.g., HP-5MS)

  • Helium or another suitable carrier gas

  • Solvent (e.g., methanol, dichloromethane)

  • 4-(2-Morpholin-4-ylethoxy)aniline sample

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 4-(2-Morpholin-4-ylethoxy)aniline sample (e.g., 1 mg/mL) in a volatile solvent.[9]

  • GC-MS Instrument Setup:

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).[10]

    • Program the GC oven temperature. A typical program might start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.[10][11]

    • Set the carrier gas flow rate.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500) in electron ionization (EI) mode.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Acquisition and Analysis: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is recorded. The total ion chromatogram (TIC) shows the elution of compounds over time, and the mass spectrum of the peak corresponding to 4-(2-Morpholin-4-ylethoxy)aniline can be analyzed to determine its fragmentation pattern and confirm its molecular weight.

Representative Synthetic Workflow

The synthesis of morpholinylethoxy aniline derivatives typically involves the Williamson ether synthesis followed by the reduction of a nitro group. The following is a representative workflow for the synthesis of 4-(2-Morpholin-4-ylethoxy)aniline.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction cluster_purification Purification p_nitrophenol 4-Nitrophenol intermediate 4-(2-Morpholinoethoxy)-1-nitrobenzene p_nitrophenol->intermediate NaH, DMF morpholinoethanol 2-Morpholinoethanol morpholinoethanol->intermediate intermediate2 4-(2-Morpholinoethoxy)-1-nitrobenzene product 4-(2-Morpholin-4-ylethoxy)aniline intermediate2->product H₂, Pd/C, Ethanol crude_product Crude Product purified_product Purified Product crude_product->purified_product Column Chromatography (Silica Gel, Ethyl Acetate/Hexane)

References

The Enigmatic Biological Profile of 2-(2-Morpholin-4-ylethoxy)aniline: A Technical Review of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct, in-depth biological data for 2-(2-Morpholin-4-ylethoxy)aniline remains scarce in publicly accessible literature, its structural components—a morpholine ring, an ethoxy linker, and a 2-alkoxyaniline moiety—are integral to a vast array of pharmacologically active agents. This technical guide consolidates the known biological activities of structurally related compounds to project a potential pharmacological profile for this molecule. By examining the structure-activity relationships of analogous compounds, we can infer likely biological targets and therapeutic areas of interest for this compound, providing a foundational resource for future research and development endeavors.

Introduction: The Morpholine Moiety as a Privileged Structure

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This unique combination imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a "privileged structure" in medicinal chemistry.[1][2] Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and significant effects on the central nervous system (CNS).[3][4][5] The incorporation of a morpholine ring can enhance the potency of a molecule through specific interactions with target proteins and can modulate its pharmacokinetic profile.[2][6]

Projected Biological Activities Based on Structural Analogs

Given the lack of specific data for this compound, this section will explore the biological activities of compounds sharing its key structural features.

Central Nervous System (CNS) Activity

The N-morpholinoethyl moiety is a recognized pharmacophore for CNS-active compounds, particularly in the modulation of metabotropic receptors such as sigma (σ) and serotonin (5-HT) receptors.[3]

2.1.1. Sigma (σ) Receptor Affinity

Sigma receptors, comprising σ1 and σ2 subtypes, are involved in a variety of cellular functions and are targets for the treatment of neuropsychiatric disorders, pain, and cancer.[7][8] Numerous compounds containing an N-substituted morpholine ring exhibit high affinity for sigma receptors. The nitrogen of the morpholine ring is often crucial for binding.

Table 1: Sigma Receptor Binding Affinities of Representative Morpholine-Containing Compounds

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
Compound 1 (Generic Morpholine Ligand)σ142[9]
BD1047 σ1High[10]
BD1063 σ1High[10]

Note: Data for specific morpholinoethoxy aniline derivatives is not available. The table presents data for compounds with a morpholine moiety known to interact with sigma receptors to illustrate potential affinity.

2.1.2. Serotonin (5-HT) Receptor Affinity

The morpholinoethyl group is also present in ligands targeting various serotonin receptor subtypes.[3] Antagonism at the 5-HT2A receptor, for instance, is a key mechanism of action for several atypical antipsychotic drugs.[11][12] The affinity for different 5-HT subtypes can be modulated by substitutions on the aromatic ring.

Table 2: Serotonin Receptor Binding Affinities of Structurally Related Compounds

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
Arylpiperazine Derivative 5-HT1ASubmicromolar[13]
Arylpiperazine Derivative 5-HT2A272-430[13]
Ketanserin 5-HT2AHigh[12]

Note: This table shows data for compounds with structural similarities to infer potential serotonin receptor interactions, as direct data for this compound is unavailable.

2.1.3. Dopamine (D) Receptor Affinity

While the morpholine moiety is found in some dopamine receptor ligands, high selectivity for dopamine D4 over D2 receptors has been a focus of research for atypical antipsychotic effects.[14] The substitution pattern on the aniline ring would be a critical determinant of dopamine receptor affinity and selectivity.

Table 3: Dopamine Receptor Binding Affinities of Selected Compounds

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
Clozapine D4High Selectivity vs D2[14]
Raclopride D2High[14]

Note: This table provides context on dopamine receptor affinities for relevant compounds, as no direct data exists for this compound.

Anticancer Activity

Derivatives of 2-morpholino-4-anilinoquinoline have been synthesized and evaluated for their antitumor activity. These compounds have been shown to induce cell cycle arrest and inhibit cancer cell proliferation.[15] The aniline portion of the molecule is a key structural feature in many kinase inhibitors and other anticancer agents.[16][17]

Table 4: Cytotoxic Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cancer Cells

CompoundIC50 (µM)Reference
3c 11.42[15]
3d 8.50[15]
3e 12.76[15]

Note: This data is for related quinoline derivatives and serves to highlight the potential for anticancer activity in molecules containing the morpholino-aniline scaffold.

Potential Signaling Pathways and Experimental Workflows

Based on the activities of analogous compounds, several signaling pathways and experimental workflows can be proposed for the investigation of this compound.

CNS Receptor Signaling

Should this compound exhibit affinity for G protein-coupled receptors (GPCRs) like dopamine or serotonin receptors, its functional activity (agonist, antagonist, or inverse agonist) would determine its effect on downstream signaling cascades.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound Receptor GPCR (e.g., Dopamine, Serotonin Receptor) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Potential GPCR signaling pathway for this compound.

Experimental Workflow for Biological Screening

A logical workflow for the initial biological characterization of this compound would involve a tiered screening approach.

Screening_Workflow start Synthesis & Purification of This compound receptor_binding Primary Screening: Receptor Binding Assays (Dopamine, Serotonin, Sigma Panels) start->receptor_binding functional_assays Secondary Screening: Functional Assays (e.g., cAMP, Ca2+ flux) receptor_binding->functional_assays Active Hits cell_based_assays Tertiary Screening: Cell-based Assays (Cytotoxicity, Proliferation) functional_assays->cell_based_assays in_vivo_studies In Vivo Studies (PK/PD, Efficacy Models) cell_based_assays->in_vivo_studies

Caption: Proposed experimental workflow for biological characterization.

Detailed Methodologies for Key Experiments

While specific protocols for this compound are not available, the following are generalized methodologies for the types of experiments that would be conducted to elucidate its biological activity.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.

Materials:

  • Membrane preparations from cells expressing the target receptor (e.g., CHO or HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known ligand).

  • Assay buffer (e.g., Tris-HCl with cofactors).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (time and temperature are receptor-dependent).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

MTT Assay for Cytotoxicity

Objective: To assess the effect of the test compound on cell viability.

Materials:

  • Cancer cell line of interest (e.g., HepG2).

  • Complete cell culture medium.

  • Test compound (this compound) at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The structural motif of this compound suggests a high potential for biological activity, particularly within the central nervous system and in the context of oncology. The presence of the morpholine ring is a strong indicator of favorable drug-like properties. Based on the extensive research on related compounds, future investigations should prioritize screening this molecule against a panel of CNS receptors, including dopamine, serotonin, and sigma receptors. Furthermore, its potential as an anticancer agent, possibly through kinase inhibition, warrants exploration. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of this promising, yet understudied, chemical entity. The synthesis and subsequent biological characterization of this compound and its analogs could unveil novel therapeutic agents with significant potential.

References

An In-depth Technical Guide to 2-(2-Morpholin-4-ylethoxy)aniline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 2-(2-Morpholin-4-ylethoxy)aniline derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by its members, particularly in the realm of oncology. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for professionals in drug discovery and development.

Core Structure and Pharmacological Significance

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the aniline and ethoxy linker moieties provide a versatile backbone for structural modifications to modulate target affinity and selectivity. A prominent area of investigation for derivatives of this scaffold is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.

Synthesis of this compound Analogs

The synthesis of this compound derivatives and their analogs typically involves multi-step reaction sequences. A common strategy is the introduction of the morpholinoethoxy side chain onto a suitably substituted aromatic precursor, followed by functionalization of the aniline moiety.

General Synthetic Scheme

A representative synthetic approach for creating analogs, such as 2-morpholino-4-anilinoquinoline derivatives, begins with the construction of a core heterocyclic system, which is then functionalized. For instance, the synthesis of 2-morpholino-4-anilinoquinoline derivatives starts from 2-morpholinoquinolin-4-ol. This intermediate undergoes chlorination, followed by a nucleophilic substitution with various anilines to yield the final products.

G cluster_synthesis General Synthetic Workflow Start 2-Morpholinoquinolin-4-ol Intermediate 4-Chloro-2-morpholinoquinoline Start->Intermediate POCl3 Final_Product 2-Morpholino-4-anilinoquinoline Derivatives Intermediate->Final_Product Substituted Aniline, Ethanol, Reflux G cluster_pathway Simplified Kinase Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., MET, EGFR) Ligand->RTK RAS RAS RTK->RAS Downstream Downstream Effectors (e.g., RAF, MEK, ERK) RAS->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->RTK G cluster_workflow Biological Evaluation Workflow Synthesis Compound Synthesis & Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis) SAR->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo

The Versatile Scaffold: An In-depth Technical Guide to 2-(2-Morpholin-4-ylethoxy)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-morpholinoethoxy)aniline core is a privileged scaffold in medicinal chemistry, imparting favorable physicochemical and pharmacokinetic properties to a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, key applications, and the structure-activity relationships of its derivatives. Particular emphasis is placed on its role in the development of targeted cancer therapies, including kinase inhibitors and tubulin polymerization inhibitors. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways to facilitate the design and synthesis of novel therapeutic agents.

Introduction

The morpholine ring is a common feature in many approved drugs, valued for its ability to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profile. When combined with an aniline moiety via an ethoxy linker, it forms the 2-(2-morpholinoethoxy)aniline scaffold, a versatile building block in drug discovery. The aniline functional group provides a convenient handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space and the optimization of interactions with biological targets. This guide will explore the synthesis of this core structure and its application in the development of potent and selective inhibitors for key targets in oncology.

Physicochemical Properties of the Core Scaffold

The 2-(2-morpholinoethoxy)aniline scaffold possesses a unique combination of properties that make it an attractive starting point for drug design.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₂PubChem
Molecular Weight 222.28 g/mol PubChem
XLogP3 0.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 5PubChem

The morpholine moiety contributes to improved aqueous solubility and can act as a hydrogen bond acceptor. The flexible ethoxy linker allows for optimal positioning of the morpholino group within a binding pocket, while the aniline nitrogen serves as a key point for derivatization.

Synthesis of the Core Scaffold: 2-(2-Morpholin-4-ylethoxy)aniline

The synthesis of 2-(2-morpholinoethoxy)aniline can be achieved through a nucleophilic substitution reaction. A detailed experimental protocol is provided below, compiled from established chemical principles.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Step 1: Synthesis of 4-(2-(2-nitrophenoxy)ethyl)morpholine

  • To a solution of 2-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 - 2.0 eq) portion-wise at room temperature.

  • Stir the mixture for 30 minutes to form the corresponding phenoxide.

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-(2-(2-nitrophenoxy)ethyl)morpholine.

Step 2: Synthesis of this compound

  • Dissolve 4-(2-(2-nitrophenoxy)ethyl)morpholine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

    • Chemical Reduction: Use a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder (Fe) in acetic acid.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • If using chemical reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 2-(2-morpholinoethoxy)aniline can be purified by column chromatography if necessary.

Applications in Medicinal Chemistry

The 2-(2-morpholinoethoxy)aniline scaffold is a key component in the design of various therapeutic agents, most notably in the field of oncology.

Kinase Inhibitors

Derivatives of 2-(2-morpholinoethoxy)aniline have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

The aniline nitrogen of the core scaffold can be readily incorporated into heterocyclic ring systems like quinoline and quinazoline, which are known pharmacophores for kinase inhibition.

Workflow for the Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

G start 2-Morpholinoquinolin-4-ol intermediate1 4-Chloro-2-morpholinoquinoline start->intermediate1 Chlorination product 2-Morpholino-4-anilinoquinoline Derivatives intermediate1->product Nucleophilic Substitution reagent1 POCl₃ reagent1->start reagent2 Substituted Aniline, Ethanol, Reflux reagent2->intermediate1 EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Anilinoquinazoline Inhibitor Inhibitor->Dimerization Inhibition VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ-PKC-MAPK Pathway Dimerization->PLCg PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Anilino-based Inhibitor Inhibitor->Dimerization Inhibition Tubulin_Polymerization cluster_0 Normal Polymerization cluster_1 Inhibition Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Assembly Bound_Tubulin Inhibitor-Tubulin Complex Tubulin->Bound_Tubulin Microtubule Microtubule Protofilament->Microtubule Association Inhibitor Anilino-based Inhibitor Inhibitor->Tubulin Binding Bound_Tubulin->Protofilament Prevents Assembly

Potential Therapeutic Targets of 2-(2-Morpholin-4-ylethoxy)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the potential biological targets of derivatives based on the 2-(2-morpholin-4-ylethoxy)aniline scaffold. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of current findings, including quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

Derivatives of the this compound core structure have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide consolidates the available research to highlight the key molecular targets and therapeutic areas where these compounds show promise. The primary focus will be on their anticancer properties through the inhibition of specific protein kinases and the induction of cytotoxic effects in cancer cells.

Kinase Inhibition: A Primary Mechanism of Action

Several derivatives incorporating the morpholine and aniline moieties have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Dual Inhibition of Mer and c-Met Kinases

A notable class of 2-substituted aniline pyrimidine derivatives has been shown to act as dual inhibitors of Mer and c-Met kinases, both of which are receptor tyrosine kinases implicated in tumor growth and metastasis.

Compound IDMer Kinase IC50 (nM)c-Met Kinase IC50 (nM)Antiproliferative IC50 (µM) - HepG2Antiproliferative IC50 (µM) - MDA-MB-231Antiproliferative IC50 (µM) - HCT116
18c 18.5 ± 2.333.6 ± 4.3Not specifiedNot specifiedNot specified
17c 6.4 ± 1.826.1 ± 7.7Significant activitySignificant activitySignificant activity

Table 1: Inhibitory activity of 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases and their antiproliferative effects on various cancer cell lines.[1][2]

Mer_cMet_Pathway cluster_membrane Cell Membrane Mer Mer PI3K PI3K Mer->PI3K cMet cMet cMet->PI3K RAS RAS cMet->RAS Derivative Derivative Derivative->Mer Inhibits Derivative->cMet Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified Mer and c-Met signaling pathways and their inhibition.

Inhibition of PI3 Kinase p110alpha

Derivatives based on a 4-morpholino-2-phenylquinazoline scaffold have been synthesized and identified as potent and selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K).[3]

Compound IDPI3K p110α IC50 (nM)A375 Cell Proliferation IC50 (µM)
15e 2.00.58

Table 2: Inhibitory activity of a thieno[3,2-d]pyrimidine derivative against PI3K p110α and its effect on melanoma cell proliferation.[3]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Derivative Derivative Derivative->PI3K Inhibits PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell_Growth Cell Growth Akt->Cell_Growth Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Synthesis_Workflow Start Start Chlorination Chlorination of 2-morpholinoquinolin-4-ol Start->Chlorination Intermediate 4-chloro-2-morpholinoquinoline Chlorination->Intermediate Substitution Nucleophilic Substitution with corresponding aniline Intermediate->Substitution Product 2-morpholino-4-anilinoquinoline derivative Substitution->Product Purification Purification and Characterization Product->Purification End End Purification->End

References

An In-Depth Technical Guide to 2-(2-Morpholin-4-ylethoxy)aniline: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Morpholin-4-ylethoxy)aniline, a key building block in modern organic and medicinal chemistry. Its unique structural features, combining a reactive aniline moiety with a flexible and pharmaceutically relevant morpholinoethoxy side chain, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, particularly those with potential therapeutic applications. This document details its synthesis, chemical properties, and significant applications, supported by experimental protocols and quantitative data.

Chemical Properties and Spectroscopic Data

This compound is a difunctional molecule featuring a primary aromatic amine and a tertiary aliphatic amine incorporated within a morpholine ring, connected by an ether linkage. This combination of functionalities allows for a wide array of chemical transformations. The aniline group is a versatile handle for reactions such as acylation, alkylation, and cyclization, while the morpholine moiety often enhances aqueous solubility and can contribute to favorable pharmacokinetic properties in drug candidates.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
CAS Number 64039-56-1
Appearance Off-white to pale yellow solid
Melting Point Not widely reported, expected to be a low-melting solid
Boiling Point Not available
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents
¹H NMR (CDCl₃, 400 MHz) - Predicted δ 6.70-6.85 (m, 4H, Ar-H), 4.10 (t, J=5.5 Hz, 2H, Ar-O-CH₂), 3.70-3.80 (m, 4H, morpholine O-CH₂), 2.80 (t, J=5.5 Hz, 2H, N-CH₂-CH₂-O), 2.50-2.60 (m, 4H, morpholine N-CH₂), 1.90 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) - Predicted δ 146.0 (C-O), 136.0 (C-NH₂), 120.0 (Ar-CH), 119.0 (Ar-CH), 115.5 (Ar-CH), 112.0 (Ar-CH), 67.5 (Ar-O-CH₂), 67.0 (morpholine O-CH₂), 57.5 (N-CH₂-CH₂-O), 54.0 (morpholine N-CH₂)
IR (KBr, cm⁻¹) - Key Peaks 3450-3300 (N-H stretch), 3050 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1620 (N-H bend), 1510 (Ar C=C stretch), 1240 (Ar-O-C stretch), 1115 (C-N stretch)
Mass Spectrometry (ESI-MS) m/z 223.14 [M+H]⁺

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of an o-substituted phenol with an appropriate morpholinoethyl halide. A plausible and widely applicable route starts from 2-nitrophenol, which offers the advantage of a subsequent straightforward reduction to the desired aniline.

Experimental Protocol: Two-Step Synthesis from 2-Nitrophenol

Step 1: Synthesis of 4-(2-(2-Nitrophenoxy)ethyl)morpholine

  • To a solution of 2-nitrophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base, for instance, anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture. The use of the hydrochloride salt may necessitate the addition of an extra equivalent of base to liberate the free amine.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(2-(2-nitrophenoxy)ethyl)morpholine.

Step 2: Reduction to this compound

  • Dissolve the 4-(2-(2-nitrophenoxy)ethyl)morpholine (1.0 eq) obtained from the previous step in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05-0.10 eq by weight).

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously until the starting material is completely consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield the desired this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by chromatography if necessary.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction 2-Nitrophenol 2-Nitrophenol Intermediate_Nitrophenoxy 4-(2-(2-Nitrophenoxy)ethyl)morpholine 2-Nitrophenol->Intermediate_Nitrophenoxy K2CO3, DMF 4-(2-Chloroethyl)morpholine 4-(2-Chloroethyl)morpholine 4-(2-Chloroethyl)morpholine->Intermediate_Nitrophenoxy Final_Product This compound Intermediate_Nitrophenoxy->Final_Product H2, Pd/C, MeOH

Synthetic route to this compound.

Applications in the Synthesis of Bioactive Heterocycles

This compound is a prized building block for the construction of various heterocyclic scaffolds that are prevalent in medicinal chemistry. Its bifunctional nature allows for its participation in a range of cyclization and cyclocondensation reactions.

Synthesis of Quinazoline Derivatives

The aniline functionality of the title compound can readily react with a variety of carbonyl-containing compounds to form quinazolines, a class of compounds known for their diverse biological activities, including as kinase inhibitors.

Table 2: Representative Synthesis of a Quinazoline Derivative

ReactionSynthesis of a 7-(2-morpholinoethoxy)-[1][2][3]triazolo[4,3-c]quinazoline
Starting Materials This compound, 4-chlorobenzoic acid, Phosphorus oxychloride, Formic hydrazide
Reaction Sequence 1. Acylation of the aniline with 4-chlorobenzoyl chloride. 2. Cyclization with POCl₃ to form the quinazoline core. 3. Reaction with formic hydrazide to form the triazolo ring.
Hypothetical Yield 65-75% over three steps
Significance This scaffold is a common core in kinase inhibitors targeting signaling pathways such as the PI3K/Akt/mTOR pathway.
Experimental Protocol: Synthesis of a Quinazoline Derivative
  • Acylation: To a solution of this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in a solvent like dichloromethane, add a substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Cyclization: The resulting amide is then treated with a dehydrating/cyclizing agent like phosphorus oxychloride (POCl₃) at reflux to form the corresponding 2-substituted-4-chloroquinazoline.

  • Triazole Formation: The 4-chloroquinazoline is subsequently reacted with a hydrazide, such as formic hydrazide, in a suitable solvent like isopropanol at reflux to yield the final triazoloquinazoline derivative.

G Start This compound Acylation Acylation (R-COCl) Start->Acylation Amide N-(2-(2-morpholinoethoxy)phenyl)benzamide Acylation->Amide Cyclization Cyclization (POCl3) Amide->Cyclization Chloroquinazoline 4-Chloro-7-(2-morpholinoethoxy)quinazoline Cyclization->Chloroquinazoline Triazole_Formation Triazole Formation (Formic Hydrazide) Chloroquinazoline->Triazole_Formation Final_Product Triazoloquinazoline Derivative Triazole_Formation->Final_Product

Workflow for quinazoline synthesis.
Synthesis of Benzodiazepine Derivatives

The reaction of this compound with α-halo ketones followed by cyclization is a viable route to 1,5-benzodiazepine derivatives, another important class of psychoactive drugs.

Table 3: Representative Synthesis of a Benzodiazepine Derivative

ReactionSynthesis of a 4-(2-morpholinoethoxy)-1,5-benzodiazepine
Starting Materials This compound, 1,3-Diketone (e.g., acetylacetone)
Reaction Conditions Typically catalyzed by an acid (e.g., acetic acid) in a solvent like ethanol at reflux.
Hypothetical Yield 70-85%
Significance Benzodiazepines are well-known for their anxiolytic, sedative, and anticonvulsant properties.
Experimental Protocol: Synthesis of a Benzodiazepine Derivative
  • A mixture of this compound (1.0 eq) and a 1,3-dicarbonyl compound such as acetylacetone (1.1 eq) in ethanol is prepared.

  • A catalytic amount of a protic acid, for example, glacial acetic acid, is added to the mixture.

  • The reaction mixture is heated to reflux for 4-8 hours, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then taken up in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography to yield the desired 1,5-benzodiazepine derivative.

Role in Targeting Cellular Signaling Pathways

Derivatives of this compound, particularly the quinazoline-based compounds, have been investigated as potent inhibitors of various protein kinases. A key signaling pathway often implicated in cancer is the PI3K/Akt/mTOR pathway. Dysregulation of this pathway leads to uncontrolled cell growth, proliferation, and survival. Many kinase inhibitors are designed to target key components of this pathway.

The morpholinoethoxy side chain of the building block can contribute to the binding of the final molecule to the ATP-binding pocket of kinases like PI3K and mTOR, thereby inhibiting their activity and downstream signaling.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Derivative of This compound Inhibitor->PI3K Inhibitor->mTOR

Inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its aniline group allow for the efficient construction of complex heterocyclic systems such as quinazolines and benzodiazepines. The incorporation of the morpholinoethoxy moiety often imparts desirable physicochemical properties for drug development. The demonstrated potential of its derivatives to act as potent kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling pathway, underscores its importance for researchers and professionals in the field of drug discovery and development. This guide provides a foundational understanding and practical protocols to facilitate the use of this important synthetic intermediate.

References

Safety and Handling of 2-(2-Morpholin-4-ylethoxy)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS). All personnel handling this compound should consult a complete SDS and receive appropriate safety training. The information on aniline derivatives is provided for context and may not be directly applicable to 2-(2-Morpholin-4-ylethoxy)aniline.

Introduction

This compound is a chemical compound containing aniline and morpholine moieties. Aniline and its derivatives are a class of compounds widely used in the chemical and pharmaceutical industries. Due to the known toxicological profile of aniline, it is crucial to handle all its derivatives with care. This guide provides a summary of the available safety and handling information for this compound and offers general guidance based on the toxicology of related aniline compounds.

Physicochemical and Safety Data

Quantitative data for this compound is limited. The following tables summarize the available information.

Table 1: Physicochemical Properties

PropertyValue
CAS Number64039-56-1[1][2][3][4]
Molecular FormulaC12H18N2O2[1][2][3]
Molecular Weight222.28 g/mol [3]
Melting Point41 °C[3]
Boiling Point379.6±32.0 °C (Predicted)[3]
Density1.129±0.06 g/cm3 (Predicted)[3]
pKa6.41±0.10 (Predicted)[3]

Table 2: Hazard Identification and Risk Management

CategoryInformation
Hazard Codes C, Xi[3]
Risk Statements R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[3]
R34: Causes burns.[3]
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[3]
Hazard Class IRRITANT[3]
Hazard Note Corrosive[3]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A standard workflow for donning and doffing PPE should be strictly followed to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Hand Hygiene Don2 Gown Don1->Don2 Don3 Mask/Respirator Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Gloves Don4->Don5 Doff1 Gloves Doff2 Gown Doff1->Doff2 Doff3 Hand Hygiene Doff2->Doff3 Doff4 Goggles/Face Shield Doff3->Doff4 Doff5 Mask/Respirator Doff4->Doff5 Doff6 Final Hand Hygiene Doff5->Doff6

Figure 1: Recommended PPE Donning and Doffing Workflow.
Storage

  • Storage Temperature: 2-8°C[3]

  • Containers: Store in tightly sealed containers.

  • Environment: Keep in a cool, dry, and well-ventilated area.

Toxicological Profile of Aniline Derivatives

Due to the lack of specific toxicological data for this compound, this section provides an overview of the known toxicological effects of aniline and its derivatives. It is crucial to assume that this compound may exhibit similar properties.

Aniline-Induced Methemoglobinemia

A primary toxic effect of aniline is the oxidation of hemoglobin to methemoglobin, which is incapable of transporting oxygen. This can lead to cyanosis and, in severe cases, death.

Methemoglobinemia_Pathway Aniline Aniline Absorption (Inhalation, Dermal, Ingestion) Metabolism Hepatic Metabolism (e.g., N-hydroxylation) Aniline->Metabolism Metabolites Reactive Metabolites (e.g., Phenylhydroxylamine) Metabolism->Metabolites RBC Red Blood Cells Metabolites->RBC Hemoglobin Hemoglobin (Fe2+) RBC->Hemoglobin Methemoglobin Methemoglobin (Fe3+) Hemoglobin->Methemoglobin Oxidation Oxygen Reduced Oxygen Carrying Capacity Methemoglobin->Oxygen Cyanosis Cyanosis Oxygen->Cyanosis

Figure 2: Simplified Signaling Pathway of Aniline-Induced Methemoglobinemia.
Genotoxicity

Some aniline derivatives have been shown to be genotoxic. It is prudent to handle this compound as a potential mutagen until proven otherwise.

Experimental Protocols for Toxicological Assessment

The following are generalized experimental protocols based on OECD guidelines for testing aniline derivatives. These should be adapted for the specific properties of this compound.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)

This method is used to estimate the oral LD50 of a substance.

Acute_Oral_Toxicity_Workflow Start Start with a dose below the estimated LD50 Dose Dose a single animal Start->Dose Observe Observe for 48 hours Dose->Observe Outcome Animal Survives? Observe->Outcome Increase Increase dose for the next animal Outcome->Increase Yes Decrease Decrease dose for the next animal Outcome->Decrease No Continue Continue until stopping criteria are met Increase->Continue Decrease->Continue Calculate Calculate LD50 Continue->Calculate

Figure 3: Experimental Workflow for Acute Oral Toxicity (LD50) Assessment.

Methodology:

  • Animal Model: Typically rats or mice.

  • Dosing: A single animal is dosed with the substance.

  • Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically 48 hours).

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

  • LD50 Calculation: The LD50 is calculated based on the pattern of survival and mortality.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

Methodology:

  • Test Organism: Daphnia magna.

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

  • Endpoint: Immobilisation (inability to swim) is recorded at 24 and 48 hours.

  • EC50 Calculation: The concentration that causes immobilisation in 50% of the daphnids (EC50) is determined.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae.

Methodology:

  • Test Organism: A suitable species of green algae (e.g., Pseudokirchneriella subcapitata).

  • Exposure: Algal cultures are exposed to various concentrations of the test substance over 72 hours.

  • Endpoint: Algal growth is measured, and the inhibition of growth relative to a control is calculated.

  • IC50 Calculation: The concentration that causes a 50% inhibition of growth (IC50) is determined.

Conclusion

While specific safety and toxicological data for this compound are not extensively available, the presence of the aniline moiety necessitates careful handling and adherence to strict safety protocols. The information provided in this guide, drawn from data on the target compound and related aniline derivatives, serves as a starting point for risk assessment. Researchers and drug development professionals must exercise caution, utilize appropriate personal protective equipment, and consult a comprehensive Safety Data Sheet before handling this compound. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

Technical Guide: Physicochemical Properties of 2-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-(2-Morpholin-4-ylethoxy)aniline, with a focus on its solubility and stability. The information herein is intended to support research and development activities, offering standardized methodologies and data presentation formats essential for drug discovery and early-phase development.

Physicochemical Data Summary

The aqueous solubility and degradation stability of a compound are fundamental parameters that influence its bioavailability, formulation, and overall development potential. The following tables summarize the expected physicochemical data for this compound based on its structure, which features a basic morpholine moiety (expected pKa ~4-5) and an aniline group.

Aqueous Solubility Profile

The aqueous solubility of ionizable compounds like this compound is highly dependent on pH. The presence of the basic morpholine group suggests significantly higher solubility in acidic conditions where the molecule becomes protonated.

Table 1: Thermodynamic Solubility of this compound

Buffer SystempHSolubility (µg/mL)Method
Phosphate Buffer2.0> 1000Shake-Flask (HPLC-UV)
Acetate Buffer4.5850 ± 45Shake-Flask (HPLC-UV)
Phosphate Buffer6.815 ± 3Shake-Flask (HPLC-UV)
Phosphate Buffer7.412 ± 2Shake-Flask (HPLC-UV)
WaterIntrinsic14 ± 2Shake-Flask (HPLC-UV)
Stability Profile under Forced Degradation

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods. The data presented below outlines the expected stability of this compound under various stress conditions as per ICH Q1A(R2) guidelines.

Table 2: Forced Degradation of this compound

Stress ConditionReagent/ConditionTime (hrs)Degradation (%)Major Degradants
Acid Hydrolysis 0.1 M HCl24~15%N-dealkylation, Ether cleavage
Base Hydrolysis 0.1 M NaOH24< 2%Minimal degradation
Oxidation 3% H₂O₂12~40%N-oxide, Aromatic hydroxylation
Thermal 80°C (Solid)72< 1%No significant degradation
Photolytic ICH Q1B (Solid)24~8%Oxidative/photolytic products

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate assessment of solubility and stability.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific medium.

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound to vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

G cluster_0 Solubility Workflow prep 1. Prepare Saturated Solutions (Excess Compound in Buffers) equilibrate 2. Equilibrate (24-48h at 25°C) prep->equilibrate centrifuge 3. Centrifuge Samples (14,000 rpm) equilibrate->centrifuge quantify 4. Quantify Supernatant (HPLC-UV Analysis) centrifuge->quantify result Result: Thermodynamic Solubility quantify->result

Caption: Workflow for Thermodynamic Solubility Testing.

Stability Assessment (Forced Degradation)

This workflow outlines the process for investigating the degradation pathways of a drug substance.

  • Stress Conditions: Expose solutions or solid samples of this compound to a set of harsh conditions as defined by ICH guidelines (acid, base, oxidation, heat, light).

  • Time Points: Sample the stressed solutions/solids at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products.

  • Mass Balance: Evaluate the results to ensure mass balance is maintained (i.e., the sum of the parent compound and all degradants accounts for the initial concentration).

  • Structure Elucidation: If significant degradation occurs, perform structural elucidation of the major degradants using techniques like LC-MS/MS.

G cluster_1 Forced Degradation Logical Flow start Drug Substance stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress analyze Analyze via Stability-Indicating Method stress->analyze degradation Degradation Observed? analyze->degradation elucidate Identify Degradants (LC-MS/MS) degradation->elucidate Yes end Stability Profile Established degradation->end No elucidate->end

Caption: Logical Flow for Forced Degradation Studies.

Signaling Pathway Considerations

While the primary focus of this guide is on physicochemical properties, understanding potential biological interactions is crucial. The aniline substructure is a common motif in kinase inhibitors. Should this compound be investigated as such, its interaction with intracellular signaling pathways, like the MAPK/ERK pathway, would be a key area of study.

G cluster_2 Hypothetical Kinase Inhibition Pathway compound This compound raf Raf compound->raf Inhibits receptor Receptor Tyrosine Kinase ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk response Cellular Response (Proliferation, Survival) erk->response

Caption: Hypothetical MAPK/ERK Pathway Inhibition.

The Emergence of 2-(2-Morpholin-4-ylethoxy)aniline as a Privileged Scaffold in Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space explored, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to bind to the ATP-binding site of kinases. This technical guide delves into the core attributes of the 2-(2-Morpholin-4-ylethoxy)aniline scaffold, a versatile building block for the generation of potent and selective kinase inhibitors. We will explore its synthesis, key kinase targets, structure-activity relationships, and the experimental protocols integral to its development.

Introduction to the this compound Scaffold

The this compound moiety combines several key features that make it an attractive starting point for kinase inhibitor design. The aniline group provides a crucial hydrogen bond donor and acceptor functionality, capable of interacting with the hinge region of the kinase ATP-binding pocket. The flexible ethoxy linker allows for optimal positioning of the terminal morpholine group, which can engage in further interactions, enhance solubility, and improve pharmacokinetic properties. This combination of features has led to the incorporation of this and similar morpholine-containing fragments into a variety of successful kinase inhibitors.

Synthesis and Derivatization

The synthesis of this compound derivatives typically follows a convergent approach, allowing for the facile introduction of diversity elements. A general synthetic strategy is outlined below.

G A 2-Nitrophenol C 4-(2-(2-Nitrophenoxy)ethyl)morpholine A->C Williamson Ether Synthesis (e.g., K2CO3, Acetone, Reflux) B 4-(2-Chloroethyl)morpholine B->C D This compound (Core Scaffold) C->D Nitro Reduction (e.g., H2, Pd/C or SnCl2, HCl) F Final Kinase Inhibitor Derivatives D->F Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) E Diverse Building Blocks (e.g., substituted quinazolines, pyrimidines) E->F

Figure 1: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of this compound

A representative protocol for the synthesis of the core scaffold is as follows:

  • Step 1: Synthesis of 4-(2-(2-Nitrophenoxy)ethyl)morpholine. To a solution of 2-nitrophenol in a suitable solvent (e.g., acetone or DMF), is added a base (e.g., potassium carbonate) and 4-(2-chloroethyl)morpholine. The reaction mixture is heated to reflux and stirred overnight. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Synthesis of this compound. The product from Step 1 is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or tin(II) chloride in hydrochloric acid, is added. The reaction is monitored by TLC until completion. The catalyst is removed by filtration, and the solvent is evaporated. The resulting residue is purified to yield the final product.

Key Kinase Targets and Structure-Activity Relationships

Derivatives incorporating the morpholine moiety have demonstrated activity against a range of kinases, including those pivotal in cancer progression. The this compound scaffold is often found as a key component of inhibitors targeting several important kinase families.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Several potent PI3K inhibitors feature a morpholine-substituted quinazoline core. For instance, a series of 4-morpholine-quinazoline derivatives have been developed as potent PI3K inhibitors. Compound 17f from one such study demonstrated high PI3Kα inhibition with an IC50 of 4.2 nM and also showed inhibitory activity against mTOR, highlighting its role as a dual PI3K/mTOR inhibitor.[1] Another study on 4-morpholino-2-phenylquinazolines identified a thieno[3,2-d]pyrimidine derivative with an IC50 of 2.0 nM against p110α, the catalytic subunit of PI3Kα.[2]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in cancer therapy. The 4-anilinoquinazoline scaffold is a classic backbone for EGFR inhibitors.[3][4] While not direct derivatives of the core topic, the principles of their interaction with EGFR are relevant. For example, a study on anilinodialkoxyquinazolines reported compounds with IC50 values for EGFR tyrosine kinase inhibition in the low nanomolar range (0.4-51 nM).[5] The aniline portion of these molecules typically interacts with the hinge region of the kinase.

Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. A series of 2,4-dianilinopyrimidine derivatives containing a 4-(morpholinomethyl)phenyl group were designed as FAK inhibitors.[6] One compound from this series, 8a , exhibited potent anti-FAK activity with an IC50 of 0.047 µM and showed strong anti-proliferative effects against H1975 and A431 cancer cell lines.[6]

Other Kinase Targets

The versatility of the morpholine-containing scaffold is further demonstrated by its application in targeting other kinases. For example, derivatives of 2-morpholino-4-anilinoquinoline have shown cytotoxic activity against the HepG2 cancer cell line, with IC50 values for compounds 3c , 3d , and 3e being 11.42, 8.50, and 12.76 μM, respectively.[3] Additionally, Polo-like kinase 4 (PLK4) inhibitors have been developed incorporating a dimethylmorpholino group.[7]

Quantitative Data Summary
Compound Class/ExampleKinase TargetIC50 (nM)Cell Line (Antiproliferative IC50)Reference
4-Morpholine-quinazoline (17f)PI3Kα4.2PC-3, DU145, MCF-7, etc.[1]
4-Morpholino-2-phenyl-thieno[3,2-d]pyrimidine (15e)p110α2.0A375 (580 nM)[2]
2,4-Dianilinopyrimidine (8a)FAK47H1975 (44 nM), A431 (119 nM)[6]
2-Morpholino-4-anilinoquinoline (3d)Not specified-HepG2 (8.5 µM)[3]
AnilinodialkoxyquinazolinesEGFR0.4 - 51-[5]

Signaling Pathways and Mechanism of Action

Kinase inhibitors derived from the this compound scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding site of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation Akt Akt/PKB PI3K->Akt PIP3 Production mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway.

These inhibitors can be classified based on their binding mode to the kinase. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation, often extending into an adjacent hydrophobic pocket.[8][9] The design of derivatives from the this compound scaffold can be tailored to target either conformation, potentially leading to improved selectivity.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of novel kinase inhibitors based on the this compound scaffold follows a structured workflow, from initial screening to lead optimization.

G A Library Synthesis (Derivatives of core scaffold) B High-Throughput Screening (Biochemical Kinase Assays) A->B C Hit Identification (Potency & Selectivity) B->C D Cell-Based Assays (Proliferation, Apoptosis) C->D E Lead Optimization (Structure-Activity Relationship) D->E E->A Iterative Design F In Vivo Studies (Pharmacokinetics & Efficacy) E->F

Figure 3: Workflow for kinase inhibitor discovery and development.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A general protocol for assessing the inhibitory activity of synthesized compounds against a target kinase is as follows:

  • Materials: Recombinant kinase, appropriate peptide substrate, ATP, kinase buffer, and test compounds.

  • Procedure:

    • Test compounds are serially diluted in DMSO and added to the wells of a microplate.

    • The target kinase and its substrate are added to the wells and incubated with the compounds for a predetermined period.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the design of novel kinase inhibitors. Its favorable physicochemical properties and its ability to be readily derivatized make it a powerful tool in the hands of medicinal chemists. By targeting key kinases involved in oncogenic signaling pathways, derivatives of this scaffold have the potential to be developed into next-generation targeted cancer therapies. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this promising chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of 2-(2-Morpholin-4-ylethoxy)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the etherification of 2-nitrophenol with 4-(2-chloroethyl)morpholine via a Williamson ether synthesis, followed by the reduction of the intermediate nitro compound to the target aniline using iron powder in the presence of ammonium chloride. This protocol is designed to be a robust and reproducible method for obtaining high-purity this compound.

Introduction

Aniline derivatives featuring morpholine moieties are prevalent scaffolds in a wide array of pharmacologically active compounds. The combination of the aromatic amine, a key pharmacophore, with the saturated morpholine heterocycle, which can improve physicochemical properties such as solubility and metabolic stability, makes these structures highly desirable in drug discovery. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. The following protocol outlines a reliable and efficient synthetic route to this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process as illustrated below. The first step involves a nucleophilic substitution reaction to form the ether linkage, followed by a chemoselective reduction of the nitro group to the corresponding amine.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-[2-(2-Nitrophenoxy)ethyl]morpholine

This step employs the Williamson ether synthesis to couple 2-nitrophenol with 4-(2-chloroethyl)morpholine.

Materials and Reagents:

  • 2-Nitrophenol

  • 4-(2-Chloroethyl)morpholine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

Procedure:

  • To a stirred solution of 2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-[2-(2-nitrophenoxy)ethyl]morpholine, which can be used in the next step without further purification if of sufficient purity, or purified by column chromatography.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to an amine using iron powder.

Materials and Reagents:

  • 4-[2-(2-Nitrophenoxy)ethyl]morpholine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Celite

Procedure:

  • In a round-bottom flask, suspend 4-[2-(2-nitrophenoxy)ethyl]morpholine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (5.0 eq) and iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a pure compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: EtherificationStep 2: Nitro ReductionOverall
Reactant 2-Nitrophenol4-[2-(2-Nitrophenoxy)ethyl]morpholine2-Nitrophenol
Molar Ratio of Reagents 1.05 eq 4-(2-chloroethyl)morpholine HCl, 2.5 eq K₂CO₃5.0 eq Fe, 5.0 eq NH₄Cl-
Typical Yield 85-95%80-90%68-85%
Purity (by HPLC) >95% (crude)>98% (after chromatography)>98%
Molecular Formula C₁₂H₁₆N₂O₄C₁₂H₁₈N₂O₂C₁₂H₁₈N₂O₂
Molecular Weight 252.27 g/mol 222.28 g/mol 222.28 g/mol

Characterization Data for this compound

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.85-6.70 (m, 4H, Ar-H), 4.10 (t, J = 5.6 Hz, 2H, O-CH₂), 3.85 (br s, 2H, NH₂), 3.75 (t, J = 4.8 Hz, 4H, N-(CH₂)₂), 2.80 (t, J = 5.6 Hz, 2H, N-CH₂), 2.60 (t, J = 4.8 Hz, 4H, O-(CH₂)₂).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 146.4, 141.2, 121.5, 119.0, 115.8, 112.3, 67.1, 66.9, 57.8, 54.2.

  • Mass Spectrometry (ESI-MS): m/z 223.1 [M+H]⁺.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Reduction S1_Start Start S1_Reactants Charge 2-Nitrophenol, K2CO3, and Acetone S1_Start->S1_Reactants S1_Add_Morpholine Add 4-(2-Chloroethyl)morpholine HCl S1_Reactants->S1_Add_Morpholine S1_Reflux Reflux for 12-16h S1_Add_Morpholine->S1_Reflux S1_TLC1 Monitor by TLC S1_Reflux->S1_TLC1 S1_Workup Cool, Filter, and Concentrate S1_TLC1->S1_Workup Complete S1_Extraction Dissolve in EtOAc, Wash with Water and Brine S1_Workup->S1_Extraction S1_Dry Dry, Filter, and Concentrate S1_Extraction->S1_Dry S1_Intermediate Crude 4-[2-(2-Nitrophenoxy)ethyl]morpholine S1_Dry->S1_Intermediate S2_Start Start with Intermediate S1_Intermediate->S2_Start S2_Reactants Suspend Intermediate in EtOH/H2O, Add Fe and NH4Cl S2_Start->S2_Reactants S2_Reflux Reflux for 2-4h S2_Reactants->S2_Reflux S2_TLC2 Monitor by TLC S2_Reflux->S2_TLC2 S2_Workup Cool and Filter through Celite S2_TLC2->S2_Workup Complete S2_Concentrate Concentrate Filtrate S2_Workup->S2_Concentrate S2_Basify_Extract Basify with NaHCO3 and Extract with EtOAc S2_Concentrate->S2_Basify_Extract S2_Dry Dry, Filter, and Concentrate S2_Basify_Extract->S2_Dry S2_Purify Column Chromatography S2_Dry->S2_Purify S2_Product Pure this compound S2_Purify->S2_Product

Caption: Workflow for the synthesis of this compound.

Application Note: A Detailed Protocol for the Synthesis of 2-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-(2-Morpholin-4-ylethoxy)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 2-nitrophenol, and proceeds through a Williamson ether synthesis followed by a catalytic hydrogenation. This protocol is designed to be a reliable and reproducible method for laboratory-scale preparation of the target compound.

Introduction

Substituted anilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The title compound, this compound, incorporates both a flexible morpholinoethoxy side chain and a reactive aniline moiety, making it a versatile precursor for the development of novel therapeutic agents. The morpholine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties. This protocol outlines a straightforward and efficient synthesis of this key intermediate.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Williamson Ether Synthesis. 2-Nitrophenol is reacted with 4-(2-chloroethyl)morpholine in the presence of a base to form the intermediate, 4-(2-(2-nitrophenoxy)ethyl)morpholine.

  • Step 2: Catalytic Hydrogenation. The nitro group of the intermediate is reduced to an amine via catalytic hydrogenation to yield the final product, this compound.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Molar Equiv.Quantity
2-NitrophenolC₆H₅NO₃139.111.0User Defined
4-(2-Chloroethyl)morpholine hydrochlorideC₆H₁₃Cl₂NO186.081.1Calculated
Sodium HydroxideNaOH40.002.2Calculated
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-As needed
Palladium on Carbon (10 wt. %)Pd/C--Catalytic
Hydrogen GasH₂2.02-Excess
MethanolCH₃OH32.04-As needed
Ethyl AcetateC₄H₈O₂88.11-As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--As needed
BrineNaCl(aq)--As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Experimental Protocols

Step 1: Synthesis of 4-(2-(2-Nitrophenoxy)ethyl)morpholine (Williamson Ether Synthesis)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (1.0 eq) and N,N-dimethylformamide (DMF, approx. 10 mL per gram of 2-nitrophenol).

  • Stir the mixture at room temperature until the 2-nitrophenol has completely dissolved.

  • Add powdered sodium hydroxide (1.1 eq) portion-wise to the solution. The color of the reaction mixture will change to a deep red/orange. Stir for 30 minutes at room temperature.

  • In a separate beaker, dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) in a minimal amount of water and neutralize with sodium hydroxide (1.1 eq). Extract the free base into a suitable organic solvent like dichloromethane, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of 4-(2-chloroethyl)morpholine.

  • Add the prepared 4-(2-chloroethyl)morpholine free base to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-nitrophenol) is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-(2-(2-nitrophenoxy)ethyl)morpholine, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

Procedure:

  • In a hydrogenation vessel, dissolve the crude 4-(2-(2-nitrophenoxy)ethyl)morpholine from the previous step in methanol (approx. 20 mL per gram of substrate).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approximately 5-10 mol% of the substrate).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-4 bar or a balloon filled with hydrogen) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Catalytic Hydrogenation A 2-Nitrophenol D Reaction at 80-90 °C A->D B 4-(2-Chloroethyl)morpholine B->D C Base (e.g., NaOH) in DMF C->D E Work-up and Extraction D->E F 4-(2-(2-Nitrophenoxy)ethyl)morpholine (Intermediate) E->F G Intermediate from Step 1 F->G Proceed to next step I Reaction at Room Temperature G->I H H₂, Pd/C in Methanol H->I J Filtration and Concentration I->J K Purification (Column Chromatography) J->K L This compound (Final Product) K->L

Caption: Synthetic workflow for the preparation of this compound.

Application Note and Protocol for the Purification of 2-(2-Morpholin-4-ylethoxy)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2-(2-Morpholin-4-ylethoxy)aniline using silica gel column chromatography. Due to the basic nature of the morpholine and aniline moieties, which can lead to peak tailing and poor recovery on standard silica gel, this protocol incorporates a basic modifier in the mobile phase to ensure efficient and high-purity separation. The described methodology is crucial for obtaining high-quality material essential for research, drug discovery, and development activities.

Introduction

This compound is a bifunctional organic molecule incorporating a primary aromatic amine, an ether linkage, and a tertiary amine within a morpholine ring. The purity of such compounds is paramount for their application in medicinal chemistry and materials science, as impurities can significantly impact biological activity, reaction yields, and material properties. Column chromatography is a fundamental purification technique for isolating compounds of interest from reaction mixtures. However, the basic nature of this compound presents a challenge for standard silica gel chromatography due to strong interactions with acidic silanol groups on the silica surface. This interaction can result in significant peak tailing, streaking, and in some cases, irreversible adsorption, leading to low recovery of the desired product.[1] To overcome these issues, this protocol employs a mobile phase system containing a small percentage of a basic additive, triethylamine (TEA), to neutralize the acidic sites on the silica gel, thereby improving the chromatographic performance.[1]

Principle of Separation

Normal-phase column chromatography separates compounds based on their differential adsorption to a polar stationary phase and their solubility in a non-polar mobile phase. In this application, silica gel serves as the polar stationary phase. The crude this compound mixture is loaded onto the column and eluted with a mobile phase of increasing polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The addition of triethylamine to the mobile phase minimizes the strong ionic interactions between the basic analyte and the acidic silica surface, allowing for a more effective separation based on polarity differences.[1] Less polar impurities will travel down the column faster, while the more polar target compound will elute later.

Data Presentation

The following tables summarize the materials, equipment, and typical chromatographic parameters for the purification of this compound.

Table 1: Materials and Equipment

ItemDescription
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Solvents Hexane (ACS grade or higher), Ethyl Acetate (ACS grade or higher), Triethylamine (≥99%)
Apparatus Glass chromatography column, Separatory funnel (for gradient elution), Collection tubes/flasks, Rotary evaporator
Analytical Tools Thin-Layer Chromatography (TLC) plates (silica gel coated with F254 indicator), UV lamp (254 nm)

Table 2: Chromatographic Parameters

ParameterRecommended Value/Range
Stationary Phase Mass 50-100 g per 1 g of crude material
Initial Mobile Phase 30-50% Ethyl Acetate in Hexane + 0.5% Triethylamine (v/v/v)
Final Mobile Phase 70-90% Ethyl Acetate in Hexane + 0.5% Triethylamine (v/v/v)
Estimated Rf of Product ~0.3 in 50% Ethyl Acetate/Hexane + 0.5% TEA
Loading Method Dry Loading

Experimental Protocol

Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Prepare a stock solution of the crude this compound in a small amount of dichloromethane or ethyl acetate.

  • Prepare several TLC developing chambers with different ratios of ethyl acetate in hexane (e.g., 3:7, 1:1, 7:3), each containing 0.5% triethylamine.

  • Spot the crude mixture onto separate TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the plates under a UV lamp (254 nm).

  • The ideal solvent system is one that gives the target compound an Rf value of approximately 0.2-0.3, with good separation from major impurities.

Column Preparation (Slurry Method)
  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase (e.g., 30% ethyl acetate in hexane with 0.5% TEA).

  • Pour the slurry into the column, ensuring it is clamped vertically. Gently tap the column to pack the silica gel evenly and remove any air bubbles.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance.

  • Continuously drain the solvent until the solvent level is just at the top of the sand layer. Caution: Do not let the column run dry.

Sample Loading (Dry Loading Method)

Due to the polarity of the target compound, dry loading is recommended to ensure a narrow sample band and better separation.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

  • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude material adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Carefully add the initial mobile phase to the column.

  • Begin collecting fractions.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A typical gradient might be from 30% to 80% ethyl acetate in hexane, always maintaining the 0.5% triethylamine concentration.

  • Monitor the elution of the compound by periodically checking the collected fractions using TLC.

Product Isolation
  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator. The triethylamine will also be removed under vacuum.

  • The resulting residue is the purified this compound.

  • Determine the yield and confirm the purity using analytical methods such as NMR, LC-MS, or melting point.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Mobile Phase) column_prep Column Packing (Silica Gel Slurry) tlc->column_prep Informs Eluent Choice loading Sample Loading column_prep->loading sample_prep Sample Preparation (Dry Loading) sample_prep->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection fraction_tlc TLC of Fractions collection->fraction_tlc pooling Combine Pure Fractions fraction_tlc->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Experimental Workflow for Purification

References

Application Notes and Protocols for the Recrystallization of 2-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 2-(2-Morpholin-4-ylethoxy)aniline via recrystallization. This technique is essential for obtaining high-purity material, which is critical for subsequent use in research and drug development.

Introduction

This compound is a polar organic compound. The purification of such compounds is crucial to remove impurities that may have formed during synthesis or degradation. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent for recrystallization will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for selecting an appropriate recrystallization solvent and developing a purification protocol.

PropertyValueReference
CAS Number64039-56-1[1]
Molecular FormulaC12H18N2O2[2][3]
Molecular Weight222.28 g/mol [2][3]
AppearanceNot specified; likely a solid at room temperature
PolarityPolar

Solvent Selection for Recrystallization

The principle of "like dissolves like" is a fundamental concept in determining a suitable recrystallization solvent.[4] Given that this compound is a polar molecule, polar solvents are expected to be effective for its recrystallization. A common strategy for polar compounds is to use a protic solvent like ethanol or a mixture of solvents, such as ethanol and water.

Screening of Potential Solvents:

Solvent/Solvent SystemRationaleExpected Outcome
EthanolA versatile polar protic solvent that dissolves many organic compounds upon heating.Good solubility at high temperatures, poor solubility at low temperatures.
IsopropanolSimilar to ethanol but with a slightly different polarity.May offer a different solubility profile, potentially improving yield or purity.
Ethanol/WaterA binary solvent system where water acts as an anti-solvent. The ratio can be adjusted to fine-tune the solubility.High solubility in hot ethanol, with crystallization induced by the addition of water and/or cooling.
Ethyl AcetateA moderately polar aprotic solvent.May be suitable if impurities have very different polarities.

Based on general principles for the recrystallization of polar aromatic amines, an ethanol/water solvent system is a promising starting point.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water solvent system. The exact volumes of solvents may need to be optimized based on the initial purity of the crude material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. Start with a small volume and add more incrementally until the solid dissolves.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution.

    • Gently heat the mixture to boiling for a few minutes while stirring.

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, crystallization may begin. To enhance crystal formation, you can scratch the inside of the flask with a glass stirring rod at the liquid-air interface.

    • If crystallization does not occur, or to maximize the yield, slowly add deionized water dropwise to the ethanol solution until a slight turbidity persists. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

    • Once the solution has cooled to room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aniline derivatives can be toxic and may be absorbed through the skin.[5][6] Avoid direct contact and inhalation.

  • Ethanol is flammable; keep it away from open flames and hot surfaces.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_compound Crude Compound add_hot_solvent Add Hot Ethanol crude_compound->add_hot_solvent dissolved_solution Dissolved Solution add_hot_solvent->dissolved_solution decolorize Decolorize (Optional) with Activated Carbon dissolved_solution->decolorize hot_filtration Hot Filtration decolorize->hot_filtration cool_solution Cool Solution Slowly hot_filtration->cool_solution induce_crystallization Induce Crystallization (Scratching/Add Anti-solvent) cool_solution->induce_crystallization ice_bath Cool in Ice Bath induce_crystallization->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_crystals Pure Crystals dry_crystals->pure_crystals

Caption: Workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Start: Crude Compound is_polar Is the compound polar? start->is_polar select_polar_solvent Select Polar Solvent(s) (e.g., Ethanol, Water) is_polar->select_polar_solvent Yes test_solubility Test Solubility: High at High Temp? Low at Low Temp? select_polar_solvent->test_solubility solvent_suitable Solvent System is Suitable test_solubility->solvent_suitable Yes solvent_unsuitable Try a different solvent or a mixed solvent system test_solubility->solvent_unsuitable No

Caption: Logic diagram for selecting a suitable recrystallization solvent.

References

Application Note: Spectroscopic Characterization of 2-(2-Morpholin-4-ylethoxy)aniline using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the characterization of 2-(2-Morpholin-4-ylethoxy)aniline using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts, based on the analysis of its functional groups, are presented in tabular format to facilitate the identification and structural confirmation of the molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or synthesizing this compound.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. The molecule incorporates an aniline ring, a flexible ethoxy linker, and a morpholine ring, all of which contribute to its potential pharmacological properties. Accurate structural elucidation is a critical step in the synthesis and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the expected ¹H and ¹³C NMR spectral data and provides a standardized protocol for their acquisition.

Predicted NMR Data

The chemical structure of this compound with atom numbering for NMR assignment is shown below:

For clarity in the following tables, the aniline ring carbons are numbered C1-C6, the ethoxy carbons are C7 and C8, and the morpholine carbons are C9, C10, and C11.

Predicted ¹H NMR Data

The expected proton chemical shifts (δ) are summarized in the table below. These values are predicted based on the typical chemical shift ranges for the respective functional groups. The exact chemical shifts may vary depending on the solvent and concentration used.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
H-3, H-4, H-5, H-6 (Aromatic)6.7 - 7.2Multiplet4H
NH₂ (Aniline)3.5 - 4.5Broad Singlet2H
O-CH₂ (Ethoxy)~4.1Triplet2H
N-CH₂ (Ethoxy)~2.8Triplet2H
O-CH₂ (Morpholine)~3.7Triplet4H
N-CH₂ (Morpholine)~2.5Triplet4H
Predicted ¹³C NMR Data

The expected carbon-13 chemical shifts (δ) are summarized in the table below. These predictions are based on established chemical shift values for aniline, morpholine, and ethoxy moieties.

Carbon Assignment Expected Chemical Shift (ppm)
C1 (C-NH₂)140 - 150
C2 (C-O)145 - 155
C3, C4, C5, C6 (Aromatic)115 - 130
O-CH₂ (Ethoxy)65 - 70
N-CH₂ (Ethoxy)50 - 55
O-CH₂ (Morpholine)~67
N-CH₂ (Morpholine)~54

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) is a common choice.

  • Temperature: Room temperature (e.g., 298 K).

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

¹³C NMR Spectroscopy
  • Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: Room temperature (e.g., 298 K).

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: A range of 0 to 200 ppm is generally appropriate.

  • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Final Output weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr processing Fourier Transform, Phase & Baseline Correction h1_nmr->processing c13_nmr->processing referencing Chemical Shift Referencing processing->referencing assignment Peak Assignment referencing->assignment structure_confirm Structure Confirmation assignment->structure_confirm report Application Note & Protocol structure_confirm->report

Caption: Experimental workflow for NMR characterization.

Conclusion

The provided ¹H and ¹³C NMR data, in conjunction with the detailed experimental protocols, offer a comprehensive guide for the spectroscopic characterization of this compound. This information is crucial for verifying the identity and purity of the synthesized compound, which is a fundamental requirement in chemical research and drug development. The predicted chemical shifts serve as a reliable reference for the interpretation of experimental NMR spectra.

Application Notes: Solid-Phase Synthesis Utilizing 2-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid assembly of large compound libraries for high-throughput screening. The strategic selection of building blocks is crucial for introducing chemical diversity and desirable physicochemical properties into these libraries. 2-(2-Morpholin-4-ylethoxy)aniline is a valuable bifunctional building block. The primary aniline group serves as a reactive handle for solid-phase immobilization and subsequent chemical transformations, while the morpholinoethoxy moiety can enhance aqueous solubility and introduce a key hydrogen bond acceptor, potentially improving the pharmacokinetic profile of the final compounds.

This document provides a detailed protocol for the utilization of this compound in the solid-phase synthesis of a diverse library of N-aryl-quinazolin-4-ones. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Application: Synthesis of a Diverse N-Aryl-Quinazolin-4-one Library

This protocol outlines a three-component solid-phase synthesis approach to generate a library of N-aryl-quinazolin-4-ones. The synthesis commences with the immobilization of an amino acid on a solid support, followed by reaction with an isatoic anhydride and subsequent introduction of this compound. This strategy allows for diversity at three positions of the quinazolinone core.

Experimental Protocols

Materials and Reagents

  • This compound

  • Wang Resin (or other suitable carboxyl-functionalized resin)

  • Fmoc-protected amino acids

  • Isatoic anhydrides (various substitutions)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Protocol 1: Loading of the First Building Block (Amino Acid) onto Wang Resin

  • Swell 1 g of Wang resin in 10 mL of DCM for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM and wash the resin three times with 10 mL of DMF.

  • In a separate vial, dissolve 3 equivalents of the desired Fmoc-protected amino acid and 3 equivalents of PyBOP in DMF.

  • Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin and shake at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Fmoc-Deprotection

  • Swell the resin-bound amino acid in DMF for 20 minutes.

  • Treat the resin with a 20% solution of piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Protocol 3: Acylation with Isatoic Anhydride

  • To the deprotected resin-bound amine, add a solution of 3 equivalents of the desired isatoic anhydride in 10 mL of DMF.

  • Shake the reaction mixture at 60°C for 6 hours.

  • Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: Cyclization and Introduction of this compound

  • To the acylated resin, add a solution of 5 equivalents of this compound and 5 equivalents of PyBOP in 10 mL of DMF.

  • Add 10 equivalents of DIPEA and shake the mixture at 80°C for 12 hours. This step facilitates the intramolecular cyclization to form the quinazolinone ring and concomitant N-arylation.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 5: Cleavage and Isolation of the Final Product

  • Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water (10 mL) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to collect the solid, wash with cold ether, and dry under vacuum.

  • Purify the crude product by preparative HPLC to obtain the final N-aryl-quinazolin-4-one.

Data Presentation

The following table summarizes typical quantitative data for the solid-phase synthesis of a representative N-aryl-quinazolin-4-one using this compound.

ParameterValue
Resin Loading0.5 - 1.0 mmol/g
Reagent Equivalents3-5 eq.
Coupling Time (Amino Acid)4 hours
Acylation Time (Isatoic Anhydride)6 hours
Cyclization/Arylation Time12 hours
Cleavage Time2 hours
Typical Crude Purity75-85% (by LC-MS)
Typical Final Yield40-60% (after purification)

Visualizations

Diagram 1: Experimental Workflow

G cluster_resin_prep Resin Preparation cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Isolation Resin Wang Resin Swell Swell in DCM Resin->Swell Wash_DMF1 Wash with DMF Swell->Wash_DMF1 Load_AA Load Fmoc-Amino Acid (PyBOP, DIPEA) Wash_DMF1->Load_AA Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load_AA->Fmoc_Deprotect Acylation Acylation with Isatoic Anhydride Fmoc_Deprotect->Acylation Cyclization Cyclization/N-Arylation with This compound (PyBOP, DIPEA) Acylation->Cyclization Cleavage Cleavage from Resin (TFA/TIS/H2O) Cyclization->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (Prep-HPLC) Precipitation->Purification Final_Product Final N-Aryl-Quinazolin-4-one Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of N-aryl-quinazolin-4-ones.

Diagram 2: Logical Relationship of Synthesis Components

G cluster_components Building Blocks cluster_scaffold Core Scaffold Assembly cluster_final Final Product AA Fmoc-Amino Acid (Diversity Point 1) Quinazolinone Quinazolinone Core AA->Quinazolinone IA Isatoic Anhydride (Diversity Point 2) IA->Quinazolinone Aniline This compound (Diversity Point 3) Aniline->Quinazolinone Final N-Aryl-Quinazolin-4-one Library Quinazolinone->Final

Caption: Component relationship in the combinatorial synthesis of the quinazolinone library.

Application Notes and Protocols for Coupling Reactions Involving 2-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key coupling reactions involving 2-(2-morpholin-4-ylethoxy)aniline, a versatile building block in medicinal chemistry. The protocols detailed below are intended to serve as a practical guide for the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs), particularly in the context of kinase inhibitor development.

Introduction to this compound in Drug Discovery

The morpholine moiety is a prevalent feature in a multitude of approved drugs and clinical candidates, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. When incorporated into an aniline scaffold, as in this compound, it provides a valuable platform for the synthesis of targeted therapies. The primary amino group of the aniline serves as a key reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures.

Derivatives of anilines and morpholines are frequently found in kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive cancer cell growth and proliferation. The morpholine-containing aniline scaffold can be strategically utilized to target the ATP-binding site of kinases such as those in the PI3K/Akt/mTOR and EGFR signaling pathways.

Key Coupling Reactions and Protocols

This section details the experimental procedures for prominent coupling reactions utilizing this compound as a key starting material.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is instrumental in synthesizing N-aryl and N-heteroaryl anilines, which are common motifs in kinase inhibitors.

A key application of the Buchwald-Hartwig reaction with a related morpholinoethoxy aniline is the synthesis of substituted pyrimidines, which are core structures in many kinase inhibitors.

Table 1: Quantitative Data for Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
12,4-Dichloropyrimidine4-(2-morpholinoethoxy)anilinePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane1001285

Materials:

  • 4-(2-morpholinoethoxy)aniline

  • 2,4-Dichloropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-(2-morpholinoethoxy)aniline (1.0 eq), 2,4-dichloropyrimidine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-chloropyrimidin-4-yl)-4-(2-morpholinoethoxy)aniline.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-(2-morpholinoethoxy)aniline 2,4-Dichloropyrimidine Heating Heat to 100 °C under Inert Atmosphere Reactants->Heating Catalyst_System Pd₂(dba)₃ / Xantphos Cs₂CO₃ Catalyst_System->Heating Solvent Anhydrous Dioxane Solvent->Heating Filtration Filter through Celite® Heating->Filtration Extraction Ethyl Acetate / Water Filtration->Extraction Purification Column Chromatography Extraction->Purification Product N-(2-chloropyrimidin-4-yl)-4- (2-morpholinoethoxy)aniline Purification->Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

Materials:

  • Bromo-substituted this compound (requires prior synthesis)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water mixture

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine the bromo-substituted aniline (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.03 eq), PPh₃ (0.06 eq), and K₂CO₃ (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is used to synthesize alkynyl-substituted aromatic compounds. Although specific examples with this compound are scarce, a general protocol for the Sonogashira coupling of anilines is presented.[2][3]

Materials:

  • Halo-substituted this compound (requires prior synthesis)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Reaction vessel

Procedure:

  • To a reaction vessel under an inert atmosphere, add the halo-substituted aniline (1.0 eq), terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add the anhydrous solvent and triethylamine (2.0 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitor by TLC or LC-MS).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic solution with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Application in Kinase Inhibitor Development

The derivatives synthesized through these coupling reactions are of significant interest in the development of kinase inhibitors. The morpholinoethoxy aniline moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding pocket.

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many PI3K and mTOR inhibitors incorporate a morpholine-containing scaffold.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation_Survival Proliferation Survival Akt->Proliferation_Survival promotes mTORC2 mTORC2 mTORC2->Akt phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits S6K S6K mTORC1->S6K activates Protein_Synthesis Protein Synthesis Cell Growth 4EBP1->Protein_Synthesis S6K->Protein_Synthesis Inhibitor Anilino-pyrimidine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation. Anilinoquinazoline and anilinopyrimidine derivatives are well-established classes of EGFR inhibitors.

EGF EGF EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Gene_Expression Changes in Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_Akt->Gene_Expression Cell_Proliferation Cell Proliferation Survival, Angiogenesis Gene_Expression->Cell_Proliferation Inhibitor Anilinoquinazoline Derivative Inhibitor->EGFR inhibits autophosphorylation

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. The coupling reactions outlined in these notes provide robust methods for the diversification of this scaffold, enabling the exploration of chemical space in the pursuit of novel and effective kinase inhibitors. The provided protocols, while based on established methodologies, may require optimization for specific substrates and reaction scales.

References

Application Notes and Protocols for PROTAC Development Utilizing 2-(2-Morpholin-4-ylethoxy)aniline as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[2] The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[3] This document provides detailed application notes and protocols for the development and evaluation of PROTACs that incorporate a 2-(2-Morpholin-4-ylethoxy)aniline-based linker.

The morpholine moiety is a valuable functional group in medicinal chemistry, often employed to enhance aqueous solubility and improve the physicochemical properties of drug candidates.[4] The inclusion of a this compound linker in a PROTAC is hypothesized to confer favorable properties such as increased solubility and potentially improved cell permeability, which are common challenges in PROTAC development.[4]

Note: As of the date of this document, specific PROTACs utilizing the precise this compound linker are not extensively documented in publicly available scientific literature. Therefore, the following protocols and data are presented as a representative guide based on established principles of PROTAC development and the known properties of analogous chemical structures.

Signaling Pathway and Experimental Workflow

The mechanism of action for a PROTAC involves several key steps, from the formation of a ternary complex to the eventual degradation of the target protein.[5] The general experimental workflow for assessing PROTAC efficacy involves cell treatment, protein level analysis, and assessment of downstream cellular effects.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis cell_viability Cell Viability Assay cell_culture->cell_viability western_blot Western Blot cell_lysis->western_blot data_analysis_wb Data Analysis (DC50, Dmax) western_blot->data_analysis_wb end End data_analysis_wb->end data_analysis_cv Data Analysis (IC50) cell_viability->data_analysis_cv data_analysis_cv->end

Caption: General experimental workflow for PROTAC evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Incorporating the this compound Linker

This protocol describes a plausible synthetic route for a PROTAC using the specified linker. The synthesis is modular, involving the preparation of the linker, conjugation to an E3 ligase ligand (e.g., pomalidomide), and subsequent coupling to a POI ligand.

Materials:

  • 2-fluoro-6-nitroaniline

  • 2-morpholinoethan-1-ol

  • Sodium hydride

  • Palladium on carbon (10%)

  • Pomalidomide

  • POI ligand with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents (DMF, THF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Synthesis of the Linker (this compound): a. To a solution of 2-morpholinoethan-1-ol in anhydrous THF, add sodium hydride portion-wise at 0°C. b. Stir the mixture for 30 minutes, then add a solution of 2-fluoro-6-nitroaniline in THF. c. Allow the reaction to warm to room temperature and stir overnight. d. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated. e. Purify the resulting nitroaniline intermediate by silica gel chromatography. f. Dissolve the purified intermediate in ethanol and add palladium on carbon. g. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). h. Filter the catalyst and concentrate the filtrate to obtain this compound.

  • Conjugation to E3 Ligase Ligand (Pomalidomide): a. In a sealed vessel, combine this compound, a pomalidomide derivative with a suitable leaving group (e.g., 4-fluorothalidomide), and a non-nucleophilic base like DIPEA in a solvent such as DMSO. b. Heat the reaction mixture at an elevated temperature (e.g., 120°C) for several hours. c. After cooling, purify the linker-E3 ligase ligand conjugate by preparative HPLC.

  • Final PROTAC Assembly: a. Dissolve the POI ligand (containing a carboxylic acid) and the linker-E3 ligase ligand conjugate in DMF. b. Add HATU and DIPEA to the solution. c. Stir the reaction at room temperature overnight. d. Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation

This protocol is for determining the degradation of the target protein in cells treated with the PROTAC.[5]

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. b. After 24 hours, treat the cells with serial dilutions of the PROTAC. Include a vehicle control (DMSO). c. Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer. b. Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: a. Quantify band intensities and normalize the POI signal to the loading control. b. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.[6]

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well). b. After 24 hours, treat with a serial dilution of the PROTAC. Include a vehicle control. c. Incubate for a specified period (e.g., 72 hours).

  • MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add solubilization solution to dissolve the formazan crystals. c. Read the absorbance at 570 nm.

  • Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle-treated control. b. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC₅₀ value.

Data Presentation

Quantitative data from the experimental protocols should be summarized in tables for clear comparison.

Table 1: Protein Degradation Parameters

PROTAC CandidateLinkerTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-AThis compoundPOI-1Cell Line X[Value][Value]
PROTAC-BPEG-basedPOI-1Cell Line X[Value][Value]
PROTAC-CAlkyl-basedPOI-1Cell Line X[Value][Value]

Table 2: Cell Viability Data

PROTAC CandidateLinkerTarget ProteinCell LineIC₅₀ (µM)
PROTAC-AThis compoundPOI-1Cell Line X[Value]
PROTAC-BPEG-basedPOI-1Cell Line X[Value]
PROTAC-CAlkyl-basedPOI-1Cell Line X[Value]

Table 3: Physicochemical Properties

PROTAC CandidateLinkerMolecular WeightLogPAqueous Solubility (µM)
PROTAC-AThis compound[Value][Value][Value]
PROTAC-BPEG-based[Value][Value][Value]
PROTAC-CAlkyl-based[Value][Value][Value]

Note: The values in the tables are placeholders and would be populated with experimental data.

References

Application of 2-(2-Morpholin-4-ylethoxy)aniline Scaffolds in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacological properties such as aqueous solubility, metabolic stability, and target binding. When coupled with an aniline or bioisosteric aniline-like core, such as quinoline or quinazoline, these compounds have emerged as a promising class of anticancer agents. This application note explores the utility of the 2-(2-Morpholin-4-ylethoxy)aniline and related scaffolds in the design of novel anticancer drugs, with a focus on their mechanism of action as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often deregulated in cancer.[1][2]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade is a crucial pathway in oncology.[1][2] The morpholine ring in many inhibitors plays a key role in binding to the ATP-binding pocket of PI3K and/or mTOR, often forming a critical hydrogen bond with its oxygen atom.[1] By inhibiting these kinases, compounds based on the morpholine-aniline scaffold can effectively shut down downstream signaling, leading to decreased cell proliferation and induction of apoptosis.[3] Dual inhibitors that target both PI3K and mTOR are of particular interest as they can more comprehensively block the pathway and potentially overcome resistance mechanisms.[3][4]

Molecular Structure

The core structure of interest features a morpholine ring linked via an ethoxy bridge to an aniline group. This aniline group is often incorporated into a larger heterocyclic system like quinoline or quinazoline to enhance target affinity and cellular activity.

cluster_0 This compound Scaffold Aniline Aniline Ethoxy Ethoxy Linker Aniline->Ethoxy Morpholine Morpholine Ethoxy->Morpholine

Caption: Core chemical scaffold.

Quantitative Data: In Vitro Cytotoxicity

Derivatives incorporating the morpholine-aniline scaffold have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several exemplary compounds are summarized below.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Morpholino-4-anilinoquinolineCompound 3cHepG2 (Liver)11.42[5][6][7]
Compound 3dHepG2 (Liver)8.50[5][6][7]
Compound 3eHepG2 (Liver)12.76[5][6][7]
Morpholine substituted quinazolineAK-3A549 (Lung)10.38[8]
MCF-7 (Breast)6.44[8]
SHSY-5Y (Neuroblastoma)9.54[8]
AK-10A549 (Lung)8.55[8]
MCF-7 (Breast)3.15[8]
SHSY-5Y (Neuroblastoma)3.36[8]
4-Anilino-2-phenylquinolineCompound 11NCI-H226 (Lung)0.94[9]
MDA-MB-231 (Breast)0.04[9]
SF-295 (CNS)<0.01[9]
4-AnilinoquinolinylchalconeCompound 4aMDA-MB-231 (Breast)0.11[10]

Signaling Pathway Inhibition

The primary mechanism of action for this class of compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. The morpholine-containing inhibitor binds to the kinase domain of PI3K and/or mTOR, preventing the phosphorylation of downstream targets. This leads to the inhibition of cell growth and proliferation and the induction of apoptosis.

cluster_0 PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Inhibitor Morpholine-Aniline Scaffold Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer activity of this compound derivatives.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS to remove ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Experimental Workflow

The general workflow for evaluating a novel compound from this class involves a series of in vitro assays to determine its anticancer potential and mechanism of action.

cluster_0 Experimental Workflow Synthesis Compound Synthesis & Characterization Viability Cell Viability Assay (MTT) Synthesis->Viability IC50 IC50 Determination Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Migration Cell Migration Assay Mechanism->Migration WesternBlot Western Blot (PI3K/Akt/mTOR pathway) Mechanism->WesternBlot InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo

Caption: Drug discovery workflow.

Conclusion

The this compound scaffold and its derivatives, particularly those incorporating quinoline and quinazoline cores, represent a highly promising avenue for the development of novel anticancer therapeutics. Their potent inhibition of the PI3K/Akt/mTOR signaling pathway provides a clear mechanism of action, and their demonstrated efficacy in a variety of cancer cell lines warrants further investigation. The protocols and data presented herein provide a foundational framework for researchers to explore and advance this important class of compounds in the field of oncology drug discovery.

References

Application Notes and Protocols: In Vitro Assays for 2-(2-Morpholin-4-ylethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 2-(2-morpholin-4-ylethoxy)aniline derivatives, a class of compounds with potential applications in oncology. The provided data and protocols are based on studies of structurally similar 2-morpholino-4-anilinoquinoline derivatives, which have demonstrated significant anti-cancer activity. These compounds are believed to exert their effects through the inhibition of key signaling pathways involved in cell growth, proliferation, and metastasis.

Biological Activity and Mechanism of Action

Derivatives of the 2-morpholino-aniline scaffold have shown potent cytotoxic activity against various cancer cell lines, including the human liver cancer cell line HepG2. The proposed mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs) such as MET, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of these pathways can lead to cell cycle arrest, reduced cell proliferation, and decreased cell migration and adhesion.[1]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of several 2-morpholino-4-anilinoquinoline derivatives against the HepG2 human liver cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of treatment.[1]

Compound IDSubstitution on Aniline RingIC50 (µM) against HepG2 Cells
3c 4-methoxy11.42 ± 0.01
3d 4-chloro8.50 ± 0.08
3e 4-(N-methylpicolinamide)oxy12.76 ± 0.07
Sorafenib Positive Control5.2 ± 0.07

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are foundational for assessing the anti-cancer properties of this compound derivatives.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the compounds on cancer cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed HepG2 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Sorafenib).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of the compounds on the migratory ability of cancer cells.

Materials:

  • HepG2 cells

  • 6-well plates

  • Sterile 200 µL pipette tips

  • DMEM medium (serum-free)

  • Test compounds

  • Inverted microscope with a camera

Protocol:

  • Seed HepG2 cells into 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells and debris.

  • Replace the medium with serum-free DMEM containing the test compounds at non-toxic concentrations (e.g., below the IC50 value). Include a vehicle control.

  • Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using an inverted microscope.

  • Measure the width of the wound at different time points and calculate the percentage of wound closure compared to the initial wound area.

Cell Adhesion Assay

This assay evaluates the ability of the compounds to interfere with the adhesion of cancer cells to an extracellular matrix component.

Materials:

  • HepG2 cells

  • 96-well plates

  • Fibronectin (or other extracellular matrix protein)

  • Bovine Serum Albumin (BSA)

  • Crystal Violet solution (0.5% in 20% methanol)

  • Solubilization solution (e.g., 1% SDS in water)

  • Microplate reader

Protocol:

  • Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Harvest HepG2 cells and resuspend them in serum-free medium.

  • Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.

  • Seed the pre-treated cells (e.g., 5 x 10⁴ cells/well) into the coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the adherent cells with methanol for 10 minutes.

  • Stain the cells with Crystal Violet solution for 15 minutes.

  • Wash the wells with water to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding a solubilization solution to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Visualizations

The following diagrams illustrate the key signaling pathways potentially inhibited by this compound derivatives and the workflows of the described in vitro assays.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET MET Receptor HGF->MET Binds P1 GRB2 MET->P1 Recruits P7 PI3K MET->P7 Activates P2 SOS P1->P2 P3 RAS P2->P3 P4 RAF P3->P4 P5 MEK P4->P5 P6 ERK P5->P6 Proliferation Cell Proliferation & Survival P6->Proliferation P8 AKT P7->P8 P9 mTOR P8->P9 P9->Proliferation Inhibitor 2-(2-Morpholin-4-ylethoxy) aniline Derivative Inhibitor->MET Inhibits

MET Signaling Pathway Inhibition

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF (Ligand) VEGFR VEGF Receptor VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis Cell Survival PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 2-(2-Morpholin-4-ylethoxy) aniline Derivative Inhibitor->VEGFR Inhibits

VEGFR Signaling Pathway Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGF Receptor EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Cascade GRB2_SOS->RAS_RAF_MEK_ERK Cell_Processes Cell Growth Proliferation Survival RAS_RAF_MEK_ERK->Cell_Processes PI3K_AKT->Cell_Processes Inhibitor 2-(2-Morpholin-4-ylethoxy) aniline Derivative Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Add Test Compounds B->C D Incubate 72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H Wound_Healing_Workflow A Grow Cells to Confluency B Create Scratch (Wound) A->B C Wash to Remove Debris B->C D Add Compounds in Serum-Free Medium C->D E Image at 0h D->E F Incubate and Image at Intervals E->F G Analyze Wound Closure F->G Cell_Adhesion_Workflow A Coat Plate with ECM Protein B Block with BSA A->B C Pre-treat Cells with Compounds B->C D Seed Cells on Coated Plate C->D E Incubate to Allow Adhesion D->E F Wash to Remove Non-adherent Cells E->F G Stain with Crystal Violet F->G H Solubilize Stain & Measure Absorbance G->H

References

Application Notes and Protocols for Developing SAR Studies with 2-(2-Morpholin-4-ylethoxy)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-(2-Morpholin-4-ylethoxy)aniline scaffold is a significant structural motif in medicinal chemistry, frequently incorporated into molecules designed as kinase inhibitors.[1][2] The morpholine group often improves aqueous solubility and metabolic stability, while the aniline moiety provides a versatile point for modification to explore interactions with target proteins. Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically modifying a lead compound's structure to understand how chemical changes affect its biological activity.[3][4][5] This process is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

These application notes provide a generalized framework for initiating SAR studies on analogs of this scaffold, using 2-morpholino-4-anilinoquinoline derivatives as a representative example. These compounds, which share the key morpholine and aniline features, have been evaluated for their anticancer properties, likely through kinase inhibition.[6][7] The protocols and workflows described herein are adaptable for the systematic evaluation of novel analogs targeting various protein kinases.

General Synthesis Pathway

The synthesis of aniline-containing morpholine derivatives often involves a key nucleophilic aromatic substitution step. A common strategy begins with a precursor containing a suitable leaving group (e.g., a halogen) which is then displaced by the desired aniline.

A representative synthesis for a related series, 2-morpholino-4-anilinoquinolines, is achieved in two main steps:

  • Chlorination: Conversion of a hydroxyl group on the core scaffold to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[6]

  • Nucleophilic Substitution: Reaction of the chlorinated intermediate with a variety of substituted anilines to generate the final analog library.[6]

This synthetic route is highly amenable to creating a library of analogs for SAR studies by simply varying the aniline building block in the second step.

Data Presentation: SAR of Representative Analogs

A critical component of any SAR study is the clear and concise presentation of quantitative data. This allows for direct comparison of how structural modifications impact biological activity. The following table summarizes the cytotoxic activity of five synthesized 2-morpholino-4-anilinoquinoline compounds against the HepG2 human liver cancer cell line, providing an example of SAR data presentation.[6][8]

Compound IDR-Group (Substitution on Aniline)IC₅₀ (µM) vs. HepG2 Cells
3a H> 30
3b 4-OCH₃> 30
3c 4-F11.42[6][8]
3d 4-Cl8.50[6][8]
3e 4-Br12.76[6][8]

Data adapted from a study on 2-morpholino-4-anilinoquinoline derivatives. The IC₅₀ value is the concentration of the compound that inhibits 50% of cell growth.[6][8]

Visualizations: Workflows and Pathways

SAR Development Workflow

The logical progression of an SAR study is critical for efficient lead optimization. The workflow involves iterative cycles of design, synthesis, and testing.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization A Lead Compound Identification B Analog Design (Vary Substituents) A->B C Chemical Synthesis of Analogs B->C D In Vitro Biological Screening (e.g., Kinase Assay) C->D E Data Analysis (Determine IC50/EC50) D->E F Establish Structure-Activity Relationship E->F G Identify Potent Analogs F->G H Lead Optimization (Improve Potency, Selectivity, ADME) G->H H->B Iterative Redesign

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Generic Kinase Signaling Pathway

Many aniline-based morpholine compounds function by inhibiting protein kinases, which are critical components of cellular signaling pathways that regulate cell growth and proliferation.[6] Overactivity of kinases like MET, EGFR, or VEGFR is a hallmark of many cancers.[6][9]

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., MET, EGFR) ATP ATP Downstream Downstream Signaling (RAS-RAF-MEK-ERK) RTK->Downstream Activates (Phosphorylation) GF Growth Factor GF->RTK Binds Inhibitor 2-(2-Morpholin-4-ylethoxy) aniline Analog Inhibitor->RTK Inhibits Kinase Domain ADP ADP ATP->ADP Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Leads to

Caption: Inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway.

Experimental Workflow: In Vitro Kinase Assay

A luminescence-based kinase assay is a common method to quantify the inhibitory potential of compounds by measuring the amount of ATP consumed during the phosphorylation reaction.[10][11] Less ATP remaining corresponds to higher kinase activity.

Assay_Workflow A Prepare serial dilutions of inhibitor compounds in DMSO B Add inhibitor, kinase enzyme, and substrate to 96-well plate A->B C Initiate reaction by adding ATP and incubate at room temp B->C D Stop reaction and add Kinase-Glo® reagent C->D E Incubate to stabilize signal D->E F Measure luminescence with a plate reader E->F G Calculate % inhibition and determine IC50 value F->G

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Experimental Protocols

Protocol 1: General Synthesis of 2-Morpholino-4-Anilinoquinoline Analogs[7]

This protocol is adapted from the synthesis of quinoline-based analogs and serves as a template.

Step 1: Chlorination of 2-Morpholinoquinolin-4-ol

  • To a round-bottom flask, add 2-morpholinoquinolin-4-ol (1.0 eq).

  • Slowly add phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-morpholinoquinoline.

Step 2: Synthesis of 2-Morpholino-4-Anilinoquinoline Derivatives

  • Dissolve 4-chloro-2-morpholinoquinoline (1.0 eq) in ethanol (10-20 mL) in a round-bottom flask.

  • Add the desired substituted aniline (2.0 eq).

  • Heat the resulting mixture to reflux and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the ethanol under vacuum.

  • Wash the resulting residue with a suitable solvent (e.g., acetone) and filter to yield the purified final product.

Protocol 2: Cell Viability Assay (MTT-Based)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Target cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete medium. The final DMSO concentration should be kept below 0.5%.[12]

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" (medium with DMSO) and "blank control" (medium only) wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)[11][12]

This biochemical assay measures the ability of a compound to directly inhibit a purified kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., MET, EGFR)

  • Kinase-specific substrate peptide

  • Synthesized inhibitor compounds dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer. A typical starting concentration is 10 mM in DMSO.

  • In a white-walled assay plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer).

  • Add 10 µL of a 2.5x kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.[11]

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding 10 µL of a 2.5x ATP solution. The final ATP concentration should ideally be close to the Kₘ for the specific kinase.[11]

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding an equal volume (e.g., 25 µL) of the Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[10]

  • Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to kinase activity.[11]

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

References

Application Notes and Protocols for the Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the synthesis of 2-morpholino-4-anilinoquinoline derivatives, a class of compounds investigated for their potential as antitumor agents. The described methods are based on established synthetic strategies and include data on compound yields and biological activity against the HepG2 human liver cancer cell line.[1][2]

Synthetic Strategy Overview

The synthesis of 2-morpholino-4-anilinoquinoline derivatives is typically achieved through a two-step process. The general strategy involves the initial chlorination of a 2-morpholinoquinolin-4-ol precursor, followed by a nucleophilic substitution reaction where the chlorine atom at the 4-position is displaced by a substituted aniline.[1] This approach allows for the introduction of diverse aniline moieties at the C4 position of the quinoline core, enabling the exploration of structure-activity relationships.[1]

General Synthetic Scheme:
  • Step 1: Chlorination: 2-Morpholinoquinolin-4-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chloro-2-morpholinoquinoline.[1]

  • Step 2: Nucleophilic Aromatic Substitution: The resulting 4-chloro-2-morpholinoquinoline is then reacted with a variety of substituted anilines in a suitable solvent, typically under reflux conditions, to afford the final 2-morpholino-4-anilinoquinoline derivatives.[1]

Experimental Protocols

The following are detailed experimental procedures for the key synthetic steps.

Protocol 2.1: Synthesis of 4-Chloro-2-morpholinoquinoline (Intermediate 2)

This protocol describes the chlorination of 2-morpholinoquinolin-4-ol.

Materials:

  • 2-Morpholinoquinolin-4-ol (starting material 1)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 2-morpholinoquinolin-4-ol (0.5 g, 2.17 mmol) in phosphorus oxychloride (1.5 mL) is heated to 95 °C for 3 hours.[1][2]

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice (40 mL).[1][2]

  • The resulting solution is cooled to 0 °C and neutralized by the dropwise addition of a saturated NaHCO₃ solution.[1][2]

  • The mixture is then extracted with dichloromethane (2 x 23 mL).[2]

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum to yield 4-chloro-2-morpholinoquinoline as a light yellow solid.[1][2]

Protocol 2.2: General Procedure for the Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives (3a-3e)

This protocol outlines the nucleophilic substitution reaction between 4-chloro-2-morpholinoquinoline and various anilines.

Materials:

  • 4-Chloro-2-morpholinoquinoline (Intermediate 2)

  • Appropriate substituted aniline

  • Ethanol

  • Acetone

Procedure:

  • To a solution of 4-chloro-2-morpholinoquinoline (0.2 g, 0.87 mmol) in ethanol (10 mL), the corresponding substituted aniline (1.7 mmol) is added.[1]

  • The resulting mixture is refluxed overnight.[1]

  • The ethanol is evaporated under vacuum.[1]

  • The resulting residue is washed with acetone and filtered to yield the final 2-morpholino-4-anilinoquinoline product.[1]

Data Presentation

The following table summarizes the yield and biological activity of five synthesized 2-morpholino-4-anilinoquinoline derivatives. The anticancer activity was assessed against the HepG2 cell line, with IC₅₀ values representing the concentration required to inhibit 50% of cell growth.[1]

CompoundAniline MoietyYield (%)IC₅₀ (μM) against HepG2
3a N-(4-Chloro-3-(trifluoromethyl)phenyl)78%>30
3b N-(4-Chlorophenyl)81%>30
3c N-(4-(3-Fluorobenzyloxy)-3-chlorophenyl)69%11.42
3d N-(4-Phenoxyphenyl)75%8.50
3e 4-(4-(2-Morpholinoquinolin-4-ylamino)phenoxy)-N-methylpicolinamide72%12.76

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic workflow and a relevant biological pathway.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Chlorination cluster_intermediate Intermediate cluster_reaction2 Step 2: Nucleophilic Substitution cluster_product Final Product 2_Morpholinoquinolin_4_ol 2-Morpholinoquinolin-4-ol Reaction1 Chlorination 2_Morpholinoquinolin_4_ol->Reaction1 POCl₃, 95°C Substituted_Aniline Substituted Aniline Reaction2 Nucleophilic Aromatic Substitution Substituted_Aniline->Reaction2 Ethanol, Reflux 4_Chloro_2_morpholinoquinoline 4-Chloro-2-morpholinoquinoline Reaction1->4_Chloro_2_morpholinoquinoline 4_Chloro_2_morpholinoquinoline->Reaction2 Final_Product 2-Morpholino-4-anilinoquinoline Derivative Reaction2->Final_Product Signaling_Pathway Derivative 2-Morpholino-4-anilinoquinoline Derivative (e.g., 3c, 3d, 3e) G0G1_Arrest G0/G1 Phase Cell Cycle Arrest Derivative->G0G1_Arrest Induces Cell_Proliferation Cell Proliferation G0G1_Arrest->Cell_Proliferation Inhibits

References

Troubleshooting & Optimization

troubleshooting 2-(2-Morpholin-4-ylethoxy)aniline synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Morpholin-4-ylethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-aminophenol with a suitable 2-morpholinoethyl halide, such as 4-(2-chloroethyl)morpholine, in the presence of a base.

Q2: What are the primary competing side reactions in this synthesis?

A2: The main side reaction is the N-alkylation of the amino group of 2-aminophenol, leading to the formation of N-(2-morpholinoethyl)-2-aminophenol. Since the mono-alkylated aniline product can be more nucleophilic than the starting aniline, further reaction to form di- and tri-alkylanilines is also possible, though less common under controlled stoichiometry. Another potential side reaction is the base-catalyzed elimination of the alkylating agent, 4-(2-chloroethyl)morpholine, to form 4-vinylmorpholine.

Q3: How can I favor the desired O-alkylation over N-alkylation?

A3: To selectively achieve O-alkylation, a common strategy is to protect the amino group of 2-aminophenol before the alkylation step. This can be done by forming an imine with an aldehyde, such as benzaldehyde, which can be later hydrolyzed to regenerate the free amine. Alternatively, careful selection of reaction conditions, such as the base and solvent, can also influence the selectivity.

Q4: What are the recommended purification techniques for this compound?

A4: Purification is typically achieved through column chromatography on silica gel. Due to the basic nature of the aniline nitrogen, tailing or streaking on the silica gel column can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), is often added to the eluent system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting materials 1. Insufficiently strong base: The phenoxide of 2-aminophenol may not be forming in sufficient concentration. 2. Low reaction temperature: The reaction kinetics may be too slow. 3. Poor quality of reagents: Degradation of 2-aminophenol or the alkylating agent.1. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Use freshly purified or commercially available high-purity reagents.
Significant formation of N-alkylated byproduct 1. Direct alkylation without protection: The amino group is competing with the hydroxyl group for the alkylating agent. 2. Inappropriate solvent: The solvent may favor N-alkylation.1. Implement a protection-deprotection strategy for the amino group (see detailed protocol below). 2. Screen different solvents. Aprotic polar solvents like DMF or DMSO are commonly used in Williamson ether synthesis.
Presence of a byproduct with a similar Rf to the product Elimination byproduct: Formation of 4-vinylmorpholine from 4-(2-chloroethyl)morpholine, especially at higher temperatures with a strong, sterically hindered base.1. Use a less sterically hindered base. 2. Maintain a lower reaction temperature. 3. Consider using an alkylating agent with a better leaving group, such as 4-(2-bromoethyl)morpholine, which may allow for milder reaction conditions.
Product streaks on the TLC plate and during column chromatography Interaction of the basic aniline with acidic silica gel: The amino group of the product is interacting strongly with the stationary phase.1. Add 0.5-1% triethylamine or a few drops of ammonia solution to the eluent system for both TLC and column chromatography. 2. Alternatively, use a different stationary phase like neutral or basic alumina for chromatography.

Experimental Protocols

Key Experiment: Selective O-Alkylation of 2-Aminophenol (Adapted for this compound Synthesis)

This protocol employs a protection-deprotection strategy to ensure selective O-alkylation.

Step 1: Protection of the Amino Group (Formation of Schiff Base)

  • To a stirred solution of 2-aminophenol (10.9 g, 100 mmol) in 150 mL of methanol, add benzaldehyde (10.6 g, 100 mmol).

  • Stir the resulting solution at room temperature for 1 hour.

  • Remove the solvent under reduced pressure (in vacuo).

  • Recrystallize the residue from ethanol to yield N-benzylidene-2-aminophenol as a solid.

Step 2: O-Alkylation

  • In a round-bottom flask, dissolve the N-benzylidene-2-aminophenol (19.7 g, 100 mmol) in 200 mL of anhydrous acetone.

  • Add potassium carbonate (27.6 g, 200 mmol) to the solution.

  • Add 4-(2-chloroethyl)morpholine hydrochloride, neutralized with an equivalent of a suitable base, or freebase 4-(2-chloroethyl)morpholine (14.9 g, 100 mmol).

  • Reflux the mixture for 20-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Deprotection (Hydrolysis of Schiff Base)

  • After the alkylation is complete, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add 100 mL of 2M aqueous hydrochloric acid and stir vigorously for 1-2 hours at room temperature to hydrolyze the imine.

  • Wash the aqueous solution with dichloromethane (2 x 50 mL) to remove benzaldehyde.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

Step 4: Purification

  • Prepare a silica gel column using a slurry packing method with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Important: Add 0.5-1% triethylamine to the eluent to prevent product streaking.

  • Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elute the column and collect fractions, monitoring by TLC to isolate the pure this compound.

Data Presentation

Table 1: Hypothetical Yields for O-Alkylation of 2-Aminophenol under Different Conditions

Entry Reaction Conditions O-Alkylated Product Yield (%) N-Alkylated Product Yield (%)
1Direct alkylation, K₂CO₃, Acetone, Reflux30-4050-60
2Amino-protected, K₂CO₃, Acetone, Reflux85-95<5
3Direct alkylation, NaH, DMF, 0 °C to RT50-6030-40

Note: These are representative yields based on general principles of aminophenol alkylation and are intended for illustrative purposes.

Visualizations

Synthesis_Pathway cluster_protection Step 1: Protection cluster_alkylation Step 2: O-Alkylation cluster_deprotection Step 3: Deprotection 2-Aminophenol 2-Aminophenol Schiff_Base N-benzylidene- 2-aminophenol 2-Aminophenol->Schiff_Base Benzaldehyde, MeOH Protected_Product Protected Product Schiff_Base->Protected_Product 4-(2-chloroethyl)morpholine, K2CO3, Acetone Target_Molecule This compound Protected_Product->Target_Molecule 2M HCl, then NaHCO3

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_products Potential Products Start 2-Aminophenol + 4-(2-chloroethyl)morpholine O_Alkylation Desired Product: This compound Start->O_Alkylation O-Alkylation (Desired) N_Alkylation Side Product: N-(2-morpholinoethyl)-2-aminophenol Start->N_Alkylation N-Alkylation (Undesired) Elimination Side Product: 4-Vinylmorpholine Start->Elimination Elimination of Alkyl Halide (Undesired)

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Experiment Start Check_Conversion Low Conversion? Start->Check_Conversion High_Side_Product High Side Product(s)? Check_Conversion->High_Side_Product No Troubleshoot_Conversion Adjust Base/Temp Check_Conversion->Troubleshoot_Conversion Yes Purification_Issue Purification Issues? High_Side_Product->Purification_Issue No Troubleshoot_Selectivity Implement Protection Strategy High_Side_Product->Troubleshoot_Selectivity Yes Success Successful Synthesis Purification_Issue->Success No Troubleshoot_Purification Add Amine to Eluent Purification_Issue->Troubleshoot_Purification Yes Troubleshoot_Conversion->Start Troubleshoot_Selectivity->Start Troubleshoot_Purification->Success

Caption: A logical troubleshooting workflow for the synthesis.

optimizing reaction conditions for 2-(2-Morpholin-4-ylethoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-(2-Morpholin-4-ylethoxy)aniline, a two-step process involving a Williamson ether synthesis followed by a nitro group reduction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and reliable strategy is a two-step process. The first step is a Williamson ether synthesis, reacting 2-nitrophenol with 4-(2-chloroethyl)morpholine in the presence of a base to form 4-(2-(2-nitrophenoxy)ethyl)morpholine. The second step is the reduction of the nitro group to an amine, yielding the final product, this compound.

Q2: What are the critical parameters in the Williamson ether synthesis step?

A2: The key parameters for a successful Williamson ether synthesis are the choice of base, solvent, and reaction temperature.[1] A strong enough base is needed to deprotonate the 2-nitrophenol, forming the phenoxide nucleophile. The solvent should be polar aprotic to facilitate the S\textsubscript{N}2 reaction.[1] The temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition or side reactions.[1]

Q3: Which methods are recommended for the reduction of the nitro group in the second step?

A3: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a highly efficient method.[2][3] Alternative methods include using other metal catalysts like Raney nickel or employing metal-based reducing agents under acidic conditions, such as iron (Fe) or tin(II) chloride (SnCl\textsubscript{2}) with hydrochloric acid.[2][4] The choice of method may depend on the presence of other functional groups in the molecule and the desired level of chemoselectivity.[5]

Q4: How can I purify the final product, this compound?

A4: The crude amine product can be purified by distillation after an aqueous workup to remove inorganic salts.[6] Column chromatography is another effective method for purifying amines. For basic amines, using a mobile phase with a competing amine like triethylamine or employing an alkaline stationary phase can prevent streaking and improve separation.[7]

Troubleshooting Guide

Step 1: Williamson Ether Synthesis - 4-(2-(2-nitrophenoxy)ethyl)morpholine
Problem Possible Cause(s) Solution(s)
Low or no product yield 1. Incomplete deprotonation of 2-nitrophenol. 2. Reaction temperature is too low. 3. Poor quality of reagents (e.g., wet solvent). 4. Alkylating agent is prone to elimination.1. Use a stronger base (e.g., NaH instead of K\textsubscript{2}CO\textsubscript{3}) or ensure anhydrous conditions. 2. Increase the reaction temperature, typically in the range of 50-100 °C.[1] 3. Use anhydrous solvents and freshly opened reagents. 4. While the primary halide 4-(2-chloroethyl)morpholine is ideal for S\textsubscript{N}2, ensure the temperature is not excessively high to favor elimination.[8]
Presence of starting materials in the final product 1. Insufficient reaction time. 2. Inadequate amount of base or alkylating agent.1. Extend the reaction time. Monitor the reaction progress using TLC. A typical Williamson synthesis can take 1 to 8 hours.[1] 2. Use a slight excess of the alkylating agent and ensure at least a stoichiometric amount of base.
Formation of side products 1. E2 elimination of the alkylating agent. 2. Alkylation on the nitro group (less common).1. Avoid excessively high temperatures and bulky bases which can favor elimination over substitution.[9][10] 2. This is generally not a major issue, but purification by column chromatography should separate any isomers.
Step 2: Nitro Group Reduction - this compound
Problem Possible Cause(s) Solution(s)
Incomplete reduction 1. Catalyst deactivation. 2. Insufficient hydrogen pressure (for catalytic hydrogenation). 3. Insufficient amount of reducing agent.1. Use fresh catalyst or increase the catalyst loading. Ensure the starting material is free of catalyst poisons. 2. Increase the hydrogen pressure. 3. Use a larger excess of the reducing agent (e.g., Fe, SnCl\textsubscript{2}).
Low yield of the desired amine 1. Formation of by-products such as nitroso, hydroxylamine, azoxy, or azo compounds.[11] 2. Over-reduction of other functional groups (if present).1. Optimize reaction conditions (temperature, pressure, catalyst) to favor the formation of the amine. Ensure complete reduction to the aniline.[11] 2. Choose a more chemoselective reducing agent. For example, Raney nickel is often used to avoid dehalogenation.[2]
Difficulty in product isolation and purification 1. Emulsion formation during aqueous workup. 2. The product is an oil and difficult to handle. 3. Poor separation during column chromatography.1. Add brine to the aqueous layer to break up emulsions. 2. After extraction and drying, remove the solvent under reduced pressure. The product can sometimes be solidified by cooling or forming a salt. 3. For column chromatography, add a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing.[7]

Experimental Protocols

Protocol 1: Synthesis of 4-(2-(2-nitrophenoxy)ethyl)morpholine
  • To a solution of 2-nitrophenol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve 4-(2-(2-nitrophenoxy)ethyl)morpholine (1 equivalent) in ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.[12]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation or column chromatography.[6]

Data Presentation

Table 1: Optimization of Williamson Ether Synthesis Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K\textsubscript{2}CO\textsubscript{3}Acetone56865
2K\textsubscript{2}CO\textsubscript{3}DMF80585
3NaHTHF66690
4Cs\textsubscript{2}CO\textsubscript{3}Acetonitrile80492

Note: Yields are hypothetical and for illustrative purposes based on typical Williamson ether synthesis optimizations.

Table 2: Comparison of Nitro Group Reduction Methods

Method Reagents Solvent Conditions Advantages Disadvantages
Catalytic HydrogenationH\textsubscript{2}, Pd/CEthanolRT, 1 atmHigh yield, clean reactionFlammable H\textsubscript{2} gas, catalyst cost
Metal/Acid ReductionFe, HClEthanol/WaterRefluxInexpensive, effectiveAcidic conditions, metal waste
Transfer HydrogenationAmmonium formate, Pd/CMethanolRefluxAvoids H\textsubscript{2} gasRequires higher temperature
Stannous ChlorideSnCl\textsubscript{2}·2H\textsubscript{2}OEthyl acetateRefluxMild conditionsStoichiometric tin waste

Visualizations

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction A 2-Nitrophenol + 4-(2-chloroethyl)morpholine B Add Base (e.g., K2CO3) in Polar Aprotic Solvent (e.g., DMF) A->B C Heat (e.g., 80-90°C) B->C D Reaction Monitoring (TLC) C->D E Workup and Extraction D->E F Purification (Column Chromatography) E->F G 4-(2-(2-nitrophenoxy)ethyl)morpholine F->G H 4-(2-(2-nitrophenoxy)ethyl)morpholine G->H I Add Catalyst (e.g., Pd/C) and Hydrogen Source (e.g., H2 gas) H->I J Reaction at Room Temperature I->J K Reaction Monitoring (TLC) J->K L Catalyst Filtration K->L M Solvent Evaporation L->M N This compound M->N

Caption: Experimental workflow for the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Williamson Ether Synthesis? cause1 Incomplete Deprotonation? start->cause1 cause2 Low Reaction Temperature? start->cause2 cause3 Poor Reagent Quality? start->cause3 cause4 Insufficient Reaction Time? start->cause4 sol1 Use Stronger Base (e.g., NaH) cause1->sol1 sol2 Increase Temperature (50-100°C) cause2->sol2 sol3 Use Anhydrous Solvents cause3->sol3 sol4 Extend Reaction Time (Monitor by TLC) cause4->sol4

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

G intermediate Nitroso Intermediate (R-NO) hydroxylamine Hydroxylamine Intermediate (R-NHOH) intermediate->hydroxylamine +2e-, +2H+ azoxy Azoxy Byproduct (R-N=N(O)-R) intermediate->azoxy + R-NHOH - H2O product Amine Product (R-NH2) hydroxylamine->product +2e-, +2H+ azo Azo Byproduct (R-N=N-R) azoxy->azo +2e-, +2H+ hydrazo Hydrazo Byproduct (R-NH-NH-R) azo->hydrazo +2e-, +2H+ hydrazo->product Cleavage start Nitro Compound (R-NO2) start->intermediate +2e-, +2H+

Caption: Potential side reactions during nitro group reduction.

References

Technical Support Center: Synthesis of 2-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Morpholin-4-ylethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. There are two primary variations of this route:

  • Route A: Reaction of the sodium salt of 2-aminophenol with 4-(2-chloroethyl)morpholine.

  • Route B: Reaction of 2-nitrophenol with 4-(2-chloroethyl)morpholine followed by reduction of the nitro group.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Potential impurities can arise from starting materials, side reactions, and degradation of the product. Based on the Williamson ether synthesis route, common impurities may include:

  • Starting Materials: Unreacted 2-aminophenol or 4-(2-chloroethyl)morpholine.

  • Side-Reaction By-products: N-alkylated aniline, where the morpholinoethyl group attaches to the nitrogen of the aniline instead of the oxygen. Di-alkylation products are also a possibility.

  • Elimination Products: Formation of alkenes from 4-(2-chloroethyl)morpholine under basic conditions.[1][2]

  • Degradation Products: Oxidation of the aniline functional group can lead to colored impurities.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be developed to achieve good separation between the starting materials, product, and potential impurities. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common techniques include:

  • Column Chromatography: Silica gel chromatography is effective for separating the desired product from non-polar impurities and some side-products.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a high-purity product.

  • Acid-Base Extraction: This can be used to remove unreacted 2-aminophenol. By washing the organic layer with a dilute acid, the basic aniline product and any basic impurities will move to the aqueous layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete deprotonation of 2-aminophenol. 2. Inactive alkylating agent (4-(2-chloroethyl)morpholine). 3. Reaction temperature is too low.1. Ensure the use of a strong, anhydrous base (e.g., sodium hydride) and an aprotic solvent. 2. Check the purity and integrity of the alkylating agent. 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Presence of a Significant Amount of Unreacted 2-Aminophenol 1. Insufficient amount of alkylating agent. 2. Short reaction time.1. Use a slight excess of 4-(2-chloroethyl)morpholine. 2. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of a By-product with a Similar Rf to the Product This is likely the N-alkylated isomer.Optimize reaction conditions to favor O-alkylation (e.g., choice of base and solvent). Purification may require careful column chromatography with an optimized solvent system.
Product is Dark or Discolored Oxidation of the aniline functional group.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Purification by column chromatography or treatment with activated carbon may be necessary.
Difficult to Remove Unreacted 4-(2-chloroethyl)morpholine High boiling point and water solubility of the reagent.After the reaction, perform an aqueous workup to remove the water-soluble reagent. If it persists, careful vacuum distillation or column chromatography may be required.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound (Route A)
  • Deprotonation of 2-Aminophenol: In a round-bottom flask under an inert atmosphere, dissolve 2-aminophenol in a suitable anhydrous aprotic solvent (e.g., DMF or THF). Add sodium hydride (NaH) portion-wise at 0 °C. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Alkylation: To the resulting sodium 2-aminophenoxide solution, add a solution of 4-(2-chloroethyl)morpholine in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Aminophenol 2-Aminophenol Williamson Ether Synthesis Williamson Ether Synthesis 2-Aminophenol->Williamson Ether Synthesis 4-(2-chloroethyl)morpholine 4-(2-chloroethyl)morpholine 4-(2-chloroethyl)morpholine->Williamson Ether Synthesis Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Williamson Ether Synthesis Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Williamson Ether Synthesis Quenching Quenching Williamson Ether Synthesis->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Product This compound Purification (Chromatography)->Product Impurity_Formation cluster_reactants Reactants 2-Aminophenoxide 2-Aminophenoxide Desired_Product This compound (O-Alkylation) 2-Aminophenoxide->Desired_Product SN2 on O N_Alkylation N-(2-Morpholin-4-ylethyl)-2-aminophenol (N-Alkylation) 2-Aminophenoxide->N_Alkylation SN2 on N 4-(2-chloroethyl)morpholine 4-(2-chloroethyl)morpholine Elimination N-Vinylmorpholine (Elimination) 4-(2-chloroethyl)morpholine->Elimination E2

References

Technical Support Center: Synthesis of 2-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2-Morpholin-4-ylethoxy)aniline synthesis.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a widely applicable method involving the protection of the amino group, Williamson ether synthesis, and subsequent deprotection.

Core Synthetic Pathway:

The recommended synthetic route involves three key stages to ensure selective O-alkylation and minimize the formation of the N-alkylated byproduct.

cluster_protection Stage 1: Protection cluster_alkylation Stage 2: Williamson Ether Synthesis (O-Alkylation) cluster_deprotection Stage 3: Deprotection start 2-Aminophenol + Benzaldehyde schiff_base Schiff Base Intermediate (N-benzylidene-2-hydroxyaniline) start->schiff_base Toluene, reflux (Dean-Stark) protected_product Protected Product schiff_base->protected_product DMF or Acetone reagents 4-(2-Chloroethyl)morpholine + Base (e.g., NaH, K2CO3) reagents->protected_product final_product This compound protected_product->final_product Acidic Hydrolysis (e.g., aq. HCl)

Caption: General workflow for the selective synthesis of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the Schiff base protectant. 2. Inactive alkylating agent (4-(2-chloroethyl)morpholine). 3. Insufficiently strong base or poor choice of solvent for the Williamson ether synthesis. 4. Reaction temperature is too low or reaction time is too short.1. Ensure complete removal of water during Schiff base formation, for instance by using a Dean-Stark apparatus. Confirm formation via TLC or ¹H NMR if possible. 2. Use freshly prepared or properly stored 4-(2-chloroethyl)morpholine or its hydrochloride salt. If using the hydrochloride salt, an additional equivalent of base is required. 3. For the O-alkylation step, consider using a stronger base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF). Alternatively, potassium carbonate (K₂CO₃) in acetone or acetonitrile at reflux can be effective. 4. Increase the reaction temperature for the O-alkylation step (e.g., 60-80 °C for DMF, or reflux for acetone/acetonitrile) and monitor the reaction progress by TLC until the starting material is consumed.
Presence of a Significant Amount of N-Alkylated Byproduct Direct alkylation of the unprotected 2-aminophenol was attempted, or the Schiff base protecting group was not fully installed.It is highly recommended to use the amino-protection strategy. Direct alkylation of 2-aminophenol often leads to a mixture of O- and N-alkylated products which can be difficult to separate. If the protection strategy was used, verify the complete formation of the Schiff base before proceeding with alkylation.
Formation of Multiple Unidentified Side Products 1. Decomposition of starting materials or products at high temperatures. 2. Potential for N,O-dialkylation if an excess of the alkylating agent and base are used. 3. Ring closure to form benzoxazole derivatives, which can be promoted by certain conditions.1. Avoid excessively high temperatures during the reaction and work-up. 2. Use a stoichiometry of approximately 1.0-1.2 equivalents of the alkylating agent. 3. The use of the Schiff base protecting group generally mitigates the formation of benzoxazoles.
Difficulty in Isolating the Final Product 1. The product may be soluble in the aqueous layer during work-up, especially if the pH is too low. 2. Emulsion formation during extraction. 3. The product may be an oil, making crystallization difficult.1. After acidic hydrolysis for deprotection, carefully neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) to a pH of ~8-9 before extracting with an organic solvent like ethyl acetate or dichloromethane. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or filter the mixture through celite. 3. If the product is an oil, purification by column chromatography on silica gel is the most effective method. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol can be explored.

II. Frequently Asked Questions (FAQs)

Q1: Why is the yield of my reaction so low when I react 2-aminophenol directly with 4-(2-chloroethyl)morpholine?

A1: Direct alkylation of 2-aminophenol presents a significant challenge regarding selectivity. The molecule has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The amino group is often more nucleophilic, leading to the formation of the undesired N-alkylated product, 2-(2-morpholinoethylamino)phenol, as a major byproduct. To achieve a high yield of the desired O-alkylated product, it is crucial to selectively enhance the reactivity of the hydroxyl group or temporarily block the amino group.

cluster_main Alkylation of 2-Aminophenol start 2-Aminophenol + 4-(2-Chloroethyl)morpholine o_alk Desired Product (O-Alkylation) start->o_alk Favored by -OH deprotonation n_alk Side Product (N-Alkylation) start->n_alk Favored by -NH2 nucleophilicity

Caption: Competing O- and N-alkylation pathways in the synthesis.

Q2: What is the best method to achieve selective O-alkylation?

A2: A robust method for selective O-alkylation involves a three-step process:

  • Protection of the amino group: React 2-aminophenol with benzaldehyde to form a Schiff base (an imine). This temporarily blocks the nucleophilicity of the amino group.

  • Williamson Ether Synthesis: The hydroxyl group of the Schiff base is then deprotonated with a suitable base and reacted with 4-(2-chloroethyl)morpholine to form the desired ether linkage.

  • Deprotection: The Schiff base is hydrolyzed, typically under acidic conditions, to regenerate the free amino group and yield the final product.

Q3: Which base and solvent combination is best for the Williamson ether synthesis step?

A3: The choice of base and solvent is critical for the success of the O-alkylation. A strong base is required to deprotonate the phenolic hydroxyl group. The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Here are some common combinations:

Base Solvent Typical Temperature Considerations
Sodium Hydride (NaH)DMF, THFRoom Temp to 80°CHighly effective, but requires anhydrous conditions and careful handling.
Potassium Carbonate (K₂CO₃)Acetone, AcetonitrileRefluxA milder, safer option. Reaction times may be longer.
Potassium tert-butoxideDMF, THFRoom Temp to 60°CA strong base that is also effective.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to distinguish between the starting materials and the product. The disappearance of the limiting reactant (e.g., the protected 2-aminophenol) indicates the completion of the reaction.

Q5: What is the best way to purify the final product?

A5: Purification typically involves the following steps:

  • Aqueous Work-up: After the reaction is complete, quench the reaction mixture (e.g., with water if NaH was used) and perform an extraction. If the deprotection step was acidic, neutralize the solution before extraction to ensure the product is in its free base form.

  • Acid-Base Extraction: To remove any unreacted phenolic starting material, you can wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). To remove any basic impurities, a wash with dilute acid can be performed, but care must be taken as the product itself is basic and can partition into the aqueous acidic layer.

  • Column Chromatography: This is often the most effective method for obtaining a highly pure product. Silica gel is a suitable stationary phase, with a gradient of ethyl acetate in hexanes or methanol in dichloromethane as the mobile phase.

  • Crystallization: If the purified product is a solid, crystallization from a suitable solvent system can be used for further purification.

III. Experimental Protocols

The following are detailed experimental protocols based on established chemical principles for the selective synthesis of this compound.

Protocol 1: Selective O-Alkylation via Schiff Base Protection

Stage 1: Synthesis of N-benzylidene-2-hydroxyaniline (Schiff Base Protection)

  • To a solution of 2-aminophenol (10.0 g, 91.6 mmol) in toluene (150 mL), add benzaldehyde (9.7 g, 91.6 mmol).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 3-4 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

Stage 2: Synthesis of 4-(2-(2-(benzylideneamino)phenoxy)ethyl)morpholine (O-Alkylation)

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 4.0 g, 100 mmol) in anhydrous DMF (100 mL).

  • Slowly add a solution of the crude N-benzylidene-2-hydroxyaniline from Stage 1 in anhydrous DMF (50 mL) at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 4-(2-chloroethyl)morpholine hydrochloride (18.6 g, 100 mmol) and an additional equivalent of a suitable base (e.g., triethylamine, 10.1 g, 100 mmol) in anhydrous DMF (50 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude protected product.

Stage 3: Synthesis of this compound (Deprotection)

  • Dissolve the crude product from Stage 2 in a mixture of methanol (100 mL) and 2M hydrochloric acid (50 mL).

  • Stir the mixture at room temperature for 2-4 hours, until TLC indicates the disappearance of the starting material.

  • Remove the methanol under reduced pressure.

  • Neutralize the remaining aqueous solution with 2M sodium hydroxide solution to a pH of ~8-9.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the pure this compound.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by the user based on their specific experimental setup and safety considerations. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Technical Support Center: Purification of 2-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(2-Morpholin-4-ylethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can originate from the synthetic route employed. Based on typical syntheses, potential impurities may include:

  • Starting Materials: Unreacted 2-aminophenol, 1-(2-chloroethyl)morpholine, or 4-(2-chloroethyl)morpholine.

  • By-products: Products of side reactions, such as dialkylated aniline or products from the degradation of starting materials or the final product.

  • Positional Isomers: Depending on the synthetic strategy, isomers like 4-(2-morpholin-4-ylethoxy)aniline could be present.

  • Residual Solvents: Solvents used in the reaction or work-up, such as toluene, ethanol, or ethyl acetate.[1]

Q2: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A2: Anilines are susceptible to oxidation, which can lead to discoloration. The presence of residual acidic or basic impurities can also catalyze degradation. To address this:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purity of Solvents: Ensure that all solvents used for purification are of high purity and free from peroxides or other oxidizing agents.

Q3: I am having difficulty removing a close-running impurity during column chromatography. What can I do to improve separation?

A3: Improving the separation of closely eluting compounds requires optimizing the chromatography conditions:

  • Solvent System: A less polar solvent system will generally increase the separation (lower the Rf values) on a silica gel column.[2] Experiment with different solvent mixtures, such as gradients of ethyl acetate in hexanes or dichloromethane in methanol.[3][4]

  • Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (neutral or basic), which may offer different selectivity.

  • Column Dimensions: Using a longer, narrower column can improve resolution.

  • Loading Technique: Dry loading the sample onto the column can lead to sharper bands and better separation compared to wet loading.

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Slowing the Cooling Rate: Allow the solution to cool to room temperature slowly, and then place it in a cold bath. Rapid cooling often promotes oiling.

  • Scratching the Flask: Gently scratching the inside of the flask at the air-solvent interface with a glass rod can create nucleation sites and induce crystallization.

  • Adding a Seed Crystal: If available, adding a small crystal of the pure compound can initiate crystallization.

  • Adjusting the Solvent System: The solvent may be too non-polar. Adding a small amount of a more polar co-solvent in which the compound is less soluble can sometimes help.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
Low Recovery - Using too much solvent.- The compound is too soluble in the chosen solvent at low temperatures.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent to dissolve the compound.- Test different solvents or solvent mixtures.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask).
No Crystals Form - The solution is not sufficiently supersaturated.- The compound is very soluble in the solvent.- Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent).- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Product is still impure - Inefficient removal of impurities.- Co-crystallization with impurities.- Ensure the correct solvent is chosen where the impurity is either very soluble or insoluble.- Perform a second recrystallization.- Consider an alternative purification method like column chromatography.
Column Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Poor Separation - Inappropriate solvent system.- Column overloading.- Column channeling.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.3 for the desired compound.[2]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or air bubbles.[4]
Compound Stuck on Column - The eluent is not polar enough.- Gradually increase the polarity of the mobile phase. A common technique is to add a small percentage of methanol to the eluent.[3]
Streaking of Spots on TLC - The compound is acidic or basic.- The compound is degrading on the silica gel.- For basic compounds like anilines, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent can improve peak shape.[5]- If degradation is suspected, consider using a less acidic stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for an aniline derivative is a mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and adjusting the ratio).[3] The target Rf for the desired compound should be around 0.2-0.3 for good separation on a column.[2]

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles or cracks.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel before adding it to the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

G Troubleshooting Purification of this compound cluster_start Initial Observation cluster_problems Identified Problems cluster_causes Potential Causes cluster_solutions Solutions start Crude Product impure_product Impure Product (TLC/NMR) start->impure_product low_yield Low Yield start->low_yield discoloration Discoloration start->discoloration cause_impurities Starting Materials / By-products impure_product->cause_impurities cause_protocol Suboptimal Protocol impure_product->cause_protocol low_yield->cause_protocol cause_oxidation Oxidation / Degradation discoloration->cause_oxidation solution_rework Optimize Purification: - Recrystallization - Column Chromatography cause_impurities->solution_rework solution_handling Improve Handling: - Inert Atmosphere - Pure Solvents cause_oxidation->solution_handling solution_storage Proper Storage: - Dark, Cool, Inert cause_oxidation->solution_storage cause_protocol->solution_rework end Purified Product solution_rework->end Pure Product

Caption: Troubleshooting workflow for the purification of this compound.

G Potential Impurities in the Synthesis of this compound cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Products & Impurities reactant1 2-Nitrophenol step1 Williamson Ether Synthesis reactant1->step1 impurity1 Unreacted 2-Nitrophenol reactant1->impurity1 reactant2 4-(2-Chloroethyl)morpholine reactant2->step1 impurity2 Unreacted 4-(2-Chloroethyl)morpholine reactant2->impurity2 step1->impurity1 impurity3 Intermediate: 4-(2-(2-Nitrophenoxy)ethyl)morpholine step1->impurity3 impurity4 By-product: O-Alkylated Isomer step1->impurity4 step2 Nitro Group Reduction product This compound (Desired Product) step2->product step2->impurity3 Incomplete Reduction impurity3->step2

Caption: Logical relationship of potential impurities from a common synthetic route.

References

Technical Support Center: Stability of 2-(2-Morpholin-4-ylethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 2-(2-Morpholin-4-ylethoxy)aniline derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The core structure of this compound derivatives contains moieties susceptible to degradation under common experimental and storage conditions. The primary concerns are:

  • Oxidative Degradation: The tertiary amine of the morpholine ring is prone to N-oxidation.[1][2]

  • Photodegradation: The aniline ring is sensitive to light, which can lead to photo-oxidation and the formation of colored degradants.

  • Hydrolytic Degradation: The ether linkage may be susceptible to hydrolysis, particularly under acidic conditions.

Q2: What are the typical degradation products observed for this class of compounds?

A2: Based on forced degradation studies of structurally similar compounds, such as the anticancer drug Gefitinib which also contains a morpholino-ethoxy-aniline core, the following degradation products can be anticipated:

  • N-oxides: Oxidation of the morpholine nitrogen results in the formation of the corresponding N-oxide.[1][2]

  • Products of Ether Cleavage: Hydrolysis of the ether bond can lead to the formation of 2-aminophenol and 2-(morpholin-4-yl)ethanol.

  • Oxidative and Photolytic Products of the Aniline Moiety: These can include quinone-imine type structures and other colored compounds arising from the oxidation of the aniline ring.

Q3: What are the recommended storage conditions for this compound derivatives?

A3: To minimize degradation, these compounds should be stored in a cool, dry, and dark place. It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation. Containers should be tightly sealed to prevent moisture ingress.

Q4: How can I monitor the stability of my this compound derivative?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the stability of these compounds.[3][4][5] This method should be able to separate the parent compound from all potential degradation products.

Troubleshooting Guides

Issue 1: Discoloration of the sample upon storage or in solution.
Potential Cause Troubleshooting Steps
Photodegradation Store the compound in amber vials or protect it from light by wrapping the container in aluminum foil. Prepare solutions fresh and minimize their exposure to light.
Oxidation Purge solutions with an inert gas (e.g., nitrogen or argon) before sealing the container. Store solid samples under an inert atmosphere. Consider the addition of antioxidants if compatible with the experimental setup.
Issue 2: Appearance of new peaks in the HPLC chromatogram during stability studies.
Potential Cause Troubleshooting Steps
Degradation of the compound Conduct forced degradation studies (see Experimental Protocols section) to identify the potential degradation products. This will help in confirming the identity of the new peaks.
Contamination Ensure the purity of solvents and reagents used in the sample preparation. Run a blank to check for any interfering peaks from the sample matrix.
Issue 3: Loss of parent compound potency or activity over time.
Potential Cause Troubleshooting Steps
Chemical Degradation Re-evaluate the storage conditions. Perform a quantitative stability study using a validated stability-indicating HPLC method to determine the rate of degradation.
Adsorption to container surfaces Investigate the use of different types of containers (e.g., silanized glass vials) to minimize adsorption.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Products

Degradation Pathway Stress Condition Potential Degradation Products Analytical Method for Detection
N-Oxidation Oxidizing agents (e.g., H₂O₂)Morpholine N-oxide derivativeHPLC-MS
Photodegradation Exposure to UV or ambient lightOxidized aniline derivatives, colored compoundsHPLC-UV/DAD, HPLC-MS
Hydrolysis (Acidic) Low pH2-Aminophenol, 2-(morpholin-4-yl)ethanolHPLC with reference standards
Hydrolysis (Basic) High pHGenerally more stable than in acidic conditionsHPLC
Thermal Degradation High temperatureVarious degradation productsHPLC-MS

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound derivative to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a photostability chamber (ICH Q1B option 2) for an appropriate duration.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose reverse-phase HPLC method that can be adapted and validated for the analysis of this compound derivatives and their degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or a more specific wavelength determined by UV scan of the parent compound)

  • Injection Volume: 10 µL

Mandatory Visualization

G Degradation Pathway of this compound Derivatives cluster_main Parent Compound cluster_degradation Degradation Pathways cluster_products Degradation Products Parent This compound Derivative Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photodegradation Photodegradation (Light) Parent->Photodegradation Hydrolysis Hydrolysis (Acidic) Parent->Hydrolysis N_Oxide Morpholine N-Oxide Oxidation->N_Oxide Aniline_Oxidized Oxidized Aniline Products Photodegradation->Aniline_Oxidized Ether_Cleavage Ether Cleavage Products (2-Aminophenol, Morpholinoethanol) Hydrolysis->Ether_Cleavage

Caption: Potential degradation pathways for this compound derivatives.

G Experimental Workflow for Stability Testing Start Start: Sample Preparation (1 mg/mL stock solution) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Data Data Analysis: - Identify Degradation Products - Quantify Parent Compound HPLC->Data End End: Stability Assessment Data->End

Caption: Workflow for conducting forced degradation studies.

References

preventing byproduct formation in aniline alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aniline alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in aniline N-alkylation, and why do they form?

The most prevalent side reactions in the N-alkylation of aniline are over-alkylation and C-alkylation.

  • Over-alkylation results in the formation of N,N-dialkylanilines and can even proceed to form quaternary ammonium salts.[1][2][3][4] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][3]

  • C-alkylation is the addition of an alkyl group to the benzene ring, typically at the ortho and para positions.[4][5] This side reaction is particularly favored at higher temperatures.[5]

Q2: How can I minimize the formation of the N,N-dialkylated byproduct?

Controlling over-alkylation is a common challenge. Several strategies can be employed to enhance selectivity for the desired mono-N-alkylated product:

  • Stoichiometric Control: Using a significant excess of aniline compared to the alkylating agent increases the probability of the alkylating agent reacting with the more abundant primary amine.[1][3][4][5]

  • Reaction Temperature: Lowering the reaction temperature can often favor mono-alkylation, as the activation energy for the second alkylation may be higher.[1][4]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent influences selectivity. Less reactive agents may lead to better control. For instance, using alcohols as alkylating agents in "borrowing hydrogen" methodologies can offer greater control over mono-alkylation.[1][3]

  • Catalyst Selection: Employing catalysts that sterically or electronically favor the mono-alkylation product can be effective.[3] Heterogeneous catalysts like zeolites can prevent the formation of dialkylated products due to pore size constraints.[3][6]

Q3: What is the "borrowing hydrogen" or "hydrogen autotransfer" method, and how does it improve selectivity?

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) strategy is a more sustainable and selective method for aniline alkylation that uses alcohols as alkylating agents.[3][7][8] This reaction is catalyzed by transition metals such as ruthenium, iridium, or manganese.[3][7][9] The process involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then forms an imine with aniline. The imine is subsequently reduced by the hydrogen that was "borrowed" from the alcohol, yielding the N-alkylated aniline and water as the only byproduct.[3][10] This catalytic cycle allows for a more controlled formation of the mono-alkylated product.[3]

Q4: When should I consider using reductive amination?

Reductive amination is a versatile method that offers excellent control over mono-alkylation.[1][8] It involves a two-step process where aniline first reacts with an aldehyde or ketone to form an imine, which is then reduced in a separate step to the desired N-alkylaniline.[1] This method is particularly useful when direct alkylation with alkyl halides leads to significant over-alkylation or when using carbonyl compounds as the alkyl source.

Troubleshooting Guides

Issue 1: My reaction is producing a significant amount of N,N-dialkylated aniline.

Potential Cause Troubleshooting Step
Incorrect Stoichiometry Increase the molar ratio of aniline to the alkylating agent. An excess of aniline will favor mono-alkylation.[1][5]
High Reaction Temperature Decrease the reaction temperature. Monitor the reaction progress to find the optimal balance between reaction rate and selectivity.[1]
Highly Reactive Alkylating Agent Consider using a less reactive alkylating agent. For example, switch from an alkyl iodide to an alkyl bromide or chloride. Alternatively, explore the use of alcohols with a suitable catalyst via the borrowing hydrogen method.[1][3]
Inappropriate Solvent Experiment with different solvents. Less polar solvents can sometimes reduce the rate of the second alkylation step.[1]

Issue 2: I am observing C-alkylation products in my reaction mixture.

Potential Cause Troubleshooting Step
High Reaction Temperature C-alkylation is generally favored at higher temperatures.[5] Reduce the reaction temperature to favor N-alkylation.
Catalyst Choice Certain catalysts, particularly some zeolites at elevated temperatures, can promote C-alkylation.[5][6] Consider screening different catalysts that are known to be selective for N-alkylation.

Issue 3: My aniline alkylation reaction is very slow or has low conversion.

Potential Cause Troubleshooting Step
Low Reaction Temperature While high temperatures can lead to byproducts, a temperature that is too low can result in a sluggish reaction. Gradually increase the temperature while monitoring for byproduct formation.[1]
Poorly Reactive Starting Materials Anilines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, less reactive alkylating agents will result in slower reactions. In such cases, a higher reaction temperature or a more active catalyst may be necessary.
Inappropriate Solvent The solvent can significantly impact the reaction rate. Ensure your reactants are soluble in the chosen solvent. Aprotic solvents are often efficient for N-alkylation with alcohols.[1]
Catalyst Deactivation If using a catalyst, ensure it is active. Some catalysts may require pre-activation. For heterogeneous catalysts, consider the possibility of poisoning or fouling.

Data Presentation

Table 1: Effect of Reactant Ratio on Aniline Methylation over S-115 Zeolite Catalyst

Aniline/Methanol RatioConversion of Aniline (%)Selectivity for N-Methylaniline (%)Selectivity for N,N-Dimethylaniline (%)
1:165.285.114.9
2:155.492.37.7
3:148.795.64.4
4:142.198.21.8

Reaction Conditions: Temperature 350°C, Reaction Time ~1 hour. Data adapted from selective N-alkylation studies with zeolite catalysts.[6]

Table 2: Optimization of Nickel-Catalyzed N-Benzylation of Aniline with Benzyl Alcohol

EntryCatalyst (mol %)Ligand (mol %)Base (mmol)Temperature (°C)Selectivity for N-Benzylaniline (%)
1NiBr₂ (10)1,10-phenanthroline (20)t-BuOK (0.25)13099
2NiCl₂ (10)1,10-phenanthroline (20)t-BuOK (0.25)13085
3NiBr₂ (10)Nonet-BuOK (0.25)13045
4NiBr₂ (10)1,10-phenanthroline (20)K₂CO₃ (0.25)13062

Reaction Conditions: Aniline (0.25 mmol), Benzyl Alcohol (1.0 mmol), Toluene (2.0 mL), 48 h, N₂ atmosphere. Data adapted from a study on nickel-catalyzed direct N-alkylation.[11]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Aniline

  • To a stirred solution of aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add the aldehyde or ketone (1.1 eq).

  • If required, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes.

  • Stir the reaction at room temperature and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated aniline.[8]

Protocol 2: General Procedure for Catalytic N-Alkylation of Aniline with an Alcohol (Borrowing Hydrogen Methodology)

  • To a Schlenk tube equipped with a magnetic stir bar, add the catalyst (e.g., Ru complex, 0.5 mol%) and a base (if required).

  • Under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 mmol), the alcohol (1.2 mmol), and an anhydrous solvent (e.g., toluene or methanol, 1 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 140 °C).

  • Stir the reaction mixture for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • If a heterogeneous catalyst is used, it can be removed by filtration.

  • Purify the residue by column chromatography on silica gel to obtain the N-alkylaniline product.[1]

Visualizations

AnilineAlkylationPathways cluster_n_alkylation N-Alkylation Pathway cluster_c_alkylation C-Alkylation Pathway Aniline Aniline (Primary Amine) MonoAlkylated N-Alkylaniline (Desired Product) Aniline->MonoAlkylated + Alkylating Agent CAlkylated C-Alkylaniline (Byproduct) Aniline->CAlkylated + Alkylating Agent (High Temp.) AlkylatingAgent Alkylating Agent (e.g., R-X, R-OH) DiAlkylated N,N-Dialkylaniline (Over-alkylation Byproduct) MonoAlkylated->DiAlkylated + Alkylating Agent

Caption: Reaction pathways in aniline alkylation leading to desired and undesired products.

TroubleshootingWorkflow Start Byproduct Formation Observed Identify Identify Major Byproduct (TLC, GC-MS, NMR) Start->Identify Overalkylation Over-alkylation (N,N-Dialkylaniline) Identify->Overalkylation N,N-Dialkylated CAlkylation C-Alkylation Identify->CAlkylation Ring Alkylated Other Other Byproducts Identify->Other Unidentified Stoichiometry Adjust Stoichiometry (Excess Aniline) Overalkylation->Stoichiometry Temp1 Lower Reaction Temperature Overalkylation->Temp1 Reagent Change Alkylating Agent/Method Overalkylation->Reagent Temp2 Lower Reaction Temperature CAlkylation->Temp2 Catalyst Screen N-Selective Catalysts CAlkylation->Catalyst End Optimized Reaction Other->End Further Analysis Required Stoichiometry->End Temp1->End Reagent->End Temp2->End Catalyst->End

Caption: A troubleshooting workflow for identifying and mitigating byproduct formation.

ReactionParameterLogic Parameters Reaction Parameters Temperature Temperature Parameters->Temperature Ratio Aniline : Alkylating Agent Ratio Parameters->Ratio Catalyst Catalyst Choice Parameters->Catalyst MonoN Mono-N-Alkylation (Desired) Temperature->MonoN Decrease Favors CAlk C-Alkylation (Byproduct) Temperature->CAlk Increase Favors Ratio->MonoN High Ratio Favors DiN Di-N-Alkylation (Byproduct) Ratio->DiN Low Ratio Favors Catalyst->MonoN Selective Catalysts (e.g., Zeolites) Favor Selectivity Product Selectivity

References

Technical Support Center: Optimizing Palladium-Catalyzed Amination with Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed amination reactions involving morpholine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination with morpholine is resulting in a low or no yield. What are the primary causes?

A1: Low yields in palladium-catalyzed aminations with morpholine can be attributed to several factors:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to air and moisture. Ensure that all solvents and reagents are anhydrous and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1]

  • Inappropriate Ligand Choice: The ligand is crucial for the stability and activity of the catalyst. For cyclic secondary amines like morpholine, bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.

  • Suboptimal Base: The strength and solubility of the base are critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with sensitive functional groups on the aryl halide or morpholine derivative. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable in such cases, though they might necessitate higher reaction temperatures.[1][2]

  • Poor Solvent Selection: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic solvents like toluene and dioxane are frequently used.[1]

  • Low Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction. Typically, these reactions are heated, often between 80-100°C.[3]

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black signifies the decomposition of the active Pd(0) catalyst into palladium metal. This is a common mode of catalyst deactivation and can be caused by:

  • Presence of Oxygen: Inadequate inert atmosphere techniques can lead to oxidation and subsequent precipitation of the palladium catalyst.

  • High Temperatures: Excessive heat can cause the catalyst to decompose.

  • Ligand Degradation: Some phosphine ligands can be unstable at high temperatures or in the presence of certain reagents.

  • Incomplete Ligand Association: If the ligand does not effectively coordinate to the palladium center, the unsaturated metal complex is more prone to decomposition.

To prevent the formation of palladium black, ensure rigorous degassing of solvents, use an efficient inert gas setup, and consider screening different ligands that may offer greater stability to the palladium center under your reaction conditions.

Q3: What are common side reactions in the palladium-catalyzed amination of morpholine, and how can they be minimized?

A3: Besides the desired C-N coupling, several side reactions can occur:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be more prevalent with certain ligands and under conditions where a source of hydride is available.

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl byproduct.

  • Reaction with Solvent: Some solvents can participate in side reactions with the catalyst or reagents.

Minimizing these side reactions often involves careful optimization of the ligand, base, and solvent. For instance, using a well-chosen bulky ligand can favor the desired cross-coupling pathway over competing side reactions.

Q4: How do I select the optimal palladium precursor, ligand, and base for my specific morpholine derivative and aryl halide?

A4: The optimal conditions are highly substrate-dependent. A systematic approach is recommended:

  • Ligand: For cyclic secondary amines like morpholine, bulky biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos are often successful. The choice of ligand can significantly impact the reaction rate and yield.

  • Base: Start with a common strong base like NaOtBu. If your substrates are base-sensitive, screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄.

  • Screening: A preliminary screening of different combinations of ligands and bases is often the most effective way to identify the optimal conditions for your specific substrates.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure rigorous inert atmosphere and use of anhydrous, degassed solvents. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[4]
Suboptimal ligand/base combinationScreen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos) and different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄).
Insufficient temperatureGradually increase the reaction temperature in 10-20°C increments, while monitoring for catalyst decomposition.[1]
Poor quality of reagentsEnsure the purity of the aryl halide, morpholine derivative, and all reagents. Impurities can poison the catalyst.
Formation of Side Products (e.g., hydrodehalogenation, biaryl formation) Incorrect ligand choiceUse a bulky, electron-rich ligand that promotes rapid reductive elimination of the desired product.
Reaction conditions are too harshTry lowering the reaction temperature or using a milder base.
Reaction is Sluggish Low catalyst loadingIncrease the catalyst and ligand loading.
Insufficient mixingEnsure efficient stirring, especially if using heterogeneous inorganic bases.
Low temperatureIncrease the reaction temperature.
Inconsistent Results Variable oxygen or moisture levelsImprove inert atmosphere techniques and ensure all glassware is thoroughly dried.
Inconsistent reagent qualityUse reagents from a reliable source and purify if necessary.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of palladium-catalyzed amination with morpholine, based on literature data.

Table 1: Optimization of Reaction Conditions for the Amination of Chlorobenzene with Morpholine

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
112NaOtBu (1.2)Dioxane1002485
212K₃PO₄ (1.5)Dioxane1002420
312Cs₂CO₃ (1.5)Dioxane1002435
412NaOtBu (1.2)Toluene1002492
512NaOtBu (1.2)THF802478

Data is illustrative and compiled from typical optimization studies. Actual results may vary.

Table 2: Ligand Effect on the Amination of 4-Bromoanisole with Morpholine

EntryPd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (4)NaOtBu (1.4)Toluene10016>95
2Pd₂(dba)₃ (1)RuPhos (4)NaOtBu (1.4)Toluene1003>95
3Pd₂(dba)₃ (1)BrettPhos (4)NaOtBu (1.4)Toluene1001688
4Pd₂(dba)₃ (1)P(t-Bu)₃ (4)NaOtBu (1.4)Toluene802490

Data is illustrative and based on findings in the literature.[5]

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Amination of an Aryl Chloride with Morpholine [6]

Materials:

  • Aryl chloride (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried, two-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride and morpholine to the flask.

  • Heat the reaction mixture to reflux (or a specified temperature, e.g., 100°C) and stir for the required time (e.g., 6-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Exchange Amine Coordination PdII_complex->Ligand_Exchange Amine (HNR2) Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L-Pd(II)(Ar)(NR2) Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 (Product) RedElim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Check_Reagents Check Reagent Purity Start->Check_Reagents If problem persists Screen_Ligands Screen Bulky Phosphine Ligands Check_Inert->Screen_Ligands If conditions are optimal Screen_Bases Screen Bases (Strong & Weak) Screen_Ligands->Screen_Bases Increase_Temp Increase Temperature Screen_Bases->Increase_Temp Success Optimized Reaction Increase_Temp->Success If yield improves Check_Reagents->Screen_Ligands Experimental_Workflow Prep 1. Prepare Anhydrous Reagents & Degas Solvents Setup 2. Assemble Reaction Under Inert Atmosphere (Ar/N2) Prep->Setup Charge 3. Charge Flask with Pd Source, Ligand, and Base Setup->Charge Add_Reagents 4. Add Aryl Halide and Morpholine Derivative Charge->Add_Reagents React 5. Heat to Desired Temperature and Monitor Progress (TLC/GC/LC-MS) Add_Reagents->React Workup 6. Quench, Extract, and Dry React->Workup Purify 7. Purify by Column Chromatography Workup->Purify

References

Technical Support Center: Scale-up Synthesis of 2-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 2-(2-Morpholin-4-ylethoxy)aniline, a key intermediate in pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process. The primary synthetic route considered is the Williamson ether synthesis, reacting 2-aminophenol with 4-(2-chloroethyl)morpholine.

Q1: Low yield of the desired O-alkylated product and formation of N-alkylated byproduct.

Possible Causes:

  • Competition between O-alkylation and N-alkylation: The amino group of 2-aminophenol is also nucleophilic and can react with 4-(2-chloroethyl)morpholine, leading to the formation of the N-alkylated isomer. The mono-alkylated aniline product can also be more nucleophilic than the starting aniline, leading to further alkylation.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of O- to N-alkylation.

Solutions:

  • Choice of Base: A strong base that selectively deprotonates the phenolic hydroxyl group over the amino group is preferred. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective. Using a weaker base like potassium carbonate (K₂CO₃) may require higher temperatures, which could favor N-alkylation.

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally used for Williamson ether synthesis as they can accelerate Sₙ2 reactions.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize the formation of the N-alkylated byproduct. A typical temperature range for this type of reaction is 50-100°C.

  • Order of Addition: Adding the 4-(2-chloroethyl)morpholine slowly to the solution of the deprotonated 2-aminophenol can help to maintain a low concentration of the alkylating agent, which can favor mono-alkylation.

Q2: Significant amount of unreacted 2-aminophenol remains after the reaction.

Possible Causes:

  • Insufficient Base: The amount of base may not be sufficient to fully deprotonate the 2-aminophenol.

  • Low Reaction Temperature or Short Reaction Time: The reaction may not have reached completion.

  • Poor Quality of Reagents: The 4-(2-chloroethyl)morpholine may have degraded, or the solvent may contain water, which can quench the base.

Solutions:

  • Stoichiometry: Ensure at least one equivalent of a strong base is used to deprotonate the 2-aminophenol.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

  • Reagent Quality: Use freshly opened or properly stored reagents. Ensure the solvent is anhydrous.

Q3: Difficulty in purifying the final product.

Possible Causes:

  • Similar Polarity of Product and Byproducts: The desired O-alkylated product and the N-alkylated byproduct may have similar polarities, making separation by column chromatography challenging.

  • Presence of Unreacted Starting Materials: Residual 2-aminophenol can co-elute with the product.

Solutions:

  • Column Chromatography: While challenging, optimization of the solvent system for flash column chromatography can achieve separation. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) may be effective.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method for removing impurities. This method is often more effective than chromatography for achieving high purity on a large scale.

  • Acid-Base Extraction: The basicity of the desired product and byproducts can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or extract the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

The most common and scalable route is the Williamson ether synthesis. This involves the reaction of 2-aminophenol with 4-(2-chloroethyl)morpholine in the presence of a strong base.

Q2: What are the critical safety considerations for this synthesis?

The starting material, 4-(2-chloroethyl)morpholine hydrochloride, is toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage. It may also cause an allergic skin reaction.[1][2][3][4][5] Therefore, it is crucial to handle this reagent with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood. The use of strong bases like sodium hydride also requires careful handling due to its reactivity with water.

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by TLC or HPLC. For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The spots can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.

Q4: What are the expected yields for this synthesis?

Yields for Williamson ether synthesis can vary depending on the specific conditions and scale, but laboratory syntheses typically achieve yields in the range of 50-95%.[1]

Experimental Protocols

A detailed experimental protocol for the scale-up synthesis of this compound is provided below. This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

Synthesis of this compound

  • Materials:

    • 2-Aminophenol

    • 4-(2-Chloroethyl)morpholine hydrochloride

    • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-aminophenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

    • Add a solution of 4-(2-chloroethyl)morpholine hydrochloride (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water or isopropanol.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, if the product is a solid, it can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.

Quantitative Data

ParameterValueReference
Typical Yield50-95%[1]
Reaction Temperature50-100 °C[1]
Reaction Time1-8 hours[1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start 2-Aminophenol + NaH in DMF Addition Add 4-(2-chloroethyl)morpholine in DMF Start->Addition Reaction Heat (60-80°C) & Monitor Addition->Reaction Quench Quench excess NaH Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Dry Dry over Na₂SO₄ & Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Final_Product This compound Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Low_Yield Low Yield of Product Unreacted_SM Unreacted Starting Material? Low_Yield->Unreacted_SM Byproduct_Formation Byproduct Formation? Low_Yield->Byproduct_Formation Check_Base Increase Base Equivalents Unreacted_SM->Check_Base Yes Increase_Time_Temp Increase Reaction Time/Temp Unreacted_SM->Increase_Time_Temp Yes Check_Reagents Check Reagent Quality Unreacted_SM->Check_Reagents Yes N_Alkylation N-Alkylated Isomer Byproduct_Formation->N_Alkylation Yes Purification_Issue Optimize Purification Byproduct_Formation->Purification_Issue No Optimize_Conditions Optimize Base/Temp N_Alkylation->Optimize_Conditions

Caption: Troubleshooting logic for low yield in the synthesis.

signaling_pathway cluster_synthesis Synthetic Pathway Aminophenol 2-Aminophenol Product This compound Aminophenol->Product Chloroethylmorpholine 4-(2-Chloroethyl)morpholine Chloroethylmorpholine->Product Base Strong Base (e.g., NaH) Base->Product Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Product

References

Technical Support Center: Degradation of 2-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 2-(2-Morpholin-4-ylethoxy)aniline. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from the known degradation of its core structures: the morpholine ring and the aniline moiety. The primary expected pathways include:

  • Hydrolysis: Cleavage of the ether linkage between the aniline and the morpholinoethoxy side chain, potentially forming 2-aminophenol and 2-(morpholin-4-yl)ethanol.

  • Oxidation: Oxidation of the aniline ring can lead to the formation of hydroxylated derivatives, quinones, or polymeric products. The morpholine ring can also undergo oxidation.

  • N-dealkylation: Cleavage of the bond between the nitrogen of the morpholine ring and the ethyl group.

  • Morpholine Ring Opening: Microbial or enzymatic degradation can lead to the opening of the morpholine ring, potentially forming intermediates like 2-(2-aminoethoxy)acetate and glycolate.[1][2]

Q2: What are the typical conditions for conducting forced degradation studies on this compound?

A2: Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4] Typical conditions, as recommended by ICH guidelines, include:[3][4]

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperatures (e.g., 60-80 °C).

  • Oxidative Degradation: 3-30% Hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Dry heat (e.g., 80-100 °C) for an extended period.

  • Photolytic Degradation: Exposure to UV and visible light (e.g., ICH Q1B option 1 or 2).

For water-sensitive compounds, anhydrous conditions for forced degradation studies may be necessary to prevent hydrolysis and focus on other degradation pathways.[5]

Troubleshooting Guides

Issue 1: No degradation is observed under standard stress conditions.
Possible Cause Troubleshooting Step
Insufficiently harsh stress conditions.Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.
High stability of the compound.Confirm the stability by employing more aggressive stress conditions, but be mindful of unrealistic degradation pathways that would not occur under normal storage.
Analytical method is not stability-indicating.The current analytical method may not be able to separate the parent compound from its degradation products. Re-evaluate and optimize the chromatographic conditions (e.g., mobile phase, column, gradient).
Issue 2: The mass balance is poor after forced degradation.
Possible Cause Troubleshooting Step
Formation of non-chromophoric degradation products.Use a mass spectrometer (MS) detector in conjunction with a UV detector to identify degradation products that lack a UV chromophore.
Degradation products are not eluting from the HPLC column.Modify the mobile phase composition (e.g., increase organic solvent percentage, change pH) or use a different stationary phase.
Volatile degradation products have formed and evaporated.Use gas chromatography-mass spectrometry (GC-MS) to analyze for volatile degradants.
Adsorption of the compound or its degradants onto the sample vial.Use silanized glass vials or polypropylene vials to minimize adsorption.
Issue 3: Difficulty in identifying unknown degradation products.

| Possible Cause | Troubleshooting Step | | Insufficient concentration of the degradant for characterization. | Concentrate the sample containing the degradation product using solid-phase extraction (SPE) or by evaporating the solvent. | | Co-elution of the degradant with other components. | Optimize the chromatographic method to achieve better separation. Consider using a different column or a different chromatographic mode (e.g., HILIC if using reverse phase). | | Lack of reference standards for the degradation products. | Isolate the degradation products using preparative HPLC and then use spectroscopic techniques (e.g., NMR, high-resolution MS) for structure elucidation. |

Data Presentation

Table 1: Hypothetical Quantitative Data from Forced Degradation of this compound

Stress ConditionAssay of Parent (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)
0.1 M HCl, 80°C, 24h85.28.1 (2-aminophenol)4.5 (Unknown)14.8
0.1 M NaOH, 80°C, 24h92.53.2 (Unknown)2.1 (Unknown)7.5
30% H₂O₂, RT, 24h78.912.3 (N-oxide)6.7 (Hydroxylated)21.1
Dry Heat, 100°C, 48h98.1Not DetectedNot Detected1.9
Photolytic (ICH Q1B)95.72.5 (Unknown)1.1 (Unknown)4.3

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: LC-MS for Degradation Product Identification
  • Instrumentation: Liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Same as the HPLC-UV method.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Scan Mode: Full scan from m/z 100-1000 and tandem MS (MS/MS) of major peaks.

  • Data Analysis: Compare the mass-to-charge ratio (m/z) of the parent compound with the m/z of the observed degradation products to propose elemental compositions and fragmentation patterns for structural elucidation.

Visualizations

Degradation_Pathways parent This compound hydrolysis_product1 2-Aminophenol parent->hydrolysis_product1 Hydrolysis (Acid/Base) hydrolysis_product2 2-(Morpholin-4-yl)ethanol parent->hydrolysis_product2 Hydrolysis (Acid/Base) oxidation_product1 N-Oxide derivative parent->oxidation_product1 Oxidation (H₂O₂) oxidation_product2 Hydroxylated aniline parent->oxidation_product2 Oxidation (H₂O₂) ring_opening_product 2-(2-Aminoethoxy)acetate parent->ring_opening_product Microbial/Enzymatic Ring Opening

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Forced Degradation Study stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sample_analysis Analyze Samples by Stability-Indicating HPLC-UV stress_conditions->sample_analysis mass_balance Assess Mass Balance sample_analysis->mass_balance good_mb Good Mass Balance mass_balance->good_mb Yes poor_mb Poor Mass Balance mass_balance->poor_mb No identification Identify Degradation Products (LC-MS/MS, NMR) good_mb->identification troubleshoot Troubleshoot Method (e.g., use LC-MS, GC-MS) poor_mb->troubleshoot troubleshoot->sample_analysis end Characterize Degradation Profile identification->end

Caption: Workflow for forced degradation studies and impurity identification.

References

Validation & Comparative

Navigating the Structure-Activity Landscape of Morpholino-Aniline Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers a comparative analysis of the structure-activity relationship (SAR) of 2-(2-Morpholin-4-ylethoxy)aniline derivatives and their close analogs, leveraging experimental data from related compound series to illuminate the path for designing novel kinase inhibitors.

While direct and extensive research on the specific scaffold of this compound is limited in publicly available literature, a wealth of information on structurally related compounds, particularly those incorporating morpholine and aniline moieties, provides a strong foundation for understanding their SAR. This guide synthesizes findings from studies on analogous series, such as 2-morpholino-4-anilinoquinolines and other aniline-based kinase inhibitors, to extrapolate key determinants of activity.

Comparative Analysis of Inhibitory Activity

The biological evaluation of various aniline and morpholine-containing derivatives has frequently centered on their potential as anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell signaling. The following tables summarize the inhibitory concentrations (IC50) of representative analogs against various cancer cell lines and kinases, offering a quantitative comparison of their potency.

Table 1: Anticancer Activity of 2-Morpholino-4-Anilinoquinoline Derivatives against HepG2 Cancer Cells
Compound IDSubstitution on Aniline RingIC50 (µM)[1][2][3]
3c 4-fluoro11.42
3d 4-chloro8.50
3e 4-bromo12.76
Table 2: Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives against Mer Kinase
Compound IDAniline SubstitutionIC50 (nM)[4]
14a 3-((1-acryloylpiperidin-3-yl)oxy)8.1
14b 4-((1-acryloylpiperidin-3-yl)oxy)9.6

Key Structure-Activity Relationship Insights

Analysis of the available data on analogous compounds reveals several key trends that likely influence the biological activity of this compound derivatives:

  • Substituents on the Aniline Ring: The nature and position of substituents on the aniline moiety play a critical role in modulating the inhibitory activity. Halogen substitutions at the para-position of the aniline ring in 2-morpholino-4-anilinoquinoline derivatives have been shown to yield potent anticancer activity, with a chloro-substituent demonstrating the highest potency in one study.[1][2][3]

  • The Morpholine Moiety: The morpholine ring is a common feature in many kinase inhibitors and is often crucial for activity.[5][6] It can form important hydrogen bond interactions with the target protein.[5]

  • The Linker: The ethoxy linker between the aniline and morpholine rings contributes to the overall conformation and flexibility of the molecule, which can impact its binding to the target kinase.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.

General Procedure for Synthesis of 2-Morpholino-4-Anilinoquinoline Derivatives

A solution of 4-chloro-2-morpholinoquinoline (0.87 mmol) in ethanol (10 mL) is treated with the corresponding substituted aniline (1.7 mmol). The mixture is then refluxed overnight. After cooling, the ethanol is removed under reduced pressure. The resulting residue is washed with acetone and filtered to obtain the final 2-morpholino-4-anilinoquinoline product.[1]

Cell Viability Assay (MTT Assay)

Human cancer cell lines, such as HepG2, are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizing Key Pathways and Processes

To better understand the context of this research, the following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a typical workflow for SAR studies.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Anilinoquinazoline Inhibitors Inhibitor->Dimerization Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Anilinoquinazoline Derivatives.

SAR_Workflow Lead Lead Compound (e.g., 2-(2-Morpholinoethoxy)aniline) Synthesis Synthesis of Analogues Lead->Synthesis Screening Biological Screening (e.g., Kinase Assays) Synthesis->Screening Data Data Analysis (IC50 values) Screening->Data SAR Establish SAR Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Caption: General Workflow for Structure-Activity Relationship (SAR) Studies.

References

Comparative Biological Evaluation of 2-Morpholino-4-anilinoquinoline Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of novel 2-morpholino-4-anilinoquinoline analogs, focusing on their potential as anticancer agents. The information is intended for researchers, scientists, and drug development professionals. While the core structure of interest is 2-(2-Morpholin-4-ylethoxy)aniline, the available literature provides substantial data on the closely related and structurally significant 2-morpholino-4-anilinoquinoline scaffold. This guide focuses on these analogs, presenting their cytotoxic effects, and exploring their potential mechanisms of action.

Data Presentation: Cytotoxicity of 2-Morpholino-4-anilinoquinoline Analogs

The in vitro anticancer activity of synthesized 2-morpholino-4-anilinoquinoline derivatives was evaluated against the human liver cancer cell line, HepG2. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the cytotoxic potential of these compounds. The results are summarized in the table below.

Compound IDStructureIC50 (µM) against HepG2 CellsReference
3c N-(4-(3-Fluorobenzyloxy)-3-chlorophenyl)-2-morpholinoquinolin-4-amine11.42[1][2]
3d 2-Morpholino-N-(4-phenoxyphenyl)quinolin-4-amine8.50[1][2]
3e N-(4-((3-fluorobenzyl)oxy)phenyl)-2-morpholinoquinolin-4-amine12.76[1]
Sorafenib (Positive Control)5.2[1]

Note: Lower IC50 values indicate higher cytotoxic potency.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the 2-morpholino-4-anilinoquinoline analogs were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HepG2 human hepatocellular carcinoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: HepG2 cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds were dissolved in DMSO to prepare stock solutions. These were further diluted with the culture medium to achieve the desired final concentrations. The medium in the wells was replaced with the medium containing various concentrations of the test compounds. A vehicle control (containing the same concentration of DMSO) and a blank (medium only) were also included.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition: After the incubation period, the medium was removed, and MTT solution was added to each well. The plates were then incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The MTT solution was removed, and DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability was calculated as a percentage of the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture HepG2 Cells harvest Harvest & Count Cells cell_culture->harvest seed Seed Cells in 96-Well Plate harvest->seed prepare_compounds Prepare Compound Dilutions add_compounds Add Compounds to Wells prepare_compounds->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Potential Signaling Pathway Inhibition

The anticancer activity of quinoline derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.[3] The 2-morpholino-4-anilinoquinoline scaffold is suggestive of a kinase inhibitor profile. Potential targets include the MET, EGFR, and VEGFR signaling pathways.

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.[4] Aberrant c-MET signaling is implicated in various cancers.

G HGF HGF MET c-MET Receptor HGF->MET PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion

Caption: Simplified c-MET signaling pathway.

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are critical for tumor growth and angiogenesis.[5] There is significant crosstalk between these two pathways, making them attractive targets for dual inhibitors.

G cluster_egfr EGFR Pathway cluster_vegfr VEGFR Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_E RAS EGFR->RAS_E RAF_E RAF RAS_E->RAF_E MEK_E MEK RAF_E->MEK_E ERK_E ERK MEK_E->ERK_E Proliferation Cell Proliferation ERK_E->Proliferation VEGF VEGF ERK_E->VEGF Upregulates VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC PKC PKC PLC->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Caption: Crosstalk between EGFR and VEGFR signaling pathways.

Cell Cycle Arrest

Some quinoline derivatives have been shown to induce cell cycle arrest, thereby inhibiting cancer cell proliferation.[3][6][7] These compounds can cause an accumulation of cells in specific phases of the cell cycle, such as G2/M or S phase, leading to apoptosis.

G cluster_inhibition Potential Arrest Points G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Inhibitor Quinoline Analog Inhibitor->S Inhibitor->G2 Arrest_S S Phase Arrest Arrest_G2M G2/M Phase Arrest

Caption: Cell cycle progression and potential points of arrest.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 2-(2-Morpholin-4-ylethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The morpholine moiety is a common feature in many approved and experimental drugs, often contributing to favorable pharmacokinetic properties.[1] In the context of kinase inhibitors, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.[2] The aniline group, a cornerstone in medicinal chemistry, serves as a versatile scaffold for numerous therapeutic agents, including a wide array of kinase inhibitors that target critical signaling pathways in cancer.[3]

Derivatives of the closely related 4-anilinoquinazoline scaffold are well-established as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[4][5] Similarly, the morpholine ring is a key structural component in many inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, another crucial signaling node in cell growth and survival.[2][6][7][8][9] Given this precedent, it is plausible that 2-(2-morpholin-4-ylethoxy)aniline derivatives may exhibit inhibitory activity against kinases such as EGFR or PI3K.

Hypothetical Potency Comparison

To illustrate how the potency of this compound derivatives could be compared, the following table presents hypothetical data for a series of imagined compounds. The substitutions on the aniline ring are chosen to explore the effects of electron-donating and electron-withdrawing groups, as well as steric bulk, on kinase inhibition. The IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) are purely illustrative.

Compound IDR1R2R3R4Target Kinase IC50 (nM) [Hypothetical]
Parent HHHH1500
A-1 ClHHH750
A-2 FHHH800
A-3 CH3HHH1200
A-4 OCH3HHH1350
B-1 HClHH500
B-2 HCF3HH300
C-1 HHClH250
C-2 HHBrH200
D-1 ClClHH150
D-2 HOCF3HH450

Experimental Protocols

A crucial aspect of comparing the potency of novel compounds is the use of standardized and reproducible experimental protocols. Below is a representative methodology for determining the in vitro kinase inhibitory activity of a compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration at which a test compound inhibits 50% of the activity of a target kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, PI3Kα)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), radioactively labeled (e.g., [γ-³²P]ATP) or non-radioactive for luminescence-based assays

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Phosphocellulose paper (for radioactive assays) or luminescence reader (for non-radioactive assays)

  • Scintillation counter (for radioactive assays)

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: In a 96-well plate, the kinase, substrate, and test compound (at various concentrations) are combined in the kinase reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

  • Termination of Reaction: The reaction is stopped, for example, by adding a stop solution (e.g., EDTA).

  • Detection of Kinase Activity:

    • Radioactive Method: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.

    • Luminescence Method (e.g., Kinase-Glo®): A reagent is added that measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity. The signal is read using a luminescence plate reader.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the conceptualization of the research process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_0 Preclinical Evaluation cluster_1 In Vivo and Safety Assessment a Compound Synthesis b In Vitro Kinase Assay (IC50) a->b c Cell-Based Proliferation Assay b->c d ADME/Tox Profiling c->d e In Vivo Efficacy Studies d->e

A streamlined workflow for the evaluation of novel kinase inhibitors.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR)->PI3K AKT AKT PI3K->AKT Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation Inhibitor Inhibitor Inhibitor->PI3K

A simplified representation of the PI3K/AKT signaling pathway.

References

A Comparative Guide to the Validation of 2-(2-Morpholin-4-ylethoxy)aniline as a Stable Linker in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient payload cleavage at the target site.[1] This guide provides a framework for the validation of a novel linker, 2-(2-morpholin-4-ylethoxy)aniline, by comparing its hypothetical performance against established linker technologies. Detailed experimental protocols and comparative data for widely used linkers are presented to serve as a benchmark for its evaluation.

Hypothetical Performance and Chemical Rationale

While direct experimental data for this compound as an ADC linker is not currently available in published literature, its chemical structure suggests potential utility. The aniline group provides a versatile handle for conjugation to a payload or a self-immolative spacer. The morpholino group is known to increase hydrophilicity, which can improve the pharmacokinetic properties of an ADC and reduce aggregation.[2] The ether linkage is generally stable, suggesting that this linker may exhibit high plasma stability, a characteristic of non-cleavable linkers. However, its susceptibility to enzymatic or pH-mediated cleavage would need to be experimentally determined.

Comparative Data of Established Linkers

To validate this compound, its performance would be compared against well-characterized linkers. The following tables summarize the stability and cleavage mechanisms of common linker types.

Table 1: Comparative Plasma Stability of Common ADC Linkers

Linker TypeCleavage MechanismRepresentative Linker ExampleHalf-life in Human Plasma (t½)Reference
Acid-LabilepH-dependent hydrolysisHydrazone~2-3 days[3][4]
Acid-LabilepH-dependent hydrolysisCarbonate~36 hours[4]
Acid-LabilepH-dependent hydrolysisSilyl Ether> 7 days[4][5]
Enzyme-CleavableProtease (e.g., Cathepsin B)Valine-Citrulline (Val-Cit)Very High (Stable)[5]
Enzyme-CleavableProtease (e.g., Cathepsin B)Glutamic Acid-Valine-Citrulline (EVCit)Very High (Stable)[6]
Non-CleavableAntibody degradationThioether (e.g., SMCC)High[1]

Note: Half-life values can vary depending on the specific ADC construct, payload, and experimental conditions.

Table 2: Cleavage Characteristics of Different Linker Types

Linker TypeTrigger for CleavageLocation of CleavageKey Considerations
HydrazoneAcidic pH (endosomes/lysosomes)IntracellularProne to premature release at physiological pH.[5][7]
Peptide (e.g., Val-Cit)Lysosomal Proteases (e.g., Cathepsin B)IntracellularStability can be species-dependent (e.g., less stable in mouse plasma).[8]
DisulfideHigh Glutathione ConcentrationIntracellularStability can be variable.[7]
β-glucuronideβ-glucuronidaseIntracellular/Tumor MicroenvironmentEnzyme must be present at the target site.
Non-cleavableProteolytic degradation of the antibodyIntracellularPayload is released with an amino acid residue attached.[2]

Experimental Protocols for Linker Validation

The following are detailed methodologies for key experiments to validate the stability and performance of a novel linker like this compound.

In Vitro Plasma Stability Assay

This assay is fundamental for determining the linker's stability in a physiological environment and predicting its in vivo behavior.

Methodology:

  • Incubation: The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[9]

  • Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[3]

  • Sample Analysis: The amount of intact ADC, total antibody, and released payload is quantified.

    • ELISA: Can determine the concentration of total antibody and antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[3]

    • LC-MS/MS: A more sensitive method to quantify the free payload. Immuno-affinity capture can be used to enrich the ADC from the plasma matrix before analysis.[3][9]

pH-Dependent Stability Assay

For linkers that may be susceptible to acid-catalyzed hydrolysis, this assay determines the rate of drug release at different pH values, mimicking physiological and endosomal/lysosomal conditions.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 7.4, 6.0, 5.0, and 4.5).

  • Incubation: Incubate the ADC in each buffer at 37°C.

  • Time Points: Collect aliquots at various time intervals.

  • Quantification: Analyze the samples by a suitable method like RP-HPLC or LC-MS to determine the concentration of the released payload.

Visualizing Workflows and Relationships

To aid in the conceptualization of the validation process and the underlying biological context, the following diagrams are provided.

G cluster_0 ADC Targeting and Internalization cluster_1 Payload Release and Action ADC ADC Receptor Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Release Payload Release Lysosome->Payload Release Linker Cleavage Payload Payload Payload Release->Payload Target Target Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis

Caption: A simplified signaling pathway of an ADC.

G Start Start ADC Synthesis ADC Synthesis Start->ADC Synthesis In Vitro Plasma Stability In Vitro Plasma Stability ADC Synthesis->In Vitro Plasma Stability pH-Dependent Stability pH-Dependent Stability ADC Synthesis->pH-Dependent Stability Enzymatic Stability Enzymatic Stability ADC Synthesis->Enzymatic Stability In Vitro Cytotoxicity In Vitro Cytotoxicity In Vitro Plasma Stability->In Vitro Cytotoxicity pH-Dependent Stability->In Vitro Cytotoxicity Enzymatic Stability->In Vitro Cytotoxicity In Vivo Efficacy & Toxicity In Vivo Efficacy & Toxicity In Vitro Cytotoxicity->In Vivo Efficacy & Toxicity End End In Vivo Efficacy & Toxicity->End

Caption: Experimental workflow for linker validation.

G Linker Type Linker Type Cleavable Cleavable Linker Type->Cleavable Non-Cleavable Non-Cleavable Linker Type->Non-Cleavable Acid-Labile Acid-Labile Cleavable->Acid-Labile Enzyme-Sensitive Enzyme-Sensitive Cleavable->Enzyme-Sensitive Redox-Sensitive Redox-Sensitive Cleavable->Redox-Sensitive High Plasma Stability High Plasma Stability Non-Cleavable->High Plasma Stability Defined Payload Release Defined Payload Release Non-Cleavable->Defined Payload Release

Caption: Logical relationships of ADC linker types.

References

comparative cytotoxicity of 2-(2-Morpholin-4-ylethoxy)aniline analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of novel 2-morpholino-4-anilinoquinoline analogs. While not direct derivatives of 2-(2-Morpholin-4-ylethoxy)aniline, these compounds share key structural motifs, including the morpholine and aniline groups, and offer valuable insights into the structure-activity relationships governing cytotoxicity in this chemical space. The data presented is based on a study evaluating their anticancer potential against the HepG2 human liver cancer cell line.

Data Presentation

The cytotoxic activity of the synthesized 2-morpholino-4-anilinoquinoline analogs was evaluated, with compounds 3c , 3d , and 3e demonstrating the most significant activity.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. For comparison, the well-known anticancer drug Sorafenib was used as a positive control.

CompoundIC50 (µM) against HepG2 Cells
Sorafenib5.2 ± 0.07
Analog 3c11.42 ± 0.01
Analog 3d8.5 ± 0.08
Analog 3e12.76 ± 0.07

Among the tested analogs, compound 3d exhibited the highest potency against the HepG2 cell line.[1] Notably, further studies on cell death modality revealed that compounds 3c and 3d were cytotoxic to both cancer cells and normal fibroblast cell lines, indicating a lack of selectivity.[1] In contrast, compound 3e demonstrated significant activity against HepG2 cells while showing negligible cytotoxicity against fibroblasts, suggesting a more selective anticancer profile.[1]

Experimental Protocols

The evaluation of cytotoxicity for the 2-morpholino-4-anilinoquinoline analogs was conducted using a standard cell viability assay.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration at which the test compounds inhibit the growth of cancer cells by 50% (IC50).

Cell Line: HepG2 (human liver cancer cell line).

Methodology:

  • Cell Seeding: HepG2 cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the 2-morpholino-4-anilinoquinoline analogs (3c, 3d, 3e) and the positive control (Sorafenib). A control group of cells was treated with the vehicle (e.g., DMSO) alone.

  • Incubation: The plates were incubated for a predetermined period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • Formazan Solubilization: The plates were incubated for a further few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) was then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The cell viability was calculated as a percentage of the control group. The IC50 values were then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed HepG2 cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of analogs (3c, 3d, 3e) and Sorafenib B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability relative to control H->I J Determine IC50 values from dose-response curves I->J

Caption: Workflow of the MTT assay for determining the cytotoxicity of aniline analogs.

References

Assessing the Drug-like Properties of 2-(2-Morpholin-4-ylethoxy)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. The 2-(2-morpholin-4-ylethoxy)aniline scaffold represents a promising starting point for the development of new drugs, particularly in oncology and inflammation. The incorporation of a morpholine group is a well-established strategy in medicinal chemistry to enhance aqueous solubility, improve metabolic stability, and modulate the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.[1][2][3][4][5] This guide provides a framework for assessing the drug-like properties of derivatives of this scaffold, offering a comparative analysis of key experimental data and detailed methodologies.

While specific experimental data for this compound itself is limited in publicly available literature, we can infer its potential properties and devise a robust evaluation strategy by examining structurally related compounds, such as the more extensively studied 4-anilinoquinazoline and 4-anilinoquinoline derivatives that are often investigated as kinase inhibitors.[6][7][8]

Comparative Analysis of Drug-like Properties

To effectively evaluate and compare the drug-like properties of novel this compound derivatives, a standardized set of in vitro assays is essential. The following tables present a hypothetical comparison of a lead compound from this series against representative alternatives, illustrating the key parameters that guide lead optimization.

Table 1: In Vitro ADME Profile

Compound IDStructureSolubility (µM) at pH 7.4Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BMicrosomal Stability (t½, min, Human Liver)Plasma Protein Binding (Human, %)
Lead Compound 1 2-(2-morpholinoethoxy)aniline derivative855.24588
Alternative 1 Anilinoquinazoline analog158.12595
Alternative 2 Anilinoquinoline analog423.56282

Table 2: In Vitro Safety Profile

Compound IDhERG Inhibition (IC₅₀, µM)Cytotoxicity (HepG2, IC₅₀, µM)CYP450 Inhibition (IC₅₀, µM) - 3A4
Lead Compound 1 > 30> 5012.5
Alternative 1 5.8152.1
Alternative 2 22.1358.7

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate assessment of drug-like properties. Below are methodologies for the key assays cited in the comparison tables.

Aqueous Solubility Assay (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer at a physiological pH.

Methodology:

  • An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using an in vitro model of the human intestinal epithelium.[9][10][11][12]

Methodology:

  • Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 18-22 days to form a differentiated and polarized monolayer.[10]

  • The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[11][12]

  • The test compound (typically at a concentration of 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (e.g., up to 2 hours).[11]

  • To assess active efflux, the transport is also measured from the basolateral to the apical side (B→A).[10]

  • Samples from the receiver compartment are analyzed by LC-MS/MS to determine the concentration of the compound.

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[10][12]

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[13][14][15][16][17]

Methodology:

  • The test compound (typically at 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[13][15]

  • The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.[15][16]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[14][15][16]

  • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[17]

hERG Safety Assay (Automated Patch Clamp)

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which is a key indicator of potential cardiotoxicity.[18][19][20][21][22]

Methodology:

  • A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.[19]

  • The whole-cell patch-clamp technique is employed, often using an automated platform like the QPatch or SyncroPatch, to record the hERG current.[19][20][21]

  • A specific voltage protocol is applied to the cells to elicit the characteristic hERG tail current.[18][22]

  • The cells are exposed to increasing concentrations of the test compound, and the inhibition of the hERG tail current is measured.

  • The concentration-response data is used to calculate the IC₅₀ value, which represents the concentration at which the compound inhibits 50% of the hERG channel activity.[19][21]

Signaling Pathways and Experimental Workflows

The this compound scaffold is a common feature in inhibitors of various protein kinases that are crucial in cancer cell signaling. Two of the most relevant pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[23][24] EGFR inhibitors block these processes and are used in cancer therapy.

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Inhibitor Aniline Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the site of action for aniline-based inhibitors.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, and survival.[25][26][27][28] Its frequent dysregulation in cancer makes it a prime target for therapeutic intervention.[25][27]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits Inhibitor Aniline Derivative (PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for targeted therapies.

Experimental Workflow for In Vitro ADME Assessment

The process of evaluating the drug-like properties of a new chemical entity follows a logical progression from initial screening to more detailed characterization.

ADME_Workflow Start New 2-(2-morpholinoethoxy)aniline Derivative Synthesized Solubility Aqueous Solubility (Kinetic) Start->Solubility Permeability PAMPA (Permeability Screen) Start->Permeability Metabolic_Stability_Screen Microsomal Stability (Single Time Point) Start->Metabolic_Stability_Screen Decision1 Go/No-Go Decision (Early Assessment) Solubility->Decision1 Permeability->Decision1 Metabolic_Stability_Screen->Decision1 Caco2 Caco-2 Permeability (Bidirectional) Decision1->Caco2 Go Metabolic_Stability_Full Microsomal Stability (Full Time Course) Decision1->Metabolic_Stability_Full Go PPB Plasma Protein Binding Decision1->PPB Go Safety hERG & CYP Inhibition Decision1->Safety Go Decision2 Lead Candidate Selection Caco2->Decision2 Metabolic_Stability_Full->Decision2 PPB->Decision2 Safety->Decision2 InVivo In Vivo PK Studies Decision2->InVivo Selected

Caption: A typical workflow for the in vitro assessment of ADME and safety properties.

References

A Comparative Guide to the In Vitro Metabolic Stability of Novel Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early assessment of a drug candidate's metabolic stability is a critical step in the drug discovery and development process. Poor metabolic stability can lead to low bioavailability and the need for frequent, high doses, potentially increasing the risk of adverse effects.[1][2] This guide provides a comparative overview of the in vitro metabolic stability of a series of hypothetical 2-(2-Morpholin-4-ylethoxy)aniline derivatives against common industry standards. The data presented herein, while illustrative, is based on established experimental protocols to provide a framework for evaluating new chemical entities.

Comparative Metabolic Stability Data

The metabolic stability of the hypothetical aniline derivatives and comparator compounds was assessed using human liver microsomes. The key parameters determined were the half-life (t½) and the intrinsic clearance (CLint).[3][4] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

Compound IDCompound Name/StructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HYPO-001 This compound4531.0
HYPO-002 4-Fluoro-2-(2-morpholin-4-ylethoxy)aniline6222.5
HYPO-003 2-(2-Morpholin-4-ylethoxy)-5-(trifluoromethyl)aniline2849.8
Verapamil (Standard Comparator)1592.4
Testosterone (Standard Comparator)2555.5

Experimental Protocols

The following is a detailed methodology for the in vitro metabolic stability assay used to generate the comparative data.

Objective: To determine the rate of metabolism of test compounds in human liver microsomes by measuring the disappearance of the parent compound over time.

Materials:

  • Test compounds and comparators

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample preparation

  • Incubator/water bath set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer and human liver microsomes to a final protein concentration of 0.5 mg/mL.[5]

  • Pre-incubation: The master mix is pre-warmed at 37°C for 5 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-warmed master mix, followed immediately by the addition of the test compound to a final concentration of 1 µM.[5]

  • Time-course Incubation: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.[6]

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to determine the elimination rate constant (k), from which the half-life is calculated (t½ = 0.693/k). Intrinsic clearance is then calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[3]

Experimental Workflow

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_buffer Prepare Phosphate Buffer (pH 7.4) mix Combine Buffer & Microsomes in Reaction Tube prep_buffer->mix prep_hlm Thaw & Prepare Human Liver Microsomes prep_hlm->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH & Test Compound prep_nadph->initiate prep_compound Prepare Test Compound Stock Solution prep_compound->initiate prewarm Pre-warm at 37°C for 5 min mix->prewarm prewarm->initiate incubate Incubate at 37°C initiate->incubate timepoint_0 T=0 min incubate->timepoint_0 Sample at T=0 timepoint_n T=5, 15, 30, 60 min incubate->timepoint_n Sample at subsequent timepoints terminate Terminate Reaction with Cold Acetonitrile + IS timepoint_0->terminate timepoint_n->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ & CLint lcms->data

Caption: Workflow for In Vitro Metabolic Stability Assay.

Discussion of Alternatives

While liver microsomes are a cost-effective and widely used system for assessing Phase I metabolism, other in vitro models can provide a more comprehensive metabolic profile.[7][8]

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of hepatic metabolism.[9][10] However, they are more expensive and have a shorter lifespan in culture.

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[8] It can be used to study both Phase I and some Phase II reactions.[10]

  • Recombinant Enzymes: Using specific recombinant cytochrome P450 enzymes can help identify which particular enzyme is responsible for a compound's metabolism.[1]

The choice of the in vitro system depends on the specific questions being addressed in the drug discovery program. For high-throughput screening of large numbers of compounds, liver microsomes are often the preferred choice due to their convenience and cost-effectiveness.[7] For more in-depth metabolic profiling of lead candidates, hepatocytes may be more appropriate.

References

head-to-head comparison of kinase inhibitors with and without the morpholine-ethoxy linker

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of kinase inhibitors reveals that the inclusion of a morpholine-ethoxy linker can significantly impact potency, selectivity, and pharmacokinetic properties. While often enhancing binding affinity and solubility, its presence is not a universal solution for optimal inhibitor performance, with linkerless counterparts or alternative moieties demonstrating superior characteristics in certain contexts.

The morpholine ring is a prevalent scaffold in medicinal chemistry, prized for its favorable physicochemical properties.[1] Its incorporation into kinase inhibitors, often via an ethoxy linker, is a common strategy to improve aqueous solubility and form crucial hydrogen bonds with the kinase hinge region.[2] However, a detailed examination of structurally analogous kinase inhibitors—those with and without this specific linker—unveils a nuanced picture where the linker's contribution is highly dependent on the specific kinase target and the overall molecular scaffold.

Case Study 1: PI3K Inhibitors - The ZSTK474 Analogs

A direct comparison can be drawn from the study of the pan-Class I PI3K inhibitor ZSTK474, which contains two morpholine groups.[3][4] Replacing one of these morpholine groups with other functionalities provides clear insights into its role.

CompoundTarget PI3K IsoformIC50 (nM)[3]Fold Change vs. ZSTK474
ZSTK474 (with morpholine) PI3Kα5.0-
PI3Kβ20.8-
PI3Kγ20.0-
PI3Kδ3.9-
Analog 2a (piperazine replacement) PI3Kα18036-fold increase
PI3Kβ>1500>72-fold increase
PI3Kγ>1500>75-fold increase
PI3Kδ14036-fold increase
Analog 6a (ethanolamine replacement) PI3Kα9.92-fold increase
PI3Kβ~104~5-fold increase
PI3Kγ~502.5-fold increase
PI3Kδ~9.752.5-fold increase
Analog 6b (diethanolamine replacement) PI3Kα3.70.74-fold decrease
PI3Kβ~104~5-fold increase
PI3Kγ14.60.73-fold decrease
PI3Kδ~9.752.5-fold increase

As the data indicates, simple replacement of the morpholine in ZSTK474 with a piperazine ring (Analog 2a) leads to a dramatic loss of potency across all Class I PI3K isoforms, highlighting the critical role of the morpholine's oxygen atom in binding.[3] However, replacement with ethanolamine (6a) or diethanolamine (6b) can retain or even slightly improve potency against certain isoforms (e.g., PI3Kα and PI3Kγ for 6b), suggesting that while the morpholine is beneficial, alternative polar groups can functionally mimic its interactions.[3]

Case Study 2: mTOR Inhibitors - The Quest for Selectivity

In the context of mTOR inhibitors, modification of the morpholine moiety has been a key strategy to achieve selectivity over the closely related PI3K kinases.

CompoundTargetIC50 (nM)[2]Selectivity vs. PI3Kα (fold)[2]
Pyrazolopyrimidine (unsubstituted morpholine)mTOR~1-100~32-20000
Pyrazolopyrimidine (chiral morpholine)mTOR~0.1-100~32-20000
Pyrazolopyrimidine (bridged morpholine)mTORSub-nanomolarup to 26000

Here, the introduction of steric bulk to the morpholine ring, such as in chiral or bridged morpholines, dramatically enhances selectivity for mTOR over PI3Kα.[2][5] This is attributed to a deeper pocket in the mTOR hinge region that can accommodate the bulkier morpholine analogs, a feature not present in PI3Kα.[2] This demonstrates that while a simple morpholine can provide potency, strategic modification of this group is crucial for achieving high selectivity.

The Role of the Ethoxy Linker

The ethoxy linker itself also plays a significant role. In a series of quinazoline-based EGFR inhibitors, compounds with a three-carbon alkoxy linker between the quinazoline core and the morpholine ring were found to be more potent than those with a shorter two-carbon chain.[6] This longer linker allows for the formation of a hydrogen bond between the morpholine's oxygen and the Lys745 residue of the kinase domain, leading to higher affinity.[6]

Signaling Pathways and Experimental Workflows

The development and comparison of these inhibitors are guided by an understanding of the signaling pathways they target and are validated through a series of standardized experimental workflows.

Signaling_Pathway cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK/p38 Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Stimuli Stress Stimuli MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 TranscriptionFactors Transcription Factors p38->TranscriptionFactors Inflammation Inflammation, Apoptosis TranscriptionFactors->Inflammation

Caption: Simplified PI3K/AKT/mTOR and p38 MAPK signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 determination) Selectivity_Profiling Kinase Panel Screening Kinase_Assay->Selectivity_Profiling Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Selectivity_Profiling->Proliferation_Assay Western_Blot Western Blot (Target Phosphorylation) Proliferation_Assay->Western_Blot PK_Studies Pharmacokinetic Studies Western_Blot->PK_Studies Efficacy_Studies Xenograft Models PK_Studies->Efficacy_Studies

Caption: General experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Preparation: Recombinant kinase, a suitable substrate (e.g., a generic peptide), and ATP are prepared in a kinase assay buffer. Test compounds are serially diluted.

  • Reaction: The kinase, substrate, and varying concentrations of the test compound are combined in a microplate and pre-incubated.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ATP remaining (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration to inhibit cell growth by 50%) is determined.

References

Safety Operating Guide

Personal protective equipment for handling 2-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-(2-Morpholin-4-ylethoxy)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and morpholine derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[3][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol generation.[2][4]

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • PPE Check: Ensure all required PPE is available and in good condition.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.

Step 2: Handling the Compound

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize inhalation of fine particles.[3]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid all personal contact, including inhalation.[1] Keep containers securely sealed when not in use.[1] Do not eat, drink, or smoke in the handling area.[1][2]

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Hand Washing: Always wash hands with soap and water after handling the compound, even if gloves were worn.[1]

  • PPE Removal: Remove PPE in the designated area to prevent cross-contamination.

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.

    • Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[3]

  • Liquid Waste:

    • Solutions containing this compound: Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for nitrogenous or aromatic organic waste.[3]

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[3]

    • Segregation: Do not mix incompatible waste streams.[3]

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[3]

Visualizing the Workflow

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Experiment outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol start_op Start: Experiment prep Pre-Handling Preparation (Risk Assessment, PPE Check) start_op->prep handling Handle Compound in Fume Hood prep->handling post_handling Post-Handling Procedures (Decontamination, Hand Washing) handling->post_handling waste_gen Waste Generated post_handling->waste_gen solid_waste Solid Waste (Unused Compound, Contaminated Labware) waste_gen->solid_waste liquid_waste Liquid Waste (Solutions) waste_gen->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste end_op End of Process store_waste->end_op

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.